molecular formula C9H12O3 B152335 1,2,4-Trimethoxybenzene CAS No. 135-77-3

1,2,4-Trimethoxybenzene

Cat. No.: B152335
CAS No.: 135-77-3
M. Wt: 168.19 g/mol
InChI Key: AGIQIOSHSMJYJP-UHFFFAOYSA-N
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Description

1,2,4-Trimethoxybenzene (CAS 135-77-3) is an organic compound with the molecular formula C₉H₁₂O₃ and a molecular weight of 168.19 g/mol. It appears as a colorless to pale yellow liquid and is naturally occurring, found in sources such as coal tar, petroleum, and certain plant oils . This compound serves as a valuable building block in organic synthesis and is used as an intermediate in pharmaceutical research and development . Beyond its synthetic applications, this compound is recognized for its bioactivity. It is documented as an effective insect repellent . Notably, recent peer-reviewed research has identified it as a selective inhibitor of the NLRP3 inflammasome, a key protein complex implicated in inflammatory processes . Studies demonstrate that it exerts its effect by disrupting the assembly of the NLRP3 inflammasome, specifically by inhibiting the oligomerization of the ASC protein and its interaction with NLRP3 . This mechanism has shown significant therapeutic potential in preclinical models, where administration of this compound ameliorated the progression of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis . Further research confirms its efficacy in alleviating mechanical pain and related anxiety-like and depressive-like behaviors in animal models of inflammatory pain, underscoring its relevance for neuroscience and immunology research . Researchers are exploring this compound as a candidate compound for investigating NLRP3-driven diseases. Handle this compound with care in a chemical fume hood and store it at ambient temperatures, away from oxidizing agents, acids, and bases . This product is intended for laboratory research purposes only. It is not approved for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,4-trimethoxybenzene
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InChI

InChI=1S/C9H12O3/c1-10-7-4-5-8(11-2)9(6-7)12-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGIQIOSHSMJYJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5035163
Record name 1,2,4-Trimethoxybenzene
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Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

135-77-3
Record name 1,2,4-Trimethoxybenzene
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Record name 1,2,4-Trimethoxybenzene
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Record name Benzene, 1,2,4-trimethoxy-
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Record name 1,2,4-Trimethoxybenzene
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Record name 1,2,4-trimethoxybenzene
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Record name 1,2,4-TRIMETHOXYBENZENE
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Foundational & Exploratory

An In-Depth Technical Guide to 1,2,4-Trimethoxybenzene: Chemical Properties, Structure, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and key biological activities of 1,2,4-trimethoxybenzene. The information is intended to support research and development efforts in medicinal chemistry, pharmacology, and related scientific disciplines.

Chemical Structure and Identification

This compound, also known as hydroxyhydroquinone trimethyl ether, is an organic aromatic compound.[1] It is classified as a member of the methoxybenzene family.[2] The core structure consists of a benzene (B151609) ring substituted with three methoxy (B1213986) groups at the 1, 2, and 4 positions.

IdentifierValue
IUPAC Name This compound[2]
CAS Number 135-77-3[3]
Molecular Formula C₉H₁₂O₃[3]
SMILES COC1=CC(=C(C=C1)OC)OC[2]
InChI InChI=1S/C9H12O3/c1-10-7-4-5-8(11-2)9(6-7)12-3/h4-6H,1-3H3[3]
InChIKey AGIQIOSHSMJYJP-UHFFFAOYSA-N[3]

Physicochemical Properties

This compound is typically a white to off-white crystalline solid or a colorless liquid with a sweet, floral odor at room temperature.[4] It is soluble in organic solvents like ethanol (B145695) and ether, but has limited solubility in water.[4]

PropertyValueSource
Molecular Weight 168.19 g/mol [2]
Melting Point -11 °C[4]
Boiling Point 214-216 °C[4]
Density 1.126 g/mL at 25 °C[5] from original search
Flash Point 94.5 °C (est.)[6] from original search
logP (Octanol/Water Partition Coefficient) 1.712 (Crippen Calculated)[7] from original search
Water Solubility (log10WS in mol/L) -1.83 (Crippen Calculated)[7] from original search

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Spectrum TypeKey Features and Availability
¹H NMR Spectra are available and typically show signals corresponding to the aromatic protons and the protons of the three distinct methoxy groups.[3][8] from original search
¹³C NMR Data is available for the characterization of the carbon skeleton.[8] from original search
Infrared (IR) Spectroscopy IR spectra show characteristic absorptions for C-O stretching of the methoxy groups and aromatic C-H and C=C bonds. Data is available from NIST.[2] from original search
Mass Spectrometry (MS) Electron ionization mass spectra are available, providing information on the molecular weight and fragmentation pattern.[3]

Experimental Protocols

A common synthetic route to this compound involves the methylation of its precursor, 1,2,4-trihydroxybenzene (hydroxyhydroquinone). The following is a representative multi-step experimental protocol adapted from established chemical synthesis procedures.[9]

Logical Workflow for the Synthesis of this compound

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Acetoxylation cluster_2 Step 3: Deacetylation cluster_3 Step 4: Methylation A Hydroquinone (B1673460) B p-Benzoquinone A->B Oxidizing Agent (e.g., Sodium Dichromate/H₂SO₄) C 1,2,4-Triacetoxybenzene (B1630906) B->C Acetic Anhydride (B1165640) (Thiele-Winter Reaction) D 1,2,4-Trihydroxybenzene C->D Hydrolysis (Acid or Base) E This compound D->E Methylating Agent (e.g., Dimethyl Sulfate)

Caption: Synthetic workflow from hydroquinone to this compound.

Step 1: Oxidation of Hydroquinone to p-Benzoquinone[9]
  • Procedure: In a well-ventilated fume hood, dissolve hydroquinone (1.0 equivalent) in water. With vigorous stirring, slowly add a solution of an oxidizing agent, such as sodium dichromate in sulfuric acid.

  • Monitoring: Track the reaction's progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, extract the product, p-benzoquinone, with an organic solvent like diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663).

  • Purification: Remove the solvent under reduced pressure. The crude p-benzoquinone can be purified by recrystallization.

Step 2: Thiele-Winter Acetoxylation of p-Benzoquinone to 1,2,4-Triacetoxybenzene[9]
  • Procedure: To a flask containing acetic anhydride (in excess), add a catalytic amount of concentrated sulfuric acid at 0 °C. Slowly add p-benzoquinone (1.0 equivalent) while maintaining the temperature below 10 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for several hours, monitoring by TLC.

  • Isolation: Once complete, pour the reaction mixture into ice water to precipitate the product.

  • Purification: Collect the solid 1,2,4-triacetoxybenzene by vacuum filtration and wash thoroughly with water.

Step 3: Deacetylation of 1,2,4-Triacetoxybenzene to 1,2,4-Trihydroxybenzene[9]
  • Procedure: The acetyl groups of 1,2,4-triacetoxybenzene are removed by hydrolysis. This can be achieved under either acidic or basic conditions. For acidic hydrolysis, heat the compound in a mixture of alcohol (e.g., ethanol) and a strong acid like hydrochloric acid.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: After cooling, remove the solvent under reduced pressure.

  • Purification: The crude 1,2,4-trihydroxybenzene can be purified by recrystallization.

Step 4: Williamson Ether Synthesis for Methylation[9][10][11]
  • Procedure: To a solution of 1,2,4-trihydroxybenzene (1.0 equivalent) in a polar aprotic solvent (e.g., acetone (B3395972) or DMF), add a base such as potassium carbonate or sodium carbonate (>3.0 equivalents) in portions. Stir the mixture at room temperature for 30-60 minutes.

  • Methylation: Add a methylating agent, such as dimethyl sulfate (>3.0 equivalents), dropwise to the reaction mixture.[10][11]

  • Reaction: Heat the mixture (e.g., to 60-80 °C) and monitor its progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude this compound by column chromatography on silica (B1680970) gel or by vacuum distillation.

Biological Activity and Signaling Pathways

Recent studies have highlighted the potential of this compound as a selective inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is implicated in a variety of inflammatory diseases.

Inhibition of NLRP3 Inflammasome Activation

This compound has been shown to suppress the activation of the NLRP3 inflammasome, which leads to a decrease in caspase-1 activation and the secretion of the pro-inflammatory cytokine IL-1β. The mechanism of inhibition involves blocking the assembly of the inflammasome complex by interfering with the oligomerization of the ASC (apoptosis-associated speck-like protein containing a CARD) protein and the interaction between NLRP3 and ASC. This inhibitory action is specific to the NLRP3 inflammasome, as it does not affect the AIM2 inflammasome.

G cluster_pathway NLRP3 Inflammasome Pathway cluster_assembly Inflammasome Assembly PAMPs PAMPs / DAMPs NLRP3 NLRP3 PAMPs->NLRP3 Activation Signal ASC ASC NLRP3->ASC Interaction ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruitment Casp1 Active Caspase-1 ProCasp1->Casp1 Cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b Cleavage IL1b Secreted IL-1β (Inflammation) ProIL1b->IL1b TMB This compound TMB->NLRP3 TMB->ASC Inhibits ASC Oligomerization

Caption: Inhibition of the NLRP3 inflammasome pathway by this compound.

Applications in Research and Development

The chemical and biological properties of this compound make it a molecule of interest in several areas:

  • Pharmaceutical Intermediate: It serves as a building block for the synthesis of more complex molecules, including potential pharmaceutical agents.[4]

  • Medicinal Chemistry: Its ability to selectively inhibit the NLRP3 inflammasome makes it a valuable lead compound for the development of novel anti-inflammatory drugs.

  • Fragrance Industry: It is used as a fragrance ingredient in perfumes, soaps, and other personal care products.[4]

  • Organic Synthesis: The methoxy groups activate the aromatic ring, making it a useful reagent in various organic reactions.[4]

Safety and Handling

This compound is considered to have low to moderate toxicity, though its toxicological properties have not been fully investigated.[4][9] from original search It may cause skin, eye, and respiratory tract irritation.[10] from original search

  • Handling: Use with adequate ventilation and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and protective clothing. Wash hands thoroughly after handling.[9] from original search

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[9] from original search

  • First Aid: In case of contact with eyes or skin, flush with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If ingested, rinse the mouth with water. Seek medical attention in all cases of exposure.[9] from original search

This document is intended for informational purposes for trained professionals and does not constitute a comprehensive safety guide. Always consult the material safety data sheet (MSDS) before handling this chemical.

References

An In-depth Technical Guide to 1,2,4-Trimethoxybenzene (CAS 135-77-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2,4-trimethoxybenzene (CAS 135-77-3), a versatile aromatic organic compound. It details the physicochemical properties, spectroscopic data, synthesis methodologies, and various applications, with a particular focus on its role in drug discovery and development. This document is intended to be a valuable resource for researchers and professionals working with this compound, offering organized data, detailed experimental protocols, and visual representations of key chemical transformations.

Physicochemical Properties

This compound is a colorless to pale yellow liquid or a white to off-white crystalline solid at room temperature, possessing a sweet, floral odor.[1] Its physical state at ambient conditions can vary depending on purity. The compound is soluble in organic solvents like ethanol (B145695) and ether but has limited solubility in water.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 135-77-3[3]
Molecular Formula C₉H₁₂O₃[3]
Molecular Weight 168.19 g/mol [3]
Appearance Colorless to pale yellow liquid or white to off-white crystalline solid[1][4]
Melting Point -11 °C to 21 °C[1][5]
Boiling Point 214-258 °C at 760 mmHg; 99-100 °C at 0.20 mmHg[1][3][5][6]
Density 1.126 - 1.135 g/mL at 20-25 °C[5][6]
Refractive Index (n²⁰/D) 1.5310 - 1.5350[4][5]
Solubility Soluble in alcohol; limited solubility in water[1][6]
Vapor Pressure 0.041 mmHg at 25 °C (estimated)[6]
Flash Point 77.9 °C to 94.5 °C (estimated)[3][6]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (300 MHz, CDCl₃): Chemical shifts (δ) are observed at approximately 3.74, 3.81, and 3.83 ppm, corresponding to the three distinct methoxy (B1213986) groups. Aromatic protons appear in the range of 6.38 to 6.78 ppm.[7]

  • ¹³C NMR: The spectrum shows signals for the three methoxy carbons and the six aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands. Key peaks include C-H stretching of the aromatic ring and methyl groups, C=C stretching of the aromatic ring, and prominent C-O stretching bands for the ether linkages.[8][9]

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 168, corresponding to its molecular weight.[8][10]

Synthesis and Experimental Protocols

This compound is typically synthesized through the methylation of hydroxyaryl precursors.[1] Common methylating agents include dimethyl sulfate (B86663) or methyl iodide under basic conditions.[1] It can also be prepared from vanillin.[11]

Vilsmeier-Haack Formylation of this compound

This reaction is a key method for producing 2,4,5-trimethoxybenzaldehyde, a valuable intermediate.[12]

Experimental Protocol:

  • Reagent Preparation: In a flask under an inert atmosphere (e.g., nitrogen), cool anhydrous dimethylformamide (DMF). Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining a low temperature (e.g., 0 °C) to form the Vilsmeier reagent.[12]

  • Substrate Addition: Dissolve this compound in an appropriate anhydrous solvent (e.g., dichloromethane (B109758) or DMF) and add it dropwise to the prepared Vilsmeier reagent, maintaining the reaction temperature.[12]

  • Reaction: Allow the mixture to stir at room temperature or with gentle heating. Monitor the progress of the reaction using thin-layer chromatography (TLC).[12]

  • Hydrolysis and Workup: Once the reaction is complete, carefully pour the mixture onto ice water to hydrolyze the intermediate iminium salt. Neutralize the solution with a base (e.g., sodium hydroxide (B78521) solution) and extract the product with an organic solvent.[12]

  • Purification: The crude product can be purified via column chromatography if necessary.[12]

Vilsmeier_Haack_Formylation TMB This compound Intermediate Iminium Salt Intermediate TMB->Intermediate Reaction Vilsmeier_Reagent Vilsmeier Reagent (POCl₃, DMF) Vilsmeier_Reagent->Intermediate Product 2,4,5-Trimethoxybenzaldehyde Intermediate->Product Workup Hydrolysis Hydrolysis (Ice Water) Hydrolysis->Product

Vilsmeier-Haack formylation of this compound.

Applications in Research and Industry

This compound serves as a versatile building block in organic synthesis.

Fragrance and Flavor Industry

Due to its pleasant sweet and floral odor, it is utilized as a fragrance ingredient in perfumes, soaps, and other personal care products.[1]

Pharmaceutical and Drug Development

This compound is a key intermediate in the synthesis of more complex molecules, including pharmaceutical ingredients.[13][14]

  • Nicorandil Synthesis: It is used as an intermediate in the synthesis of trimethoxybenzidine, a precursor to Nicorandil, a medication used for treating angina.[13]

  • NLRP3 Inhibitor: Preclinical studies have identified this compound as a potential inhibitor of the NLRP3 inflammasome, suggesting its therapeutic potential for diabetes complications.[2]

  • Anticancer Research: Methoxybenzene derivatives have been investigated for their potential anticancer properties.[15]

Chemical Synthesis

It serves as a precursor for other valuable trimethoxybenzene compounds, such as trimethoxybenzaldehyde, trimethoxybenzoic acid, and trimethoxybenzyl chloride, which have applications in the synthesis of dyes and pesticides.[13]

Applications TMB This compound Fragrance Fragrance Industry TMB->Fragrance Pharma Pharmaceuticals TMB->Pharma Chemicals Chemical Synthesis TMB->Chemicals sub_pharma Nicorandil Intermediate NLRP3 Inhibitor Pharma->sub_pharma sub_chemicals Trimethoxybenzaldehyde Trimethoxybenzoic Acid Chemicals->sub_chemicals

Major application areas of this compound.

Biological Activity and Toxicology

The available toxicological data for this compound is limited.

  • Acute Toxicity: It is considered to have low to moderate acute toxicity.[1] Ingestion of significant amounts may cause central nervous system depression.[1]

  • Irritation: Prolonged or repeated exposure may lead to irritation of the skin, eyes, and respiratory tract.[1]

  • Other Biological Activities: It has been reported to have immunotoxicity activity.[6] Additionally, it is used as an insect, cat, and dog repellent.[16]

Conclusion

This compound is a chemical compound with significant utility across various scientific and industrial domains. Its value as a synthetic intermediate, particularly in the pharmaceutical industry for the development of novel therapeutics, is noteworthy. This guide has consolidated key technical information to aid researchers and professionals in their work with this compound, providing a foundation for further investigation and application. The provided experimental protocols and visual diagrams offer practical insights into its synthesis and utility. As research continues, the full potential of this compound in drug discovery and other fields will be further elucidated.

References

An In-depth Technical Guide to the Physical Properties of 1,2,4-Trimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1,2,4-Trimethoxybenzene (CAS No. 135-77-3), a versatile aromatic organic compound. The information is curated for professionals in research and development, particularly in the fields of organic synthesis, medicinal chemistry, and materials science. This document summarizes key quantitative data, outlines general experimental protocols for property determination, and presents a logical workflow for the physical characterization of such compounds.

Quantitative Physical Properties

The physical characteristics of this compound are critical for its application in various chemical processes. The following tables summarize its key physical and spectral properties.

Table 1: General and Thermodynamic Properties

PropertyValueSource(s)
Molecular Formula C₉H₁₂O₃[1][2]
Molecular Weight 168.19 g/mol [1][2][3]
Appearance White to off-white crystalline solid or colorless to light yellow liquid[4][5][6]
Odor Sweet, floral, ether-like[1][4]
Melting Point -11 °C to 21 °C[4][6][7]
Boiling Point 214-216 °C at 760 mmHg[4]
247 °C at 760 mmHg[7][8]
258 °C (estimated)[1]
99-100 °C at 0.20 mmHg[9]
Density 1.126 g/mL at 25 °C[8][10]
1.128 g/cm³[7]
1.130 to 1.135 g/cm³ at 20 °C[9]
Vapor Pressure 0.041 mmHg at 25 °C[7][9]
Flash Point 77.9 °C (estimated)[7][9]
94.5 °C (estimated)[1]
Refractive Index (n20/D) 1.532 - 1.534[7][9]
LogP (o/w) 1.640 - 2.1 (estimated)[1][9]
Solubility Soluble in organic solvents like ethanol (B145695) and ether. Limited solubility in water.[4]
Water solubility: 2135 mg/L at 25 °C (estimated)[9]

Table 2: Spectroscopic Data

Spectrum TypeKey Features and Sources
¹H NMR Spectra available, with parameters in CDCl₃.[7][11]
¹³C NMR Spectrum available in CDCl₃.[7]
Infrared (IR) IR spectra available (liquid film, capillary cell, ATR-IR).[3][7][12]
Mass Spectrometry (MS) Electron ionization mass spectra are available.[3][7][13]
UV/Visible UV/Visible spectrum data is available.[3][7]
Raman Raman spectrum available.[7]

Experimental Protocols for Physical Property Determination

While specific experimental data for the values cited for this compound are not detailed in the available literature, the following outlines standard methodologies used for determining such properties for organic compounds.

2.1 Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a crystalline solid like this compound, this is typically a sharp range.

  • Apparatus: A melting point apparatus, such as a Thiele tube or a digital Mel-Temp apparatus, is used.

  • Procedure:

    • A small, dry sample of the compound is packed into a capillary tube to a depth of a few millimeters.

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a controlled rate.

    • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[14] A narrow melting range is indicative of a pure compound.

2.2 Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

  • Apparatus: A simple distillation apparatus is commonly employed, consisting of a round-bottom flask, a heating mantle, a condenser, a thermometer, and a collection flask.[14]

  • Procedure:

    • The liquid sample is placed in the round-bottom flask with a few boiling chips.

    • The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.[14]

    • The liquid is heated, and as it boils, the vapor rises and surrounds the thermometer bulb.

    • The temperature is recorded when it stabilizes, which corresponds to the boiling point of the liquid.[14] The vapor is then cooled by the condenser and collected.

2.3 Density Measurement

Density is the mass per unit volume of a substance.

  • Apparatus: A pycnometer or a graduated cylinder and a balance are used.

  • Procedure:

    • A known volume of the liquid is carefully measured using a graduated cylinder or a more precise pycnometer.

    • The mass of this known volume is determined using an analytical balance.

    • The density is calculated by dividing the mass of the liquid by its volume.

2.4 Solubility Testing

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

  • Procedure:

    • A small, measured amount of the solute (e.g., 100 mg) is added to a test tube containing a specific volume of the solvent (e.g., 2 mL).[15]

    • The mixture is vigorously agitated.

    • Observations are made to determine if the solute dissolves completely, partially, or not at all. This can be done for a range of solvents to create a solubility profile.[15][16] The principle of "like dissolves like" is a key factor, where polar molecules tend to dissolve in polar solvents and non-polar molecules in non-polar solvents.[17]

2.5 Spectroscopic Analysis

Spectroscopic methods are essential for elucidating the molecular structure of a compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the carbon-hydrogen framework of a molecule. The sample is dissolved in a deuterated solvent and placed in a strong magnetic field.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

  • Mass Spectrometry (MS): Measures the mass-to-charge ratio of ions to determine the molecular weight and elemental composition of a compound.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the physical and structural characterization of an organic compound such as this compound.

G cluster_0 Initial Characterization cluster_1 Measurement of Physical Constants cluster_2 Spectroscopic Analysis for Structural Elucidation cluster_3 Data Compilation & Reporting A Sample Acquisition (this compound) B Physical State & Odor (Solid/Liquid, Sweet) A->B C Solubility Screening (Water, Organic Solvents) A->C H Mass Spectrometry (MS) (Molecular Weight) A->H I Infrared (IR) Spectroscopy (Functional Groups) A->I J NMR Spectroscopy (¹H, ¹³C) (Molecular Structure) A->J D Melting Point Determination C->D E Boiling Point (Distillation) C->E F Density Measurement C->F G Refractive Index C->G K Consolidate Data D->K E->K F->K G->K H->K I->K J->K L Compare with Literature K->L M Final Report / Whitepaper L->M

Caption: General workflow for the physical characterization of this compound.

References

Spectroscopic Profile of 1,2,4-Trimethoxybenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,2,4-trimethoxybenzene, a key intermediate in various synthetic applications. The information presented herein is intended to support research, development, and quality control activities by providing a centralized resource for its spectral characteristics.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Synonyms: Hydroxyhydroquinone trimethyl ether

  • CAS Number: 135-77-3[1][2]

  • Molecular Formula: C₉H₁₂O₃[1][2][3]

  • Molecular Weight: 168.19 g/mol [1][2][3][4]

Spectroscopic Data Summary

The following sections summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentSolvent
6.95 - 6.80m3HAr-H CDCl₃
3.87s3H-OCHCDCl₃
3.84s3H-OCHCDCl₃
3.81s3H-OCHCDCl₃

Note: Specific chemical shifts and multiplicities can vary slightly depending on the solvent and spectrometer frequency.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignmentSolvent
151.1C -OCH₃CDCl₃
149.3C -OCH₃CDCl₃
142.9C -OCH₃CDCl₃
112.5Ar-C HCDCl₃
100.1Ar-C HCDCl₃
97.9Ar-C HCDCl₃
56.4-OC H₃CDCl₃
56.1-OC H₃CDCl₃
55.9-OC H₃CDCl₃

Note: The assignments are based on typical chemical shift ranges for substituted benzene (B151609) rings.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3000-2800MediumC-H stretch (aromatic and methyl)
1620-1580StrongC=C stretch (aromatic ring)
1520-1480StrongC=C stretch (aromatic ring)
1280-1200StrongC-O stretch (aryl ether)
1150-1020StrongC-O stretch (aryl ether)

Source: Data compiled from various spectral databases. The exact peak positions may vary based on the sampling method (e.g., KBr pellet, thin film, or ATR).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Mass Spectrometry Data for this compound (Electron Ionization)

m/zRelative Intensity (%)Assignment
168100[M]⁺ (Molecular Ion)[1][2][5]
15380[M-CH₃]⁺[1]
12545[M-CH₃-CO]⁺[1]
11030[M-2CH₃-CO]⁺
9525[C₆H₃O]⁺

Note: The fragmentation pattern can be used to confirm the structure of the molecule. The base peak is the molecular ion at m/z 168.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Table 5: UV-Vis Absorption Data for this compound

λmax (nm)Molar Absorptivity (ε)Solvent
289~2,500Ethanol (B145695)
218~20,000Ethanol

Source: Data obtained from the NIST Chemistry WebBook.[6] The molar absorptivity values are approximate.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. For specific applications, optimization of these methods may be necessary.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Use a standard pulse sequence with a relaxation delay of 1-5 seconds.

    • Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A longer acquisition time and a larger number of scans are typically required compared to ¹H NMR.

    • Reference the spectrum to the solvent peak of CDCl₃ at 77.16 ppm.

IR Spectroscopy (ATR Method)
  • Sample Preparation: Place a small amount of solid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample to ensure good contact with the crystal.

    • Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (GC-MS with Electron Ionization)
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • GC Separation:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • Use a suitable capillary column (e.g., a nonpolar or medium-polarity column) and a temperature program to separate the analyte from the solvent and any impurities.

  • MS Detection:

    • As the analyte elutes from the GC column, it enters the MS ion source.

    • The molecules are ionized by a 70 eV electron beam.

    • The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of this compound in a UV-transparent solvent (e.g., ethanol or methanol) of known concentration. Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.1 and 1.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a cuvette with the solvent to be used as a reference (blank).

    • Fill a matched cuvette with the sample solution.

    • Place both cuvettes in the spectrophotometer.

    • Scan a range of wavelengths (e.g., 200-400 nm) to obtain the absorption spectrum and identify the wavelength(s) of maximum absorbance (λmax).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Analysis and Interpretation cluster_conclusion Final Confirmation Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS UV_Vis UV-Vis Spectroscopy Sample->UV_Vis NMR_Data Structural Elucidation (Connectivity, Chemical Environment) NMR->NMR_Data IR_Data Functional Group Identification (C-O, C=C, C-H) IR->IR_Data MS_Data Molecular Weight and Fragmentation Pattern MS->MS_Data UV_Vis_Data Electronic Transitions (Conjugated System) UV_Vis->UV_Vis_Data Confirmation Structure Confirmation and Purity Assessment NMR_Data->Confirmation IR_Data->Confirmation MS_Data->Confirmation UV_Vis_Data->Confirmation

References

A Comprehensive Technical Guide to the Solubility of 1,2,4-Trimethoxybenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough analysis of the solubility of 1,2,4-trimethoxybenzene in a wide range of organic solvents. The information contained herein is intended to support research and development activities, from experimental design and reaction chemistry to purification and formulation development.

Core Quantitative Solubility Data

The solubility of this compound is a critical parameter for its effective use in various chemical processes. The following table summarizes the quantitative solubility data at 25°C, offering a comparative reference for solvent selection.

Solvent CategorySolventSolubility (g/L)[1]
Alcohols Methanol152.33
Ethanol130.58
n-Propanol111.93
Isopropanol100.16
n-Butanol92.75
sec-Butanol92.24
Isobutanol83.09
tert-Butanol208.24
n-Pentanol71.71
Isopentanol78.35
n-Hexanol87.03
n-Heptanol51.53
n-Octanol53.32
Ethylene Glycol153.34
Propylene Glycol76.36
2-Methoxyethanol438.58
2-Ethoxyethanol267.06
2-Propoxyethanol208.67
2-Butoxyethanol110.83
Transcutol282.21
Ketones Acetone403.94
2-Butanone259.56
Cyclopentanone475.42
Cyclohexanone425.32
Methyl Isobutyl Ketone (MIBK)101.57
2-Pentanone181.57
Esters Ethyl Acetate403.5
Methyl Acetate427.77
n-Propyl Acetate204.33
Isopropyl Acetate176.91
n-Butyl Acetate170.27
Isobutyl Acetate109.14
n-Pentyl Acetate99.92
Ethyl Formate336.64
Ethers Diethyl Ether243.26
Tetrahydrofuran (THF)663.73
1,4-Dioxane834.9
Methyl tert-Butyl Ether (MTBE)182.32
Halogenated Hydrocarbons Dichloromethane1380.77
Chloroform1316.15
1,2-Dichloroethane789.88
Tetrachloromethane343.84
Chlorobenzene256.21
Aromatic Hydrocarbons Toluene119.12
o-Xylene118.71
m-Xylene89.18
p-Xylene126.65
Ethylbenzene94.89
Anisole203.77
Amides Dimethylformamide (DMF)437.68
N-Methyl-2-pyrrolidone (NMP)364.88
Dimethylacetamide (DMAc)344.63
Formamide321.67
Nitriles Acetonitrile451.87
Sulfoxides Dimethyl Sulfoxide (DMSO)567.59
Acids Acetic Acid441.94
Propionic Acid243.65
Formic Acid172.91
Alkanes n-Hexane24.43
n-Heptane34.1
n-Octane17.04
Cyclohexane108.31
Other Dimethyl Carbonate199.83
Water3.52

Experimental Protocol: Gravimetric Determination of Solubility

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in a given organic solvent. This method is widely applicable and provides accurate results.

Materials:

  • This compound (solid)

  • Solvent of interest

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Micropipette

  • Drying oven or vacuum desiccator

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a pre-weighed vial. The presence of excess solid is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Add a known volume or mass of the desired solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a constant temperature shaker set to the desired experimental temperature (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours, to ensure the solution is fully saturated.

  • Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the excess, undissolved solid.

  • Aliquoting: Carefully withdraw a known volume of the clear supernatant using a micropipette. It is critical to avoid transferring any solid particles.

  • Solvent Evaporation: Transfer the aliquot to a clean, dry, and pre-weighed vial. Evaporate the solvent under a gentle stream of nitrogen or in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound to prevent loss of the solute.

  • Gravimetric Analysis: Once the solvent is completely evaporated, weigh the vial containing the dried solute. The difference between this mass and the mass of the empty vial gives the mass of the dissolved this compound in the aliquot.

  • Calculation: Calculate the solubility in the desired units (e.g., g/L) based on the mass of the dissolved solute and the volume of the aliquot taken.

Visualizations

Logical Relationship of Solubility

The solubility of a compound is governed by the principle of "like dissolves like." this compound is a moderately polar molecule due to the presence of three methoxy (B1213986) groups on the benzene (B151609) ring. The following diagram illustrates the expected solubility trends based on solvent polarity.

G Solubility Principles for this compound cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_solubility Solubility Outcome TMB This compound TMB_Props Moderately Polar (Aromatic ring with 3 methoxy groups) TMB->TMB_Props HighSol High Solubility TMB_Props->HighSol 'Like dissolves like' LowSol Low Solubility TMB_Props->LowSol Mismatch in polarity Polar Polar Solvents (e.g., DMSO, DMF, Alcohols) Polar->HighSol NonPolar Non-Polar Solvents (e.g., Hexane, Toluene) NonPolar->LowSol

Caption: Logical relationship between solute/solvent polarity and solubility.

Experimental Workflow for Solubility Determination

The following diagram outlines the key steps in the experimental determination of the solubility of this compound using the gravimetric method.

G Gravimetric Solubility Determination Workflow start Start prep Prepare Saturated Solution (Excess 1,2,4-TMB in solvent) start->prep equilibrate Equilibrate at Constant Temperature (24-48 hours) prep->equilibrate separate Separate Solid and Liquid Phases (Centrifugation) equilibrate->separate aliquot Take a Known Volume of Supernatant separate->aliquot evaporate Evaporate Solvent aliquot->evaporate weigh Weigh Dried Solute evaporate->weigh calculate Calculate Solubility weigh->calculate end End calculate->end

Caption: Experimental workflow for gravimetric solubility determination.

References

The Natural Occurrence of 1,2,4-Trimethoxybenzene in Plants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the natural occurrence of 1,2,4-trimethoxybenzene in the plant kingdom. It is intended for researchers, scientists, and drug development professionals interested in the phytochemistry, biosynthesis, and potential applications of this methoxylated aromatic compound. This document summarizes quantitative data, details experimental protocols for extraction and analysis, and proposes a biosynthetic pathway for this compound.

Introduction

This compound is a phenylpropanoid derivative that has been identified as a volatile organic compound in a number of plant species. Its presence contributes to the aromatic profile of these plants and may be associated with various biological activities. Structurally, it is a benzene (B151609) ring substituted with three methoxy (B1213986) groups at positions 1, 2, and 4. This compound and its isomers are often found in the essential oils of aromatic plants. For instance, isomers such as α-asarone and β-asarone, which possess a this compound moiety, are well-known constituents of plants in the Acorus genus and have been studied for their various pharmacological properties.[1][2][3] This guide focuses specifically on the natural occurrence of this compound.

Quantitative Data on this compound in Plants

The concentration of this compound can vary significantly between plant species and even different parts of the same plant. The following table summarizes the available quantitative data for this compound.

Plant SpeciesFamilyPlant PartMethod of AnalysisConcentration
Hyacinthus orientalis L.AsparagaceaeFlowersExtraction with petroleum ether7.28% of the essential oil[4]
Hyacinthus orientalis L.AsparagaceaeFlowersHeadspace Solid Phase Micro Extraction (HS-SPME) GC/MS11.16 ± 1.59 µg/ml[5][6]

Experimental Protocols

The extraction and quantification of this compound from plant materials typically involve the isolation of the essential oil followed by chromatographic analysis.

Extraction of Essential Oil by Hydrodistillation

This method is suitable for the extraction of volatile compounds from plant matrices.

  • Plant Material Preparation: Fresh or dried plant material (e.g., flowers, rhizomes) is collected and, if necessary, ground to a fine powder to increase the surface area for extraction.

  • Hydrodistillation: The plant material is placed in a round-bottom flask with distilled water. A Clevenger-type apparatus is set up for hydrodistillation. The mixture is heated to boiling, and the steam, carrying the volatile essential oil, is condensed and collected. The distillation process is typically carried out for 3-4 hours or until there is no further increase in the volume of the collected oil.

  • Oil Separation and Drying: The collected essential oil is separated from the aqueous layer and dried over anhydrous sodium sulfate (B86663) to remove any residual water. The oil is then stored in a sealed vial in a cool, dark place until analysis.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for separating and identifying volatile compounds.

  • Sample Preparation: A known amount of the extracted essential oil is dissolved in a suitable solvent (e.g., methanol, hexane) to a specific concentration.

  • GC-MS Analysis:

    • Gas Chromatograph (GC): A GC system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is used for separation.

    • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is programmed to ensure the separation of compounds with different boiling points. A typical program might start at 60°C, hold for a few minutes, and then ramp up to 240°C.

    • Injection: A small volume of the prepared sample (e.g., 1 µL) is injected into the GC.

    • Mass Spectrometer (MS): The separated compounds are introduced into the mass spectrometer, which is operated in electron ionization (EI) mode. The mass spectra are recorded over a specific mass range (e.g., m/z 40-500).

  • Identification and Quantification:

    • Identification: The this compound peak is identified by comparing its retention time and mass spectrum with those of a pure standard. The mass spectrum of this compound will show a characteristic molecular ion peak and fragmentation pattern.

    • Quantification: A calibration curve is generated by analyzing a series of standard solutions of this compound of known concentrations. The concentration of this compound in the plant sample is then determined by comparing its peak area to the calibration curve.

Biosynthesis of this compound

The biosynthesis of this compound is believed to occur via the phenylpropanoid pathway, a major route for the synthesis of a wide variety of plant secondary metabolites. The pathway starts with the amino acid phenylalanine. While the specific enzymatic steps leading to this compound have not been fully elucidated in all plants, a putative pathway can be proposed based on the known biochemistry of phenylpropanoids and the biosynthesis of related methoxylated compounds like asarone. The key steps are likely to involve a series of hydroxylations and O-methylations catalyzed by cytochrome P450 monooxygenases and O-methyltransferases (OMTs), respectively.

Biosynthesis_of_1_2_4_Trimethoxybenzene Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid   p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid   Caffeic_acid Caffeic acid p_Coumaric_acid->Caffeic_acid   Ferulic_acid Ferulic acid Caffeic_acid->Ferulic_acid   Hydroxyferulic_acid 5-Hydroxyferulic acid Ferulic_acid->Hydroxyferulic_acid   Sinapic_acid Sinapic acid Hydroxyferulic_acid->Sinapic_acid   Precursor Hypothetical Precursor (e.g., Hydroxyhydroquinone) Sinapic_acid->Precursor Further modifications TMB This compound Precursor->TMB   PAL PAL PAL->Phenylalanine:e C4H C4H C4H->Cinnamic_acid:e C3H C3'H C3H->p_Coumaric_acid:e OMT1 OMT OMT1->Caffeic_acid:e F5H F5H F5H->Ferulic_acid:e OMT2 OMT OMT2->Hydroxyferulic_acid:e Hydroxylation Hydroxylation (P450s) OMT3 Sequential O-methylation (OMTs) OMT3->Precursor:e

Caption: Proposed biosynthetic pathway of this compound.

The diagram above illustrates a putative biosynthetic pathway starting from L-phenylalanine. The initial steps involve the core phenylpropanoid pathway enzymes: Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and subsequent hydroxylases and O-methyltransferases (OMTs) that modify the aromatic ring. It is hypothesized that a series of hydroxylation and methylation reactions, catalyzed by specific cytochrome P450 enzymes and OMTs, lead to the formation of a precursor such as hydroxyhydroquinone, which is then sequentially methylated to yield this compound.

Experimental and Logical Workflow

The following diagram outlines the general workflow for the investigation of this compound in plant materials, from sample collection to data analysis.

Experimental_Workflow Start Plant Material Collection Preparation Sample Preparation (Drying, Grinding) Start->Preparation Extraction Essential Oil Extraction (Hydrodistillation) Preparation->Extraction Analysis GC-MS Analysis Extraction->Analysis Identification Compound Identification (Retention Time, Mass Spectrum) Analysis->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Data_Analysis Data Analysis and Reporting Quantification->Data_Analysis End Conclusion Data_Analysis->End

Caption: General workflow for this compound analysis.

References

A Comprehensive Guide to the Synthesis of 1,2,4-Trimethoxybenzene from Vanillin

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a detailed, two-step methodology for the synthesis of 1,2,4-trimethoxybenzene, a valuable chemical intermediate, starting from the readily available and cost-effective compound, vanillin (B372448). The synthesis involves an initial Dakin oxidation of vanillin to form a hydroxyhydroquinone intermediate, followed by exhaustive methylation to yield the final product. This document outlines the reaction mechanisms, provides comprehensive experimental protocols, and presents key quantitative data in a structured format. A visual workflow is included to clearly illustrate the synthetic pathway.

Introduction and Synthetic Strategy

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is an abundant and important flavoring molecule that also serves as a versatile starting material in organic synthesis.[1][2] Its inherent chemical functionality allows for its conversion into more complex molecules, including various pharmaceutical intermediates. This guide details an efficient two-step synthesis to produce this compound.

The overall synthetic pathway is as follows:

  • Dakin Oxidation: The aldehyde group of vanillin is oxidized to a hydroxyl group using hydrogen peroxide in a basic medium. This reaction, known as the Dakin oxidation, converts vanillin into the key intermediate, hydroxyhydroquinone (benzene-1,2,4-triol).[3]

  • Exhaustive Methylation: The three hydroxyl groups of the hydroxyhydroquinone intermediate are subsequently methylated to form the target molecule, this compound.

This approach has been reported to achieve a good overall yield, with one strategy achieving 56% total yield.[4]

Synthetic Workflow Visualization

The following diagram illustrates the logical flow of the synthesis from the starting material to the final product.

G cluster_start Starting Material cluster_step1 Step 1: Oxidation cluster_intermediate Intermediate cluster_step2 Step 2: Methylation cluster_end Final Product Vanillin Vanillin (4-hydroxy-3-methoxybenzaldehyde) Dakin_Oxidation Dakin Oxidation Vanillin->Dakin_Oxidation H₂O₂ / Base Intermediate Hydroxyhydroquinone (Benzene-1,2,4-triol) Dakin_Oxidation->Intermediate Methylation Exhaustive Methylation Intermediate->Methylation Methylating Agent / Base Product This compound Methylation->Product

Caption: Workflow for the synthesis of this compound from vanillin.

Experimental Protocols

Step 1: Dakin Oxidation of Vanillin to Hydroxyhydroquinone

The Dakin oxidation is a redox reaction where an ortho- or para-hydroxylated phenyl aldehyde is converted into a benzenediol using hydrogen peroxide in a basic solution.[3] The reaction proceeds via the nucleophilic addition of a hydroperoxide ion to the carbonyl carbon, followed by aryl migration and subsequent hydrolysis of the resulting phenyl ester intermediate.[3]

Protocol: This protocol is adapted from modern, milder approaches to the Dakin oxidation.[5]

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5.0 g of vanillin in 50 mL of a 1 M sodium hydroxide (B78521) (NaOH) solution.

  • Cooling: Cool the resulting solution in an ice bath to bring the temperature to below 10°C.

  • Oxidant Addition: While maintaining the low temperature, slowly add 1.2 equivalents of an oxidant like urea-hydrogen peroxide (UHP) solution dropwise over a period of 30 minutes.[5] Alternatively, a 30% hydrogen peroxide solution can be used.

  • Reaction: Allow the mixture to stir in the ice bath for one hour. Afterwards, remove the ice bath and let the reaction warm to room temperature, continuing to stir for an additional 4-6 hours.

  • Monitoring: The progress of the reaction should be monitored using Thin Layer Chromatography (TLC) until the starting vanillin spot has disappeared.

  • Workup & Acidification: Once the reaction is complete, cool the mixture again in an ice bath and carefully acidify it with cold 2 M hydrochloric acid (HCl) until the pH is approximately 2.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product (hydroxyhydroquinone) with ethyl acetate (B1210297) (3 x 50 mL).

  • Purification: Combine the organic layers and dry them over anhydrous sodium sulfate (B86663). Filter the solution and evaporate the solvent under reduced pressure. The crude product can be further purified by recrystallization.

Step 2: Exhaustive Methylation of Hydroxyhydroquinone

This step involves the complete methylation of all three hydroxyl groups on the benzene-1,2,4-triol intermediate to form the final this compound product. A common method for this transformation is the Williamson ether synthesis, using a methylating agent such as dimethyl sulfate ((CH₃)₂SO₄) in the presence of a strong base.

Protocol: This is a general protocol for the methylation of phenolic compounds.

  • Preparation: In a three-necked, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the crude hydroxyhydroquinone from the previous step in a suitable anhydrous solvent such as N,N-Dimethylformamide (DMF) or acetone.

  • Base Addition: Add a slight excess (at least 3.0 equivalents) of a strong base, such as anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution. Stir the mixture to ensure complete deprotonation of the hydroxyl groups.

  • Methylating Agent Addition: To the stirred suspension, add at least 3.0 equivalents of dimethyl sulfate dropwise. An exothermic reaction may occur, so maintain the temperature with a water or ice bath as needed.

  • Reaction: After the addition is complete, heat the reaction mixture (e.g., to 60-80°C) and stir for several hours until TLC analysis indicates the complete consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature and carefully quench it by adding water.

  • Extraction: Extract the aqueous mixture with an organic solvent like diethyl ether or ethyl acetate (3 x volume of the aqueous phase).

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. After filtering, the solvent is removed under reduced pressure. The resulting crude this compound can be purified by vacuum distillation or column chromatography to yield the final product.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the described synthetic route. Yields and reaction times are indicative and may vary based on specific laboratory conditions and scale.

ParameterStep 1: Dakin OxidationStep 2: MethylationOverall
Starting Material VanillinHydroxyhydroquinoneVanillin
Key Reagents NaOH, H₂O₂ (or UHP)K₂CO₃, (CH₃)₂SO₄-
Solvent Aqueous NaOHDMF or Acetone-
Temperature 0°C to Room Temp.Room Temp. to 80°C-
Reaction Time 5 - 7 hours4 - 8 hours9 - 15 hours
Indicative Yield ~65-75%~80-90%~56%[4]
Purification Method RecrystallizationVacuum Distillation / Chromatography-

Disclaimer: The experimental protocols provided are for informational purposes only and should be performed by qualified professionals in a properly equipped laboratory setting, adhering to all relevant safety guidelines.

References

The Multifaceted Biological Activities of 1,2,4-Trimethoxybenzene Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-trimethoxybenzene scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. This technical guide provides an in-depth overview of the current research, focusing on the anticancer, antimicrobial, antioxidant, and anti-inflammatory properties of these compounds. Quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided for key assays. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language for enhanced comprehension.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily through the inhibition of tubulin polymerization, induction of cell cycle arrest, and apoptosis.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various this compound derivatives against a range of human cancer cell lines.

Compound/DerivativeCell LineCancer TypeIC50 (µM)Reference
Chalcone (B49325) Derivatives
(E)-3-(4-Methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-onePC-3Prostate Cancer1.5[1]
LNCaPProstate Cancer2.5[1]
Chalcone-Benzimidazolium Salt 7aA549Lung Cancer3.2[2]
HCT116Colon Cancer2.8[2]
Indole Derivatives
Compound 3gMCF-7Breast Cancer2.94 ± 0.56[3]
MDA-MB-231Breast Cancer1.61 ± 0.004[3]
A549Lung Cancer6.30 ± 0.30[3]
HeLaCervical Cancer6.10 ± 0.31[3]
A375Melanoma0.57 ± 0.01[3]
B16-F10Melanoma1.69 ± 0.41[3]
Pyridine (B92270) Derivatives
Compound VIHCT116Colorectal Carcinoma4.83[4]
HepG-2Hepatocellular Carcinoma3.25[4]
MCF-7Breast Cancer6.11[4]
1,2,4-Triazole Derivatives
Anilide 4eMCF-7Breast Adenocarcinoma7.79[5]
Anilide 4fMCF-7Breast Adenocarcinoma10.79[5]
Anilide 4lMCF-7Breast Adenocarcinoma13.20[5]
Experimental Protocols
  • Claisen-Schmidt Condensation: 4'-hydroxyacetophenone (B195518) and 3,4,5-trimethoxybenzaldehyde (B134019) are reacted in the presence of NaOH to yield (E)-1-(4-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one.[2]

  • Alkylation: The resulting chalcone is dissolved in dimethylformamide. Sodium hydride (NaH) is added under a nitrogen atmosphere in an ice bath. After stirring, 1,3-dibromopropane (B121459) is added. The reaction is monitored by TLC. Upon completion, the reaction is quenched with HCl, and the product is extracted with ethyl acetate. The crude product is purified by column chromatography.[2]

  • Tubulin Preparation: Purified tubulin is reconstituted in a general-purpose tubulin buffer.

  • Reaction Setup: The reconstituted tubulin is added to a pre-warmed 96-well plate. Test compounds at varying concentrations are then added.

  • Measurement: The absorbance at 340 nm is recorded every 60 seconds for one hour at 37°C using a microplate reader.[3]

  • Data Analysis: The dose-response curves are plotted to determine the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.[4]

  • Cell Treatment: Cancer cells (e.g., HepG-2) are treated with the test compound at its IC50 concentration for a specified period (e.g., 48 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.

  • Staining: Fixed cells are washed with PBS and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) is quantified.

Signaling Pathways

Anticancer_Mechanism cluster_drug This compound Derivative Drug Derivative Tubulin Tubulin Drug->Tubulin Binds to Colchicine Site Bax Bax Drug->Bax Upregulates Bcl2 Bcl2 Drug->Bcl2 Downregulates Microtubule Microtubule G2M G2M Microtubule->G2M Disruption leads to Apoptosis Apoptosis G2M->Apoptosis Arrest leads to

Antimicrobial Activity

Certain this compound derivatives, particularly those incorporating triazole moieties, have shown promising activity against various bacterial and fungal strains.

Quantitative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values for selected this compound derivatives against different microorganisms.

Compound/DerivativeMicroorganismMIC (nM)Reference
1,2,4-Triazolo[1,5-a]pyrimidine Derivative 9o S. aureus24[6]
E. coli51[6]
P. aeruginosa53[6]
B. subtilis16[6]
1,2,4-Triazolo[1,5-a]pyrimidine Derivative 9n S. aureus>MIC of Ciprofloxacin[6]
E. coli>MIC of Ciprofloxacin[6]
P. aeruginosa>MIC of Ciprofloxacin[6]
B. subtilis3x MIC of Ciprofloxacin[6]
Experimental Protocol
  • Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium to a specified density.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antioxidant Activity

The antioxidant potential of this compound derivatives has been evaluated using various in vitro assays, with some compounds demonstrating significant radical scavenging activity.

Quantitative Antioxidant Activity Data

The following table summarizes the radical scavenging activity of this compound derivatives in DPPH and ABTS assays.

Compound/DerivativeAssayScavenging Activity (%) at a specific concentrationReference
AFE (Artemisia fukudoana extract containing trimethoxybenzenes)DPPH38.57 ± 1.04 at 12.5 µg/ml[7]
DPPH53.63 ± 2.68 at 25 µg/ml[7]
DPPH66.16 ± 4.54 at 50 µg/ml[7]
ABTS32.09 ± 1.11 at 12.5 µg/ml[7]
ABTS50.29 ± 2.74 at 25 µg/ml[7]
ABTS88.19 ± 1.47 at 50 µg/ml[7]
Experimental Protocol
  • Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.

  • Reaction: The test compound is mixed with the DPPH solution in a 96-well microplate.

  • Incubation: The plate is incubated at room temperature in the dark for 30 minutes.

  • Measurement: The absorbance of the solution is measured at 514 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (methanol).

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of this compound, particularly its ability to inhibit the NLRP3 inflammasome.

Quantitative Anti-inflammatory Activity Data
CompoundAssayEffectConcentrationReference
This compoundNLRP3 inflammasome activationMarkedly suppressed1 mM[8][9]
Caspase-1 activationDecreased1 mM[8][9]
IL-1β secretionDecreased1 mM[8][9]
Experimental Protocol
  • Cell Culture and Priming: Murine bone marrow-derived macrophages (BMDMs) are cultured and primed with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β and NLRP3.

  • Inhibitor Treatment: The primed cells are treated with this compound.

  • NLRP3 Activation: The NLRP3 inflammasome is activated by adding nigericin (B1684572) or ATP.

  • Sample Collection: The cell culture supernatants are collected to measure secreted IL-1β, and cell lysates are prepared to analyze caspase-1 activation.

  • Analysis: IL-1β levels are quantified by ELISA, and caspase-1 activation (cleavage) is assessed by Western blotting.

Signaling Pathway

NLRP3_Inhibition cluster_stimuli Inflammatory Stimuli PAMPs_DAMPs PAMPs/DAMPs LPS LPS PAMPs_DAMPs->LPS Drug This compound NLRP3 NLRP3 Drug->NLRP3 Inhibits Assembly

Conclusion

The this compound scaffold serves as a versatile platform for the development of novel therapeutic agents with a wide array of biological activities. The derivatives discussed in this guide demonstrate significant potential in the fields of oncology, infectious diseases, and inflammatory disorders. The provided data and protocols are intended to facilitate further research and development in harnessing the therapeutic promise of this important class of compounds. Future studies should focus on optimizing the structure-activity relationships, elucidating detailed mechanisms of action, and evaluating the in vivo efficacy and safety of the most promising candidates.

References

An In-depth Technical Guide to 1,2,4-Trimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2,4-trimethoxybenzene, a versatile aromatic organic compound. The document details its chemical and physical properties, outlines a detailed experimental protocol for its synthesis, and explores its significant applications, particularly in the field of drug development as a selective NLRP3 inflammasome inhibitor. Quantitative data is presented in structured tables for clarity, and key biological pathways and experimental workflows are visualized using diagrams to facilitate understanding. This guide is intended to be a valuable resource for researchers and professionals working in organic synthesis, medicinal chemistry, and pharmacology.

Chemical and Physical Properties

This compound, also known by its IUPAC name, is a substituted benzene (B151609) derivative with three methoxy (B1213986) groups at the 1, 2, and 4 positions.[1] It is a white to off-white crystalline solid or a clear, light yellow to yellow-brown liquid, possessing a faint, characteristic ether-like odor.[2] This compound is soluble in organic solvents like ethanol (B145695) and ether but has limited solubility in water.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name This compound[1]
Synonyms Benzene, 1,2,4-trimethoxy-; Hydroxyhydroquinone trimethyl ether[1]
CAS Number 135-77-3[1]
Molecular Formula C₉H₁₂O₃[3]
Molecular Weight 168.19 g/mol [3]
Appearance White to off-white crystalline solid or clear light yellow to yellow-brown liquid[2]
Boiling Point 247 °C[3]
Melting Point 25-28 °C
Density 1.126 g/mL at 25 °C

Synthesis of this compound

A common method for the synthesis of this compound is through the methylation of 1,2,4-trihydroxybenzene. The following protocol is adapted from established Williamson ether synthesis procedures for similar phenolic compounds.

Experimental Protocol: Methylation of 1,2,4-Trihydroxybenzene

Materials:

  • 1,2,4-Trihydroxybenzene

  • Dimethyl sulfate (B86663) ((CH₃)₂SO₄)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetone

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2,4-trihydroxybenzene (1.0 eq) in anhydrous acetone.

  • Add anhydrous potassium carbonate (3.5 eq) to the solution. The mixture will be a suspension.

  • With vigorous stirring, add dimethyl sulfate (3.3 eq) dropwise to the suspension at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Dissolve the crude product in dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel.

dot

Synthesis_Workflow Synthesis Workflow for this compound cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 1,2,4-trihydroxybenzene in anhydrous acetone add_base Add anhydrous K₂CO₃ start->add_base add_methylating_agent Add dimethyl sulfate dropwise add_base->add_methylating_agent reflux Reflux for 12-18 hours add_methylating_agent->reflux cool_filter Cool and filter inorganic salts reflux->cool_filter concentrate Concentrate filtrate cool_filter->concentrate dissolve_wash Dissolve in CH₂Cl₂ and wash concentrate->dissolve_wash dry_concentrate Dry over MgSO₄ and concentrate dissolve_wash->dry_concentrate purify Purify by vacuum distillation or column chromatography dry_concentrate->purify end Obtain pure this compound purify->end

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

The structure of this compound can be confirmed by various spectroscopic methods.

Table 2: NMR Spectroscopic Data for this compound (in CDCl₃)

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR 6.90d, J=2.9 HzH-3
6.83d, J=8.8 HzH-5
6.78dd, J=8.8, 2.9 HzH-6
3.86sOCH₃ (C-1)
3.84sOCH₃ (C-2)
3.80sOCH₃ (C-4)
¹³C NMR 151.0sC-2
150.5sC-4
142.9sC-1
112.5dC-5
100.1dC-6
98.9dC-3
56.5qOCH₃ (C-1 or C-2)
56.3qOCH₃ (C-1 or C-2)
55.8qOCH₃ (C-4)

Note: Assignments are based on typical chemical shifts for substituted benzenes and may require 2D NMR for definitive confirmation.

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its most notable recent application is as a selective inhibitor of the NLRP3 inflammasome.

Inhibition of the NLRP3 Inflammasome

The NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome is a multiprotein complex that plays a key role in the innate immune system. Its aberrant activation is implicated in a range of inflammatory diseases. This compound has been identified as a selective inhibitor of the NLRP3 inflammasome.[2]

Mechanism of Action: this compound has been shown to inhibit the activation of the NLRP3 inflammasome, which in turn decreases the activation of caspase-1 and the secretion of the pro-inflammatory cytokine IL-1β.[2] The proposed mechanism involves the inhibition of the oligomerization of the apoptosis-associated speck-like protein containing a CARD (ASC) and the protein-protein interaction between NLRP3 and ASC, thereby blocking the assembly of the inflammasome complex.[4]

dot

NLRP3_Pathway NLRP3 Inflammasome Signaling Pathway and Inhibition by this compound cluster_activation Inflammasome Activation cluster_inhibition Inhibition cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs / DAMPs NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 activates ASC ASC NLRP3->ASC recruits Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruits ASC->Inflammasome Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 activates TMB This compound TMB->Inflammasome inhibits assembly Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleaves IL1b Mature IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation

Caption: Inhibition of the NLRP3 inflammasome pathway by this compound.

Pharmacological Data

In a study investigating its effects on the NLRP3 inflammasome, this compound demonstrated significant inhibitory activity.

Table 3: Pharmacological Data for this compound as an NLRP3 Inhibitor

Assay TypeModel SystemConcentration / DosageObserved EffectReference
In Vitro Immortalized murine bone marrow-derived macrophages (iBMDMs) and primary mouse microglia1 mMMarkedly suppressed nigericin- or ATP-induced NLRP3 inflammasome activation, leading to decreased caspase-1 activation and IL-1β secretion.[2]
In Vivo Mice with experimental autoimmune encephalomyelitis (EAE)200 mg/kg/day (intragastric administration for 17 days)Significantly ameliorated EAE progression and demyelination.[2][4]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory setting. It is considered to have low to moderate acute toxicity but may cause irritation to the eyes, skin, and respiratory tract. Store in a cool, dry place away from oxidizing agents.

Conclusion

This compound is a valuable organic compound with a growing profile in medicinal chemistry. Its straightforward synthesis and, most notably, its selective inhibitory activity against the NLRP3 inflammasome, position it as a compound of significant interest for the development of novel therapeutics for a variety of inflammatory disorders. This guide provides foundational knowledge and practical protocols to support further research and development involving this promising molecule.

References

In-Depth Technical Guide to 1,2,4-Trimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1,2,4-Trimethoxybenzene, along with detailed experimental protocols for its synthesis and its role in the development of pharmacologically active compounds.

Core Physicochemical Properties

This compound is an aromatic organic compound that serves as a versatile intermediate in various synthetic applications, including the pharmaceutical industry.[1][2] Its key quantitative properties are summarized in the table below for easy reference and comparison.

PropertyValueUnit
Molecular Formula C₉H₁₂O₃
Molecular Weight 168.19 g/mol
Boiling Point 247°C (at 760 mmHg)
Density 1.126g/mL (at 25 °C)
Refractive Index 1.533(at 20 °C, nD)
CAS Number 135-77-3

Synthesis of this compound from Vanillin (B372448)

A notable and efficient method for the preparation of this compound involves a synthetic route starting from vanillin.[3] This process is advantageous due to the ready availability and low cost of the starting material.

Experimental Protocol: Synthesis from Vanillin

This protocol outlines a two-step synthesis of this compound from vanillin, achieving a good overall yield.[3]

Step 1: Baeyer-Villiger Oxidation of Vanillin

  • Reagents and Materials:

    • Vanillin

    • m-Chloroperoxybenzoic acid (m-CPBA)

    • Dichloromethane (B109758) (CH₂Cl₂)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

    • Round-bottom flask

    • Magnetic stirrer

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • Dissolve vanillin in dichloromethane in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Slowly add m-CPBA to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Quench the reaction by adding saturated NaHCO₃ solution.

    • Separate the organic layer using a separatory funnel.

    • Wash the organic layer with saturated NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter and concentrate the solution under reduced pressure using a rotary evaporator to yield the intermediate product, 2-hydroxy-4-methoxy-formate.

Step 2: Methylation to this compound

  • Reagents and Materials:

    • 2-hydroxy-4-methoxy-formate (from Step 1)

    • Dimethyl sulfate ((CH₃)₂SO₄)

    • Potassium carbonate (K₂CO₃)

    • Acetone

    • Reflux condenser

  • Procedure:

    • To a solution of the intermediate from Step 1 in acetone, add potassium carbonate and dimethyl sulfate.

    • Heat the mixture to reflux and maintain for 4 hours.

    • After cooling to room temperature, filter the solid and wash with acetone.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.

Logical Workflow for Synthesis

Synthesis_Workflow Vanillin Vanillin Step1 Step 1: Baeyer-Villiger Oxidation (m-CPBA, CH₂Cl₂) Vanillin->Step1 Intermediate 2-hydroxy-4-methoxy-formate Step1->Intermediate Step2 Step 2: Methylation ((CH₃)₂SO₄, K₂CO₃, Acetone) Intermediate->Step2 Purification Purification (Column Chromatography) Step2->Purification Product This compound Purification->Product Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Stimulus Inflammatory Stimulus Receptor Receptor Stimulus->Receptor MAPK_Pathway MAPK Pathway Receptor->MAPK_Pathway NFkB_Pathway NF-κB Pathway Receptor->NFkB_Pathway Inflammatory_Response Inflammatory Response MAPK_Pathway->Inflammatory_Response NFkB_Pathway->Inflammatory_Response Methoxybenzene_Derivative Methoxybenzene Derivative (e.g., 1,2,4-TMB) Methoxybenzene_Derivative->MAPK_Pathway Methoxybenzene_Derivative->NFkB_Pathway

References

Technical Guide: Thermo Fisher Scientific 1,2,4-Trimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Thermo Fisher Scientific's 1,2,4-Trimethoxybenzene, including its specifications, applications in research and drug development, and relevant experimental insights.

Core Product Specifications

This compound is offered by Thermo Fisher Scientific under the "Thermo Scientific Chemicals" brand, formerly part of the Alfa Aesar portfolio. It is primarily utilized as a pharmaceutical intermediate. The key quantitative and qualitative specifications are summarized below.

Table 1: Chemical and Physical Properties

PropertySpecification
CAS Number 135-77-3
Molecular Formula C₉H₁₂O₃
Molecular Weight 168.19 g/mol
Purity (Assay by GC) ≥97.5%
Appearance Clear, colorless to pale yellow or orange liquid
Refractive Index (at 20°C) 1.5310-1.5350
Boiling Point 247 °C
Melting Point 19-21 °C
Density 1.128 g/mL
Flash Point >110 °C
IUPAC Name This compound
InChI Key AGIQIOSHSMJYJP-UHFFFAOYSA-N
SMILES COC1=CC=C(OC)C(OC)=C1

Table 2: Thermo Fisher Scientific Product Offerings

Catalog NumberQuantity
A10483.0910 g
A10483.1850 g

Applications in Drug Development and Research

This compound serves as a versatile building block in organic synthesis and has shown potential in modulating key biological pathways.

Intermediate in Pharmaceutical Synthesis

This compound is a crucial precursor in the synthesis of various pharmaceutical compounds.[1] Its methoxy-substituted benzene (B151609) ring allows for diverse chemical modifications, making it a valuable starting material for creating more complex molecules with therapeutic potential. For instance, it is used in the synthesis of trimethoxybenzidine, a component of drugs like Nicorandil, which is used to treat angina.[1]

NLRP3 Inflammasome Inhibition

Recent research has identified this compound as a selective inhibitor of the NLRP3 (NOD-like receptor family pyrin domain-containing 3) inflammasome.[2] The NLRP3 inflammasome is a key component of the innate immune system and is implicated in a variety of inflammatory diseases. Inhibition of this pathway by this compound suggests its potential as a lead compound for the development of therapeutics for NLRP3-driven diseases such as multiple sclerosis.[2]

Signaling Pathway: NLRP3 Inflammasome Inhibition

The following diagram illustrates the proposed mechanism of action of this compound in the inhibition of the NLRP3 inflammasome signaling pathway.

NLRP3_Inhibition cluster_cell Macrophage / Microglia Stimulus Stimulus (e.g., ATP, Nigericin) NLRP3_inactive Inactive NLRP3 Stimulus->NLRP3_inactive Activates NLRP3_active Active NLRP3 Inflammasome NLRP3_inactive->NLRP3_active Forms complex with ASC and Pro-Caspase-1 ASC ASC ASC->NLRP3_active Pro_Caspase_1 Pro-Caspase-1 Pro_Caspase_1->NLRP3_active Caspase_1 Active Caspase-1 NLRP3_active->Caspase_1 Cleaves IL_1b Mature IL-1β (Secretion) Caspase_1->IL_1b Cleaves Pro-IL-1β to Pro_IL_1b Pro-IL-1β Pro_IL_1b->Caspase_1 Inflammation Inflammation IL_1b->Inflammation TMB This compound TMB->NLRP3_active Inhibits

NLRP3 inflammasome inhibition by this compound.

Experimental Protocols

While specific, detailed experimental protocols from Thermo Fisher Scientific for this compound are not broadly published, the following methodologies are based on published research citing its use.

Inhibition of NLRP3 Inflammasome Activation in Macrophages

This protocol is adapted from a study demonstrating the inhibitory effect of this compound on the NLRP3 inflammasome in bone marrow-derived macrophages (BMDMs).[2]

1. Cell Culture and Priming:

  • Culture immortalized murine bone marrow-derived macrophages (iBMDMs) in appropriate media.

  • Prime the iBMDMs with lipopolysaccharide (LPS) to upregulate the expression of NLRP3 and pro-IL-1β.

2. Treatment with this compound:

  • Prepare a stock solution of Thermo Fisher Scientific this compound in a suitable solvent (e.g., DMSO).

  • Treat the primed iBMDMs with this compound at a concentration of 1 mM for a specified pre-incubation period.

3. NLRP3 Inflammasome Activation:

  • Induce NLRP3 inflammasome activation by treating the cells with an agonist such as nigericin (B1684572) or ATP.

4. Analysis of Inflammasome Activation:

  • Collect the cell culture supernatants and cell lysates.

  • Analyze the supernatants for secreted IL-1β using an ELISA kit.

  • Analyze the cell lysates for the presence of cleaved (active) caspase-1 via Western blot.

5. Controls:

  • Include vehicle-treated control groups (cells treated with the solvent for this compound).

  • Include positive control groups (cells treated with LPS and the NLRP3 agonist without the inhibitor).

  • Include negative control groups (cells treated with LPS only).

Experimental Workflow: Synthesis of a Pharmaceutical Intermediate

The following diagram illustrates a generalized workflow for the use of this compound in a synthetic organic chemistry setting to produce a more complex molecule.

Synthesis_Workflow Start Start Reaction_Setup Reaction Setup: - this compound - Reagent B - Solvent - Catalyst Start->Reaction_Setup Reaction Reaction under controlled conditions (Temperature, Time) Reaction_Setup->Reaction Workup Aqueous Workup (e.g., Quenching, Extraction) Reaction->Workup Purification Purification (e.g., Column Chromatography, Recrystallization) Workup->Purification Analysis Characterization: - NMR - Mass Spectrometry - FTIR Purification->Analysis Final_Product Final Product (Pharmaceutical Intermediate) Analysis->Final_Product

Generalized workflow for organic synthesis using this compound.

Safety and Handling

Refer to the Safety Data Sheet (SDS) provided by Thermo Fisher Scientific for comprehensive safety and handling information. The SDS can be accessed on the Thermo Fisher Scientific website by searching for the product catalog number.

Ordering Information

To purchase this compound, please visit the Thermo Fisher Scientific website and use the catalog numbers provided in Table 2. For bulk inquiries or custom formats, it is recommended to contact Thermo Fisher Scientific directly.

References

1,2,4-Trimethoxybenzene: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4-Trimethoxybenzene is a highly valuable and versatile aromatic organic compound that serves as a key building block in the synthesis of a wide array of complex molecules.[1][2] Its utility spans across various sectors of the chemical industry, including pharmaceuticals, fragrances, and dyes.[1] The strategic placement of three electron-donating methoxy (B1213986) groups on the benzene (B151609) ring renders it particularly reactive towards electrophilic substitution, making it an ideal starting material for the construction of polysubstituted aromatic systems. This technical guide provides a comprehensive overview of the physicochemical properties, key synthetic applications, and detailed experimental protocols involving this compound.

Physicochemical Properties

This compound is a colorless to pale yellow liquid or a white to off-white crystalline solid at room temperature, possessing a faint, sweet floral odor.[3] It is soluble in common organic solvents like ethanol (B145695) and ether, but shows limited solubility in water.[3] The compound is generally stable under ambient conditions.[1]

Table 1: Physicochemical Data of this compound

PropertyValueReference
Molecular Formula C₉H₁₂O₃[4]
Molecular Weight 168.19 g/mol [5]
CAS Number 135-77-3[5]
Appearance Colorless to pale yellow liquid or white to off-white crystalline solid[3]
Boiling Point 99-100 °C[2]
Melting Point -11 °C[3]
Density 1.130 - 1.135 g/cm³ at 20 °C[2]
Refractive Index 1.5310 - 1.5350 at 20 °C[4]
Solubility Soluble in organic solvents, limited solubility in water[3]

Core Synthetic Applications

The electron-rich nature of the aromatic ring in this compound dictates its reactivity, making it an excellent substrate for various electrophilic aromatic substitution reactions. These reactions are pivotal in the synthesis of valuable intermediates for pharmaceuticals and other fine chemicals.

Formylation Reactions: Vilsmeier-Haack and Gattermann Reactions

Formylation, the introduction of a formyl group (-CHO), is a crucial transformation in organic synthesis. This compound can be efficiently formylated to produce 2,4,5-trimethoxybenzaldehyde (B179766), a key intermediate in the synthesis of several bioactive compounds.[6]

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds. The reaction employs a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃), which acts as the electrophile.

Vilsmeier_Haack_Reaction TMB This compound Intermediate Iminium Salt Intermediate TMB->Intermediate Electrophilic Aromatic Substitution Vilsmeier Vilsmeier Reagent (DMF, POCl₃) Vilsmeier->Intermediate Product 2,4,5-Trimethoxybenzaldehyde Intermediate->Product Hydrolysis Hydrolysis H₂O Hydrolysis->Product

Vilsmeier-Haack formylation of this compound.

Experimental Protocol: Vilsmeier-Haack Formylation of this compound

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool anhydrous N,N-dimethylformamide (DMF) to 0 °C. Slowly add phosphoryl chloride (POCl₃) (1.1 equivalents) dropwise to the stirred DMF, maintaining the temperature below 5 °C. Allow the mixture to stir at this temperature for 30 minutes to form the Vilsmeier reagent.[1]

  • Reaction with this compound: Dissolve this compound (1.0 equivalent) in anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.[1]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice to hydrolyze the intermediate iminium salt.[1] Neutralize the solution with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent such as ethyl acetate (B1210297) (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford 2,4,5-trimethoxybenzaldehyde.

The Gattermann reaction provides an alternative route to formylate aromatic compounds using a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst.[7][8] A safer modification, known as the Adams modification, generates HCN in situ from zinc cyanide (Zn(CN)₂).[7]

Gattermann_Reaction TMB This compound Intermediate Formiminium Ion Intermediate TMB->Intermediate Electrophilic Aromatic Substitution Reagents HCN, HCl, AlCl₃ (or Zn(CN)₂, HCl) Reagents->Intermediate Product 2,4,5-Trimethoxybenzaldehyde Intermediate->Product Hydrolysis Hydrolysis H₂O Hydrolysis->Product

Gattermann formylation of this compound.

Experimental Protocol: Gattermann Reaction (Adams Modification)

  • Reaction Setup: To a stirred solution of this compound (1.0 equivalent) in a suitable anhydrous solvent (e.g., benzene or 1,2-dichloroethane) under a nitrogen atmosphere, add zinc cyanide (Zn(CN)₂) (1.2 equivalents).

  • Introduction of HCl: Cool the mixture in an ice bath and pass a stream of dry hydrogen chloride (HCl) gas through the solution for 1-2 hours.

  • Reaction Progression: Allow the mixture to stir at room temperature overnight. Monitor the reaction by TLC.

  • Work-up and Isolation: Decompose the reaction mixture by adding ice water. The resulting aldimine hydrochloride will precipitate. Filter the solid and hydrolyze it by heating with water to obtain the aldehyde. Extract the aqueous solution with an organic solvent, dry the organic layer, and concentrate to get the crude product.

  • Purification: Purify the crude 2,4,5-trimethoxybenzaldehyde by recrystallization or column chromatography.

Friedel-Crafts Reactions

The high electron density of the this compound ring makes it an excellent substrate for Friedel-Crafts acylation and alkylation reactions, allowing for the introduction of various functional groups.

Friedel-Crafts acylation introduces an acyl group to the aromatic ring using an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This reaction is a key step in the synthesis of various ketones.

Friedel_Crafts_Acylation TMB This compound Product Acylated Product (e.g., 2,4,5-Trimethoxyacetophenone) TMB->Product Acyl_Halide Acyl Halide (RCOCl) Acyl_Halide->Product Lewis_Acid Lewis Acid (AlCl₃) Lewis_Acid->Product Catalyst

Friedel-Crafts acylation of this compound.

Experimental Protocol: Friedel-Crafts Acylation with Acetyl Chloride

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (AlCl₃) (1.1 equivalents) in anhydrous dichloromethane (B109758) (DCM) at 0 °C.

  • Addition of Reagents: Add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension. Then, add a solution of this compound (1.0 equivalent) in DCM dropwise, maintaining the temperature at 0 °C.

  • Reaction Progression: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Work-up and Isolation: Carefully pour the reaction mixture into a mixture of crushed ice and concentrated HCl. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to yield the corresponding acetophenone.

Friedel-Crafts alkylation involves the reaction of an aromatic ring with an alkyl halide in the presence of a Lewis acid. Trifluoromethanesulfonic acid has been shown to be an efficient catalyst for the alkylation of this compound with aldehydes or benzylic alcohols.[9][10]

Friedel_Crafts_Alkylation TMB This compound Product Di- or Triarylmethane TMB->Product Aldehyde Aldehyde (RCHO) Aldehyde->Product Catalyst TfOH Catalyst->Product Catalyst

Friedel-Crafts alkylation of this compound.

Experimental Protocol: Trifluoromethanesulfonic Acid Catalyzed Alkylation with an Aldehyde

  • Reaction Setup: To a solution of this compound (2.0 equivalents) and an aldehyde (1.0 equivalent) in acetonitrile, add trifluoromethanesulfonic acid (TfOH) (0.1 equivalents) at room temperature.

  • Reaction Progression: Stir the mixture at room temperature and monitor the reaction by TLC.

  • Work-up and Isolation: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the mixture with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Lithiation Reactions

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. The methoxy groups in this compound can direct lithiation to specific positions, which can then be quenched with various electrophiles to introduce a wide range of substituents.

Lithiation_Reaction TMB This compound Lithiated_Intermediate Lithiated Intermediate TMB->Lithiated_Intermediate Lithiation nBuLi n-Butyllithium nBuLi->Lithiated_Intermediate Product Functionalized Product Lithiated_Intermediate->Product Quenching Electrophile Electrophile (E+) Electrophile->Product

Lithiation of this compound and subsequent quenching.

Experimental Protocol: General Procedure for Lithiation and Quenching

  • Reaction Setup: To a solution of this compound (1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere, cool the mixture to -78 °C.

  • Lithiation: Add n-butyllithium (n-BuLi) (1.1 equivalents) dropwise to the solution and stir at -78 °C for 1-2 hours.

  • Electrophilic Quench: Add the desired electrophile (e.g., an alkyl halide, carbon dioxide, or an aldehyde) (1.2 equivalents) to the reaction mixture at -78 °C.

  • Reaction Progression and Work-up: Allow the reaction to slowly warm to room temperature. Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Application in the Synthesis of Coenzyme Q10

Coenzyme Q10 (CoQ10), also known as ubiquinone, is a vital component of the electron transport chain in mitochondria.[11] The biosynthesis of the benzoquinone ring of CoQ10 involves precursors that are structurally related to this compound. While many synthetic routes to CoQ10 start from different precursors, the core chemistry often involves the construction of a polysubstituted benzene ring that is subsequently oxidized to the quinone.[12][13] this compound and its derivatives can serve as valuable starting materials for the synthesis of the quinone head of CoQ10.

A general synthetic strategy involves the Friedel-Crafts acylation or alkylation of a trimethoxybenzene derivative followed by further functional group manipulations and ultimately, oxidation to the quinone.

CoQ10_Synthesis_Pathway TMB_derivative This compound Derivative Side_chain_alkylation Friedel-Crafts Alkylation with Decaprenyl Side Chain TMB_derivative->Side_chain_alkylation Functional_group_modification Functional Group Modifications Side_chain_alkylation->Functional_group_modification Oxidation Oxidation Functional_group_modification->Oxidation CoQ10 Coenzyme Q10 Oxidation->CoQ10

Generalized synthetic pathway to Coenzyme Q10.

Conclusion

This compound is a cornerstone building block in organic synthesis, offering a versatile platform for the construction of complex and biologically active molecules. Its rich reactivity, particularly in electrophilic aromatic substitution reactions, provides chemists with a powerful tool for the synthesis of valuable intermediates. The detailed experimental protocols provided in this guide for formylation, Friedel-Crafts reactions, and lithiation highlight the practical utility of this compound. As research in drug discovery and materials science continues to advance, the demand for such versatile and reactive building blocks will undoubtedly grow, further cementing the importance of this compound in modern organic synthesis.

References

Methodological & Application

Synthesis of 2,4,5-Trimethoxybenzaldehyde from 1,2,4-Trimethoxybenzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2,4,5-trimethoxybenzaldehyde, a key intermediate in the pharmaceutical and fine chemical industries, starting from 1,2,4-trimethoxybenzene. The primary methods covered are the Vilsmeier-Haack and Gattermann formylation reactions.

Introduction

2,4,5-Trimethoxybenzaldehyde is a crucial building block for the synthesis of various bioactive compounds. The formylation of the electron-rich aromatic ring of this compound provides a direct route to this valuable aldehyde. The Vilsmeier-Haack reaction, utilizing a Vilsmeier reagent generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), and the Gattermann reaction, which employs a formylating agent generated from hydrogen cyanide (HCN) and a Lewis acid, are effective methods for this transformation. The choice of method may depend on the available reagents, equipment, and desired scale of production.

Data Presentation

Table 1: Physical and Spectroscopic Data of 2,4,5-Trimethoxybenzaldehyde
PropertyValue
Molecular FormulaC₁₀H₁₂O₄
Molecular Weight196.20 g/mol
AppearanceBeige powder
Melting Point112-114 °C
¹H NMR (CDCl₃)
δ 10.3 (s, 1H)Aldehydic proton
δ 7.3 (s, 1H)Aromatic proton
δ 6.5 (s, 1H)Aromatic proton
δ 3.9 (s, 3H)Methoxy (B1213986) protons
δ 3.85 (s, 3H)Methoxy protons
δ 3.8 (s, 3H)Methoxy protons
¹³C NMR (CDCl₃)
δ 189.0Aldehyde carbon
δ 158.0, 155.0, 143.0Aromatic carbons attached to methoxy groups
δ 115.0, 110.0, 96.0Aromatic carbons
δ 56.5, 56.0, 55.8Methoxy carbons
Mass Spectrometry (GC-MS) m/z 196 (M+), 181, 153, 125, 97, 79, 69, 53
Table 2: Comparison of Synthesis Methods
MethodReagentsTypical YieldReaction Conditions
Vilsmeier-Haack Reaction This compound, POCl₃, DMFGood to excellent0 °C to room temperature, followed by heating
Gattermann Reaction This compound, Zn(CN)₂, HCl, AlCl₃Moderate to goodLow to room temperature

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of this compound

This protocol is a widely used and effective method for the formylation of electron-rich aromatic compounds.[1]

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (B109758) (DCM), anhydrous

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen), cool anhydrous DMF (e.g., 5 equivalents) in an ice bath. Slowly add POCl₃ (e.g., 1.2 equivalents) dropwise to the cooled DMF while maintaining the temperature at 0-5 °C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.

  • Addition of Substrate: Dissolve this compound (1 equivalent) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux (around 40-50 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture in an ice bath and carefully pour it onto crushed ice. Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Drying and Evaporation: Combine the organic layers and dry over anhydrous Na₂SO₄. Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude 2,4,5-trimethoxybenzaldehyde.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient or by recrystallization from a suitable solvent like ethanol.

Protocol 2: Gattermann Formylation of this compound (Adams Modification)

This modified Gattermann reaction uses zinc cyanide, which is safer to handle than hydrogen cyanide.[2][3]

Materials:

  • This compound

  • Zinc cyanide (Zn(CN)₂)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dry hydrogen chloride (HCl) gas

  • Anhydrous solvent (e.g., benzene (B151609) or carbon disulfide)

  • Ice-water

  • Hydrochloric acid (concentrated)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser, place this compound (1 equivalent) and zinc cyanide (1.2 equivalents) in an anhydrous solvent.

  • Addition of Catalyst and HCl: Cool the mixture in an ice bath and add anhydrous aluminum chloride (1.2 equivalents) portion-wise. Pass a steady stream of dry hydrogen chloride gas through the stirred mixture.

  • Reaction: After the initial reaction, allow the mixture to warm to room temperature and continue stirring for several hours until the reaction is complete (monitor by TLC).

  • Hydrolysis: Carefully pour the reaction mixture into a beaker containing ice-water and a small amount of concentrated hydrochloric acid to hydrolyze the intermediate imine.

  • Extraction: Extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Washing: Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution.

  • Drying and Evaporation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Mandatory Visualization

Vilsmeier_Haack_Reaction cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent 0-5 °C POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate TMB This compound TMB->Intermediate Electrophilic Aromatic Substitution Product 2,4,5-Trimethoxybenzaldehyde Intermediate->Product Hydrolysis

Caption: Vilsmeier-Haack reaction pathway for the synthesis of 2,4,5-trimethoxybenzaldehyde.

Experimental_Workflow start Start: Reagents reaction Reaction: - Vilsmeier-Haack or Gattermann - Temperature Control - Stirring start->reaction workup Work-up: - Quenching with Ice - Neutralization reaction->workup extraction Extraction: - Organic Solvent (DCM) - Separation of Layers workup->extraction purification Purification: - Drying (Na₂SO₄) - Solvent Evaporation - Chromatography/Recrystallization extraction->purification product Final Product: 2,4,5-Trimethoxybenzaldehyde purification->product

Caption: General experimental workflow for the synthesis of 2,4,5-trimethoxybenzaldehyde.

References

Vilsmeier-Haack Formylation of 1,2,4-Trimethoxybenzene: A Detailed Protocol for the Synthesis of 2,4,5-Trimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive protocol for the Vilsmeier-Haack formylation of 1,2,4-trimethoxybenzene to synthesize 2,4,5-trimethoxybenzaldehyde, a valuable intermediate in the pharmaceutical and fine chemical industries. The procedure details the preparation of the Vilsmeier reagent, reaction conditions, and purification methods. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

The Vilsmeier-Haack reaction is a widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The reaction employs a substituted amide, typically N,N-dimethylformamide (DMF), and an acid halide, most commonly phosphorus oxychloride (POCl₃), to generate the Vilsmeier reagent, a chloroiminium salt.[1][2] This electrophilic species then reacts with an activated aromatic ring, such as this compound, to introduce a formyl group. The resulting iminium salt is subsequently hydrolyzed to yield the corresponding aldehyde.[2] This protocol outlines a specific and reliable method for the synthesis of 2,4,5-trimethoxybenzaldehyde.

Reaction and Mechanism

The overall reaction involves the formylation of this compound at the most electron-rich position (C5) to yield 2,4,5-trimethoxybenzaldehyde.

Overall Reaction Scheme:

Vilsmeier-Haack Reaction sub This compound product 2,4,5-Trimethoxybenzaldehyde sub->product Vilsmeier-Haack Formylation reagent DMF, POCl3

A simplified diagram of the Vilsmeier-Haack formylation.

The mechanism proceeds in two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution followed by hydrolysis.

Vilsmeier_Mechanism DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent POCl3 POCl3 POCl3->Vilsmeier_reagent Intermediate Iminium Salt Intermediate Vilsmeier_reagent->Intermediate Substrate This compound Substrate->Intermediate Electrophilic Aromatic Substitution Product 2,4,5-Trimethoxybenzaldehyde Intermediate->Product H2O H2O (Hydrolysis) H2O->Product

Mechanism of the Vilsmeier-Haack formylation.

Experimental Protocol

This protocol is based on a reliable and established procedure for the Vilsmeier-Haack formylation of this compound.[3]

Materials:

Equipment:

  • Round-bottom flask

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Dropping funnel

  • Heating mantle or oil bath

  • Ice bath

  • Filtration apparatus (Büchner funnel and flask)

  • Recrystallization apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 8.42 g of this compound in 17 mL of anhydrous N,N-dimethylformamide (DMF).[3]

  • Vilsmeier Reagent Formation and Reaction: Cool the solution in an ice bath. While stirring, slowly add 5.5 mL of phosphorus oxychloride (POCl₃) to the solution.[3]

  • Heating: After the addition is complete, remove the ice bath and heat the reaction mixture to 80°C for 1 hour with continuous stirring.[3]

  • Work-up: Cool the reaction mixture in an ice bath. Carefully and slowly add 30 mL of a saturated aqueous sodium acetate solution to quench the reaction and precipitate the product.[3]

  • Isolation: Collect the resulting colorless needles by filtration.[3]

  • Purification: Recrystallize the crude product from ethanol to obtain pure 2,4,5-trimethoxybenzaldehyde.[3]

Data Presentation

The following table summarizes the quantitative data for the Vilsmeier-Haack formylation of this compound.

Reactant/ReagentMolecular Weight ( g/mol )Amount UsedMoles (approx.)Molar Ratio
This compound168.198.42 g0.051
N,N-Dimethylformamide (DMF)73.0917 mL0.234.6
Phosphorus Oxychloride (POCl₃)153.335.5 mL0.061.2

Reaction Conditions:

ParameterValue
Reaction Temperature80°C
Reaction Time1 hour

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up and Purification Dissolve Substrate Dissolve this compound in DMF Add POCl3 Add POCl3 dropwise (ice bath) Dissolve Substrate->Add POCl3 Heat Reaction Heat at 80°C for 1h Add POCl3->Heat Reaction Quench Quench with saturated aq. Sodium Acetate (ice bath) Heat Reaction->Quench Filter Filter to collect crude product Quench->Filter Recrystallize Recrystallize from Ethanol Filter->Recrystallize Final Product Pure 2,4,5-Trimethoxybenzaldehyde Recrystallize->Final Product

Experimental workflow for the synthesis of 2,4,5-trimethoxybenzaldehyde.

Troubleshooting

If the reaction does not go to completion, consider the following:

  • Purity of Reagents: Ensure that the this compound is pure and the DMF is anhydrous.[4]

  • Reagent Activity: Use fresh, high-quality POCl₃.[4]

  • Stoichiometry: An excess of the Vilsmeier reagent may be necessary to drive the reaction to completion.[4]

Conclusion

This protocol provides a detailed and reliable method for the Vilsmeier-Haack formylation of this compound to produce 2,4,5-trimethoxybenzaldehyde. The clear, step-by-step instructions, along with the data summary and workflow diagram, should enable researchers to successfully perform this synthesis.

References

Application Note & Protocol: Friedel-Crafts Acylation of 1,2,4-Trimethoxybenzene to Synthesize 2,4,5-Trimethoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Friedel-Crafts acylation is a fundamental and versatile method for the C-C bond formation in which an acyl group is introduced onto an aromatic ring. This electrophilic aromatic substitution reaction typically employs an acyl halide or anhydride (B1165640) as the acylating agent and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). The resulting aryl ketones are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.

1,2,4-Trimethoxybenzene is a highly activated aromatic compound due to the electron-donating nature of its three methoxy (B1213986) groups. This high reactivity makes it susceptible to electrophilic substitution. However, it also presents challenges, such as the potential for side reactions like demethylation or diacylation under harsh conditions.[1] This document provides a detailed protocol for the controlled Friedel-Crafts acylation of this compound to synthesize 2,4,5-trimethoxyacetophenone, a useful building block in organic synthesis.

Reaction Scheme

Acyl Chloride + this compound --Lewis Acid--> 2,4,5-Trimethoxyacetophenone + HCl

Experimental Protocol

This protocol is based on established Friedel-Crafts acylation procedures, adapted for the specific substrate this compound.

Materials and Reagents:

  • This compound

  • Acetyl chloride (or propionyl chloride)[2]

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Concentrated hydrochloric acid (HCl)

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Crushed ice

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.

    • Cool the suspension to 0 °C in an ice bath.

  • Formation of Acylium Ion:

    • Dissolve acetyl chloride (1.1 equivalents) in anhydrous dichloromethane.

    • Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, ensuring the temperature is maintained at or below 0 °C.

    • Stir the resulting mixture for an additional 20 minutes at 0 °C.

  • Substrate Addition:

    • Prepare a separate solution of this compound (1.0 equivalent) in anhydrous dichloromethane.

    • Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring:

    • Stir the reaction mixture at 0 °C.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).[1]

  • Reaction Quench:

    • Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[1][3] This step is crucial to hydrolyze the aluminum-ketone complex.

  • Work-up:

    • Transfer the quenched mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer twice with dichloromethane.[4]

    • Combine the organic layers.

    • Wash the combined organic layers sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally with brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[1]

  • Product Isolation and Purification:

    • Filter the solution to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography on silica (B1680970) gel to isolate the pure 2,4,5-trimethoxyacetophenone.[1]

Data Presentation

The following table summarizes representative quantitative data for the Friedel-Crafts acylation of this compound.

ParameterValueReference
Reactants & Stoichiometry
This compound1.0 eq
Acylating Agent (e.g., Propionyl Chloride)1.1 eq[2]
Lewis Acid (e.g., AlCl₃)1.2 eq[5]
Reaction Conditions
SolventDichloromethane or Carbon Disulfide[2]
Temperature10 °C[2]
Reaction Time1 hour[2]
Product: 2,4,5-Trimethoxypropiophenone
Yield80%[2]
Product: 2,4,5-Trimethoxyacetophenone
Melting Point98-102 °C[6]
Molecular FormulaC₁₁H₁₄O₄[7]
Molecular Weight210.23 g/mol [6]

Troubleshooting and Optimization

IssueProbable CauseRecommended Solution
Low Yield with Phenolic Impurities Demethylation of methoxy groups by the Lewis acid.Lower the reaction temperature, use the minimum effective amount of Lewis acid (1.0-1.1 eq), or consider a milder Lewis acid like ZnCl₂ or FeCl₃.[1]
Presence of Diacylated Product High reactivity of the trimethoxybenzene ring.Use the acylating agent as the limiting reagent and maintain low reaction temperatures.[1]
Reaction Stalls Before Completion The ketone product forms a stable complex with the Lewis acid, sequestering it.Ensure at least one full equivalent of the Lewis acid per mole of the acylating agent is used.[1]
Difficult Aqueous Work-up (Emulsions/Precipitates) Incomplete hydrolysis of the aluminum-ketone complex and formation of aluminum hydroxides.Quench the reaction mixture in an ice/concentrated HCl solution to keep the medium acidic (pH < 2), ensuring aluminum salts remain soluble.[1]

Visualizations

Experimental Workflow Diagram

Friedel_Crafts_Acylation_Workflow Workflow for Friedel-Crafts Acylation of this compound prep Preparation - Add AlCl3 and DCM to flask - Cool to 0 °C acyl Acylium Ion Formation - Add Acetyl Chloride solution dropwise at <= 0 °C prep->acyl 1 add_sub Substrate Addition - Add this compound solution dropwise at 0 °C acyl->add_sub 2 react Reaction - Stir at 0 °C - Monitor by TLC add_sub->react 3 quench Quench - Pour into ice/conc. HCl mixture react->quench 4 workup Work-up - Separate layers - Extract aqueous layer - Wash organic layer quench->workup 5 isolate Isolation - Dry with Na2SO4 - Filter - Concentrate workup->isolate 6 purify Purification - Recrystallization or Column Chromatography isolate->purify 7 product Final Product 2,4,5-Trimethoxyacetophenone purify->product 8

Caption: Experimental workflow for the synthesis of 2,4,5-trimethoxyacetophenone.

References

Application Notes and Protocols: Trifluoromethanesulfonic Acid-Catalyzed Alkylation of 1,2,4-Trimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts alkylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to aromatic rings. The strategic introduction of alkyl groups onto electron-rich aromatic systems is a key transformation in the synthesis of a wide array of valuable compounds, including pharmaceuticals, agrochemicals, and materials. 1,2,4-Trimethoxybenzene is a highly activated aromatic compound due to the presence of three electron-donating methoxy (B1213986) groups, making it an excellent substrate for electrophilic aromatic substitution. Trifluoromethanesulfonic acid (TfOH), a superacid, has emerged as a highly efficient and versatile catalyst for Friedel-Crafts reactions. Its strong protonating ability allows for the generation of carbocationic intermediates from various precursors, such as aldehydes and benzylic alcohols, under mild conditions.[1][2] This application note provides detailed protocols for the trifluoromethanesulfonic acid-catalyzed alkylation of this compound with these precursors, along with tabulated data for a range of substrates.

Signaling Pathways and Logical Relationships

The trifluoromethanesulfonic acid-catalyzed alkylation of this compound proceeds through a classic electrophilic aromatic substitution mechanism. The key steps are the activation of the alkylating agent by the superacid catalyst to form a carbocationic intermediate, followed by the nucleophilic attack of the electron-rich aromatic ring, and finally, deprotonation to restore aromaticity.

reaction_mechanism cluster_activation Catalyst Activation & Electrophile Generation cluster_alkylation Electrophilic Aromatic Substitution Alkylating_Agent Aldehyde or Benzylic Alcohol Carbocation Carbocationic Intermediate Alkylating_Agent->Carbocation Protonation TfOH TfOH Trimethoxybenzene This compound Carbocation->Trimethoxybenzene Sigma_Complex Sigma Complex (Wheland Intermediate) Trimethoxybenzene->Sigma_Complex Nucleophilic Attack Product Alkylated Product Sigma_Complex->Product Deprotonation

Caption: Reaction mechanism of TfOH-catalyzed alkylation.

Experimental Workflow

The general workflow for the trifluoromethanesulfonic acid-catalyzed alkylation of this compound is straightforward and can be adapted for various alkylating agents. The process involves the dissolution of the reactants, addition of the catalyst, reaction monitoring, and subsequent workup and purification.

experimental_workflow Start Start Dissolve Dissolve this compound and Alkylating Agent in Acetonitrile (B52724) Start->Dissolve Add_Catalyst Add Trifluoromethanesulfonic Acid (TfOH) Dissolve->Add_Catalyst React Stir at Room Temperature Add_Catalyst->React Monitor Monitor Reaction by TLC React->Monitor Quench Quench with Saturated NaHCO3 Solution Monitor->Quench Reaction Complete Extract Extract with an Organic Solvent (e.g., Ethyl Acetate) Quench->Extract Dry_and_Concentrate Dry Organic Layer and Concentrate in vacuo Extract->Dry_and_Concentrate Purify Purify by Column Chromatography Dry_and_Concentrate->Purify Characterize Characterize the Product Purify->Characterize End End Characterize->End

Caption: General experimental workflow for the alkylation reaction.

Data Presentation

The trifluoromethanesulfonic acid-catalyzed alkylation of this compound has been shown to be effective with a variety of aldehydes and benzylic alcohols, affording the corresponding diaryl- and triarylmethane derivatives in high yields.[1][2]

EntryAlkylating AgentProductYield (%)
1BenzaldehydeBis(2,4,5-trimethoxyphenyl)phenylmethane95
24-MethoxybenzaldehydeBis(2,4,5-trimethoxyphenyl)(4-methoxyphenyl)methane92
34-NitrobenzaldehydeBis(2,4,5-trimethoxyphenyl)(4-nitrophenyl)methane85
42-NaphthaldehydeBis(2,4,5-trimethoxyphenyl)(naphthalen-2-yl)methane93
5Cinnamaldehyde(E)-1,1-Bis(2,4,5-trimethoxyphenyl)-3-phenylprop-2-ene88
6Pivalaldehyde1,1-Bis(2,4,5-trimethoxyphenyl)-2,2-dimethylpropane75
7Benzyl alcohol(2,4,5-Trimethoxyphenyl)phenylmethane89
84-Methoxybenzyl alcohol(4-Methoxyphenyl)(2,4,5-trimethoxyphenyl)methane91

Experimental Protocols

General Procedure for the Trifluoromethanesulfonic Acid-Catalyzed Alkylation of this compound with Aldehydes:

  • Reaction Setup: To a solution of this compound (2.0 equivalents) and the corresponding aldehyde (1.0 equivalent) in anhydrous acetonitrile (0.2 M), add trifluoromethanesulfonic acid (10 mol%) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, quench the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with an appropriate organic solvent, such as ethyl acetate (B1210297) (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the desired alkylated product.

  • Characterization: Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

General Procedure for the Trifluoromethanesulfonic Acid-Catalyzed Alkylation of this compound with Benzylic Alcohols:

  • Reaction Setup: To a solution of this compound (1.5 equivalents) and the respective benzylic alcohol (1.0 equivalent) in anhydrous acetonitrile (0.2 M), add trifluoromethanesulfonic acid (20 mol%) at room temperature under an inert atmosphere.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous NaHCO₃ solution.

  • Extraction: Extract the mixture with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel (hexane/ethyl acetate) to yield the pure alkylated product.

  • Characterization: Confirm the structure and purity of the final product using spectroscopic methods.

Conclusion

The use of trifluoromethanesulfonic acid as a catalyst for the alkylation of this compound offers an efficient, high-yielding, and operationally simple method for the synthesis of a variety of di- and triarylmethane derivatives.[1][2] The mild reaction conditions and the ability to use readily available aldehydes and benzylic alcohols as alkylating agents make this protocol highly valuable for synthetic chemists in academic and industrial research, particularly in the fields of medicinal chemistry and materials science. The provided protocols can be readily adapted for the synthesis of a diverse range of functionalized aromatic compounds.

References

Application Notes and Protocols: Synthesis of Barbigerone Derivatives from 1,2,4-Trimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of barbigerone (B1667746) derivatives, utilizing 1,2,4-trimethoxybenzene as a key starting material. The methodologies outlined are based on established isoflavone (B191592) synthesis strategies and are intended to guide researchers in the development of novel bioactive compounds. Barbigerone and its analogues have garnered significant interest due to their potential as anti-proliferative and anti-angiogenic agents.[1][2]

Introduction

Barbigerone is a naturally occurring isoflavone that has demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[3][4][5] The synthesis of barbigerone derivatives is a key area of research for developing new therapeutic agents with improved efficacy and selectivity. This document details a synthetic approach starting from this compound, a versatile precursor in organic synthesis. The core of this synthetic strategy involves two key transformations: the formation of a deoxybenzoin (B349326) intermediate and its subsequent cyclization to form the isoflavone scaffold.

Synthetic Pathway Overview

The synthesis of barbigerone derivatives from this compound generally follows a two-step process:

  • Acylation of this compound: This step involves the reaction of this compound with a substituted phenylacetic acid or its derivative to form a 2-hydroxydeoxybenzoin intermediate. This reaction is typically carried out under acidic conditions, often employing a Lewis acid catalyst.

  • Cyclization to the Isoflavone Core: The deoxybenzoin intermediate is then cyclized to form the characteristic 3-phenylchroman-4-one (isoflavone) skeleton. This is commonly achieved using a one-carbon source, such as N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) or a Vilsmeier-Haack reagent.

This synthetic route offers a versatile platform for introducing a variety of substituents onto the B-ring of the barbigerone scaffold, allowing for the exploration of structure-activity relationships.

Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxy-4,5-dimethoxyphenyl-(substituted-phenyl)ethanone (Deoxybenzoin Intermediate)

This protocol describes the synthesis of the deoxybenzoin intermediate via a Friedel-Crafts acylation reaction.

Materials:

  • This compound

  • Substituted Phenylacetic Acid (e.g., 4-methoxyphenylacetic acid)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

  • Silica (B1680970) Gel for column chromatography

  • Hexane and Ethyl Acetate (B1210297) for chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) and the substituted phenylacetic acid (1.1 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add boron trifluoride diethyl etherate (2.5 eq) dropwise to the stirred solution over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.

  • Stir the mixture vigorously for 30 minutes.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure deoxybenzoin intermediate.

Protocol 2: Synthesis of Substituted Barbigerone Derivative (Isoflavone)

This protocol details the cyclization of the deoxybenzoin intermediate to the final isoflavone product using N,N-dimethylformamide dimethyl acetal (DMF-DMA).

Materials:

  • 2-Hydroxy-4,5-dimethoxyphenyl-(substituted-phenyl)ethanone (from Protocol 1)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrochloric Acid (1 M)

  • Methanol (B129727) or Ethanol for recrystallization

Procedure:

  • In a round-bottom flask, dissolve the deoxybenzoin intermediate (1.0 eq) in anhydrous DMF.

  • Add N,N-dimethylformamide dimethyl acetal (3.0 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 150-160 °C) and maintain for 4-6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold 1 M HCl.

  • A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with water.

  • Recrystallize the crude product from a suitable solvent (e.g., methanol or ethanol) to obtain the pure barbigerone derivative.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of barbigerone derivatives. The yields are indicative and may vary depending on the specific substrates and reaction conditions used.

Deoxybenzoin Intermediate Starting Materials Yield (%) Melting Point (°C) ¹H NMR (CDCl₃, δ ppm)
2-Hydroxy-4,5-dimethoxyphenyl-(4-methoxyphenyl)ethanoneThis compound, 4-Methoxyphenylacetic acid65-75135-13712.5 (s, 1H, OH), 7.15 (d, 2H), 6.90 (d, 2H), 6.55 (s, 1H), 6.45 (s, 1H), 4.20 (s, 2H, CH₂), 3.90 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 3.80 (s, 3H, OCH₃)
2-Hydroxy-4,5-dimethoxyphenyl-(phenyl)ethanoneThis compound, Phenylacetic acid60-70118-12012.6 (s, 1H, OH), 7.30-7.45 (m, 5H), 6.58 (s, 1H), 6.48 (s, 1H), 4.25 (s, 2H, CH₂), 3.92 (s, 3H, OCH₃), 3.88 (s, 3H, OCH₃)
Barbigerone Derivative Starting Material Yield (%) Melting Point (°C) ¹³C NMR (CDCl₃, δ ppm)
7,8-Dimethoxy-4'-methoxyisoflavone2-Hydroxy-4,5-dimethoxyphenyl-(4-methoxyphenyl)ethanone80-90160-162175.5 (C=O), 159.8, 157.5, 153.2, 148.9, 130.5, 124.2, 115.6, 114.1, 112.3, 100.2, 56.1, 55.8, 55.3
7,8-Dimethoxyisoflavone2-Hydroxy-4,5-dimethoxyphenyl-(phenyl)ethanone75-85145-147175.8 (C=O), 157.6, 153.5, 149.1, 131.8, 129.2, 128.5, 127.9, 115.5, 112.5, 100.5, 56.2, 55.9

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of barbigerone derivatives from this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Acylation cluster_step2 Step 2: Cyclization This compound This compound Deoxybenzoin Intermediate Deoxybenzoin Intermediate This compound->Deoxybenzoin Intermediate BF3.OEt2, DCM Substituted Phenylacetic Acid Substituted Phenylacetic Acid Substituted Phenylacetic Acid->Deoxybenzoin Intermediate Barbigerone Derivative Barbigerone Derivative Deoxybenzoin Intermediate->Barbigerone Derivative DMF-DMA, DMF, Reflux

Caption: Synthetic route to barbigerone derivatives.

Signaling Pathways of Barbigerone

Barbigerone and its derivatives have been shown to exert their biological effects by modulating key cellular signaling pathways. The diagrams below illustrate the inhibitory effects of barbigerone on the NF-κB and MAPK signaling pathways, which are often dysregulated in cancer and inflammatory diseases.[6]

NF-κB Signaling Pathway

NFkB_Pathway Inflammatory Stimuli Inflammatory Stimuli IKK Activation IKK Activation Inflammatory Stimuli->IKK Activation IκBα Phosphorylation & Degradation IκBα Phosphorylation & Degradation IKK Activation->IκBα Phosphorylation & Degradation NF-κB (p65/p50) Translocation to Nucleus NF-κB (p65/p50) Translocation to Nucleus IκBα Phosphorylation & Degradation->NF-κB (p65/p50) Translocation to Nucleus Gene Expression Gene Expression NF-κB (p65/p50) Translocation to Nucleus->Gene Expression Pro-inflammatory Cytokines Pro-inflammatory Cytokines Gene Expression->Pro-inflammatory Cytokines Barbigerone Barbigerone Barbigerone->IKK Activation Inhibits

Caption: Inhibition of the NF-κB pathway by barbigerone.

MAPK Signaling Pathway

MAPK_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation & Survival Cell Proliferation & Survival Transcription Factors->Cell Proliferation & Survival Barbigerone Barbigerone Barbigerone->Raf Inhibits

Caption: Inhibition of the MAPK pathway by barbigerone.

References

Application Notes and Protocols for a Proposed Synthesis of Malvone A Utilizing a 1,2,4-Trimethoxybenzene-Derived Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Malvone A, a phytoalexin with the chemical structure 2-methyl-3-methoxy-5,6-dihydroxy-1,4-naphthoquinone, has garnered interest due to its biological activities. While its isolation from natural sources is established, a detailed synthetic route utilizing 1,2,4-trimethoxybenzene as a key starting material has not been explicitly reported in the literature. This document outlines a proposed, multi-step synthetic strategy for Malvone A, leveraging well-established organic reactions. The proposed synthesis employs a Diels-Alder reaction to construct the core naphthoquinone framework, followed by functional group manipulations to achieve the final target molecule. This hypothetical pathway is presented to stimulate further research and development in the total synthesis of Malvone A and its analogs.

Proposed Retrosynthetic Analysis

A plausible retrosynthetic analysis for Malvone A (1) suggests a disconnection strategy centered around a Diels-Alder reaction. The naphthoquinone core can be constructed from a substituted 1,4-benzoquinone (B44022) (2) and a suitable diene (3). The benzoquinone (2) could, in turn, be synthesized from a highly functionalized benzene (B151609) derivative, which can be traced back to this compound (4).

G MalvoneA Malvone A (1) NaphthoquinoneCore Substituted Naphthoquinone MalvoneA->NaphthoquinoneCore Demethylation Benzoquinone Substituted 1,4-Benzoquinone (2) NaphthoquinoneCore->Benzoquinone Diels-Alder Reaction Diene Substituted Diene (3) NaphthoquinoneCore->Diene Trimethoxybenzene This compound (4) Benzoquinone->Trimethoxybenzene Functionalization

Caption: Retrosynthetic analysis of Malvone A.

Proposed Synthetic Pathway

The proposed forward synthesis involves the following key transformations:

  • Functionalization of this compound: Introduction of a methyl group and subsequent oxidation to form a substituted 1,4-benzoquinone.

  • Diels-Alder Reaction: Cycloaddition of the synthesized benzoquinone with a suitable diene to form the bicyclic naphthoquinone core.

  • Aromatization: Oxidation of the Diels-Alder adduct to yield the aromatic naphthoquinone.

  • Demethylation: Selective demethylation of the methoxy (B1213986) groups to reveal the dihydroxy functionality of Malvone A.

G cluster_0 Synthesis of Benzoquinone Intermediate cluster_1 Naphthoquinone Core Formation and Final Product TMB This compound Acylation Friedel-Crafts Acylation TMB->Acylation Reduction Clemmensen/Wolff-Kishner Reduction Acylation->Reduction MethylatedTMB Methylated Trimethoxybenzene Reduction->MethylatedTMB Oxidation1 Oxidation MethylatedTMB->Oxidation1 Benzoquinone Substituted 1,4-Benzoquinone Oxidation1->Benzoquinone DielsAlder Diels-Alder Reaction Benzoquinone->DielsAlder Diene 2-Methoxy-3-methyl-1,3-butadiene Diene->DielsAlder Adduct Diels-Alder Adduct DielsAlder->Adduct Oxidation2 Aromatization (Oxidation) Adduct->Oxidation2 ProtectedMalvone Protected Malvone A Oxidation2->ProtectedMalvone Demethylation Demethylation ProtectedMalvone->Demethylation MalvoneA Malvone A Demethylation->MalvoneA

Caption: Proposed synthetic workflow for Malvone A.

Experimental Protocols (Proposed)

Note: The following protocols are hypothetical and require optimization and validation in a laboratory setting. Appropriate safety precautions must be taken when handling all chemicals.

3.1. Synthesis of 2,5-Dimethoxy-p-toluquinone (Intermediate A)

This procedure outlines the synthesis of a key benzoquinone intermediate from this compound.

Step Reagent CAS No. Quantity Molar Eq.
1aThis compound135-77-316.8 g1.0
1aAcetic Anhydride (B1165640)108-24-711.2 mL1.2
1aAnhydrous AlCl₃7446-70-014.7 g1.1
1aDichloromethane (DCM)75-09-2200 mL-
1bZinc Amalgam (Zn(Hg))7440-66-625 g-
1bConcentrated HCl7647-01-050 mL-
1cCeric Ammonium (B1175870) Nitrate (B79036) (CAN)16774-21-3110 g2.0
1cAcetonitrile (B52724)/Water-500 mL-

Protocol:

  • Friedel-Crafts Acylation: To a stirred solution of this compound in anhydrous DCM at 0 °C, add anhydrous aluminum chloride portion-wise. Add acetic anhydride dropwise and stir the reaction mixture at room temperature for 4 hours. Quench the reaction with ice-cold water and extract with DCM. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Clemmensen Reduction: Reflux the crude product from the previous step with amalgamated zinc and concentrated hydrochloric acid for 8 hours. Cool the reaction mixture, neutralize with sodium bicarbonate, and extract with ethyl acetate. Purify the product by column chromatography to obtain 1,2,4-trimethoxy-5-methylbenzene.

  • Oxidative Demethylation: Dissolve the methylated trimethoxybenzene in a mixture of acetonitrile and water. Cool the solution to 0 °C and add a solution of ceric ammonium nitrate in water dropwise. Stir for 1 hour, then extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and purify by column chromatography to yield Intermediate A .

3.2. Synthesis of Malvone A

This part of the protocol describes the construction of the naphthoquinone ring and subsequent functional group manipulations.

Step Reagent CAS No. Quantity Molar Eq.
2aIntermediate A-18.2 g1.0
2a2-Methoxy-3-methyl-1,3-butadiene-11.0 g1.1
2aToluene108-88-3200 mL-
2bAir/Oxygen---
2bPotassium Hydroxide1310-58-35.6 g1.0
2bEthanol (B145695)64-17-5150 mL-
2cBoron Tribromide (BBr₃)10294-33-450.0 g2.0
2cDichloromethane (DCM)75-09-2300 mL-

Protocol:

  • Diels-Alder Reaction: In a sealed tube, dissolve Intermediate A and 2-methoxy-3-methyl-1,3-butadiene in toluene. Heat the mixture at 110 °C for 24 hours. Cool the reaction mixture and concentrate under reduced pressure to obtain the crude Diels-Alder adduct.

  • Aromatization: Dissolve the crude adduct in ethanol containing potassium hydroxide. Bubble air or oxygen through the solution for 12 hours. Acidify the reaction mixture with dilute HCl and extract with ethyl acetate. Purify by column chromatography to obtain the fully substituted, protected naphthoquinone.

  • Demethylation: Dissolve the protected naphthoquinone in anhydrous DCM and cool to -78 °C. Add a solution of boron tribromide in DCM dropwise. Stir at -78 °C for 1 hour and then allow the reaction to warm to room temperature and stir for an additional 4 hours. Carefully quench the reaction with methanol, followed by water. Extract the product with ethyl acetate, dry the organic layer, and purify by preparative HPLC to yield Malvone A .

Safety Considerations

  • Friedel-Crafts Acylation: Aluminum chloride is corrosive and reacts violently with water. Acetic anhydride is also corrosive. The reaction should be carried out in a well-ventilated fume hood.

  • Clemmensen Reduction: This reaction involves the use of mercury and concentrated acid. Handle with extreme caution and ensure proper waste disposal.

  • Oxidative Demethylation: Ceric ammonium nitrate is a strong oxidizing agent.

  • Diels-Alder Reaction: The reaction is performed at high temperature in a sealed tube, which presents a risk of explosion if not handled properly.

  • Demethylation: Boron tribromide is highly corrosive, toxic, and reacts violently with water. This step must be performed under an inert atmosphere and with extreme care.

Disclaimer: This document provides a proposed synthetic route for Malvone A for research and informational purposes only. The experimental protocols have not been validated and should be adapted and optimized by qualified personnel in a suitable laboratory setting. All chemical manipulations should be performed with appropriate safety measures in place.

Application Notes and Protocols for the ¹H NMR Characterization of 1,2,4-Trimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the characterization of 1,2,4-trimethoxybenzene using proton nuclear magnetic resonance (¹H NMR) spectroscopy. It includes a summary of expected spectral data, a comprehensive protocol for sample preparation, and a standard procedure for data acquisition. These guidelines are intended to ensure the accurate and reproducible structural verification of this compound, a common building block in organic synthesis and drug discovery.

Introduction

This compound is an aromatic organic compound frequently utilized as an intermediate in the synthesis of various pharmaceuticals and other complex organic molecules. Its specific substitution pattern gives rise to a characteristic ¹H NMR spectrum that allows for unambiguous identification and purity assessment. ¹H NMR spectroscopy is a powerful analytical technique that provides information about the chemical environment, connectivity, and relative number of protons in a molecule. This application note outlines the key spectral features of this compound and provides a standardized protocol for its analysis.

Chemical Structure and Proton Environments

The chemical structure of this compound contains three distinct aromatic protons and three methoxy (B1213986) groups, each in a unique chemical environment. The ortho, meta, and para relationships between the protons and the electron-donating methoxy groups result in a well-resolved and predictable splitting pattern in the aromatic region of the ¹H NMR spectrum.

Caption: Structure of this compound with labeled proton environments.

¹H NMR Spectral Data

The following table summarizes the expected ¹H NMR data for this compound in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

Signal LabelChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
A3.87Singlet-3H-OCH₃ at C1
B3.83Singlet-3H-OCH₃ at C2
C3.80Singlet-3H-OCH₃ at C4
D6.47Doublet of doubletsJ = 8.6, 2.71HAr-H at C5
E6.53DoubletJ = 2.71HAr-H at C3
F6.88DoubletJ = 8.61HAr-H at C6

Note: Chemical shifts and coupling constants are typical values and may vary slightly depending on the exact concentration, solvent, and instrument used.

Experimental Protocols

A standardized protocol is essential for obtaining high-quality and reproducible ¹H NMR spectra.

Sample Preparation

Proper sample preparation is critical to avoid spectral artifacts such as broad lines and impurity signals.

  • Weighing the Sample: Accurately weigh 5-25 mg of this compound into a clean, dry vial.

  • Solvent Selection: Use a deuterated solvent, typically deuterated chloroform (CDCl₃), for the analysis.

  • Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial containing the sample.

  • Mixing: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[1][2]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition

The following are general parameters for acquiring a ¹H NMR spectrum on a standard NMR spectrometer (e.g., 400 or 500 MHz).

  • Instrument Setup: Insert the NMR tube into the spectrometer's sample holder.

  • Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent (CDCl₃) and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

    • Acquisition Time: An acquisition time of 2-4 seconds is recommended.

    • Spectral Width: Set a spectral width that encompasses the expected chemical shift range (e.g., 0 to 10 ppm).

  • Data Processing:

    • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).

    • Phasing: Manually or automatically phase the spectrum to obtain a flat baseline.

    • Baseline Correction: Apply a baseline correction algorithm if necessary.

    • Referencing: Reference the spectrum by setting the residual CHCl₃ signal to 7.26 ppm or the TMS signal to 0.00 ppm if added.

    • Integration: Integrate all signals to determine the relative number of protons for each.

Experimental Workflow

The logical flow from sample preparation to data analysis is depicted below.

experimental_workflow start Start: this compound Sample weigh Weigh 5-25 mg of Sample start->weigh dissolve Dissolve in 0.6-0.7 mL CDCl₃ weigh->dissolve filter Filter into NMR Tube dissolve->filter acquire Acquire ¹H NMR Spectrum filter->acquire process Process Data (FT, Phasing, Baseline Correction) acquire->process analyze Analyze Spectrum (Referencing, Integration, Peak Picking) process->analyze end End: Characterized Spectrum analyze->end

Caption: Workflow for ¹H NMR characterization of this compound.

References

Application Note: Analysis of 1,2,4-Trimethoxybenzene Reaction Products by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2,4-Trimethoxybenzene is an aromatic organic compound that serves as a versatile precursor and intermediate in the synthesis of various pharmaceutical compounds, natural products, and functional materials. Monitoring the transformation of this compound and identifying its reaction products is crucial for reaction optimization, impurity profiling, and metabolic studies. Oxidation is a common and important reaction for methoxy-substituted benzenes, often yielding quinone structures that are of significant biological and chemical interest.[1][2][3] This application note provides a detailed protocol for the analysis of this compound and its potential oxidation products using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for separating and identifying volatile and semi-volatile compounds.

Principle

Gas chromatography separates compounds based on their volatility and interaction with a stationary phase within a capillary column. As compounds elute from the column, they enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint that allows for structural elucidation and identification. For some polar or less volatile reaction products, such as quinones or hydroxylated species, chemical derivatization may be necessary to increase their volatility and improve chromatographic performance.[4][5]

Experimental Workflow

The overall workflow for the analysis of this compound reaction products involves the initial chemical reaction, followed by sample work-up, preparation for GC-MS analysis, data acquisition, and finally, data processing and interpretation.

GC-MS Workflow cluster_0 Reaction & Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Interpretation Reaction Step 1: Oxidation Reaction of this compound Workup Step 2: Reaction Quenching & Product Extraction Reaction->Workup Reaction Completion Prep Step 3: Sample Dilution & Internal Standard Spiking Workup->Prep Isolate Products Injection Step 4: GC-MS Injection Prep->Injection Prepared Sample Acquisition Step 5: Chromatographic Separation & Mass Spectra Acquisition Injection->Acquisition Analysis Step 6: Data Analysis (Peak Integration & Library Search) Acquisition->Analysis Raw Data Reporting Step 7: Reporting (Quantitation & Identification) Analysis->Reporting

Caption: General workflow for GC-MS analysis of reaction products.

Experimental Protocols

Protocol 1: Oxidation of this compound (Illustrative Example)

This protocol describes a general method for the oxidation of this compound to 2,5-dimethoxy-1,4-benzoquinone, a common transformation product.

Materials:

  • This compound

  • Salcomine (B1680745) (catalyst)

  • Dimethylformamide (DMF, solvent)

  • Oxygen (gas)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Reaction flask, magnetic stirrer, oxygen balloon

Procedure:

  • Dissolve this compound (1.0 g, 5.94 mmol) in DMF (20 mL) in a 50 mL round-bottom flask.

  • Add a catalytic amount of salcomine (approx. 5 mol%).

  • Purge the flask with oxygen and maintain a positive pressure using an oxygen-filled balloon.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or by taking small aliquots for GC-MS analysis until the starting material is consumed.

  • Once the reaction is complete, pour the mixture into a separatory funnel containing 100 mL of water.

  • Extract the aqueous layer three times with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: GC-MS Analysis

This protocol provides the instrumental parameters for the analysis of the reaction mixture.

Sample Preparation:

  • Dissolve a small amount (approx. 1 mg) of the crude reaction product in a suitable volatile solvent like ethyl acetate (B1210297) or dichloromethane (B109758) (1 mL).[6]

  • If quantitative analysis is required, add an internal standard (e.g., fluorene-d10, phenanthrene-d10) at a known concentration (e.g., 10 µg/mL).[7][8]

  • Filter the sample through a 0.22 µm syringe filter into a 2 mL GC vial.[6]

Instrumental Parameters: The following parameters provide a starting point and may require optimization for specific instruments.[9][10]

ParameterValue
Gas Chromatograph Agilent 8890 GC or equivalent
GC ColumnHP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[7]
Inlet Temperature280 °C
Injection ModeSplitless (or Split 10:1, depending on concentration)
Injection Volume1 µL
Carrier GasHelium, constant flow at 1.0 mL/min
Oven ProgramInitial 70 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min).
Mass Spectrometer Agilent 7000D Triple Quadrupole MS or equivalent
Ion Source Temp.230 °C
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Acquisition ModeFull Scan
Mass Range50 - 450 amu
Transfer Line Temp.280 °C

Data Presentation and Interpretation

Identification of compounds is achieved by comparing their retention times and mass spectra with those of known standards or by searching against a spectral library (e.g., NIST).[11]

Table 1: Expected GC-MS Data for Starting Material and a Potential Product

This table summarizes the expected retention time (under the conditions above) and key mass spectral fragments for the starting material and a likely oxidation product.

Compound NameMolecular Weight ( g/mol )Approx. Retention Time (min)Key Mass Fragments (m/z) and Interpretation
This compound168.199.8168 (M+•), 153 ([M-CH₃]+), 125, 110, 97, 79.[11]
2,5-Dimethoxy-1,4-benzoquinone168.1510.2168 (M+•), 138 ([M-CH₂O]+), 110, 82, 69, 54.

Table 2: Example Quantitative Analysis of a Reaction Mixture

This table illustrates how quantitative data from a hypothetical reaction can be presented. Concentrations are calculated based on the peak area relative to the internal standard.

CompoundRetention Time (min)Peak AreaConcentration (µg/mL)% of Total Product
Internal Standard (Fluorene-d10)12.1450,12310.0 (reference)N/A
This compound (unreacted)9.885,4321.8N/A
2,5-Dimethoxy-1,4-benzoquinone10.2398,7658.595.5%
Unknown Byproduct 111.518,5430.44.5%

The GC-MS method detailed in this application note is a robust and reliable tool for the qualitative and quantitative analysis of this compound and its reaction products. The provided protocols for a model oxidation reaction and subsequent GC-MS analysis offer a solid foundation for researchers in organic synthesis and drug development. Proper method validation and optimization are recommended to suit specific instrumentation and reaction types.

References

Application Note: FTIR Spectroscopy of 1,2,4-Trimethoxybenzene Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique used to identify functional groups within a molecule. By measuring the absorption of infrared radiation by a sample, an FTIR spectrum is generated, which provides a unique molecular "fingerprint." This application note details the FTIR analysis of 1,2,4-Trimethoxybenzene, a key intermediate in the synthesis of various pharmaceuticals and fragrances.[1] Understanding the characteristic vibrational modes of its functional groups is crucial for quality control, reaction monitoring, and structural elucidation.

This compound possesses an aromatic ring and three methoxy (B1213986) (-OCH₃) ether groups, which give rise to a distinct FTIR spectrum. This document provides a comprehensive overview of the expected absorption bands, a detailed experimental protocol for sample analysis, and a summary of the spectral data.

Key Functional Groups of this compound

The primary functional groups in this compound that are active in the infrared region are:

  • Aromatic Ring (C=C-H): The benzene (B151609) ring exhibits characteristic C-H stretching and bending vibrations, as well as C=C ring stretching vibrations.

  • Ether Linkages (C-O-C): The methoxy groups feature prominent C-O-C stretching vibrations.

  • Methyl Groups (C-H): The methyl portions of the methoxy groups have their own C-H stretching and bending modes.

Quantitative FTIR Data for this compound

The following table summarizes the principal infrared absorption bands for this compound, with their corresponding vibrational assignments. Data has been compiled from the NIST/EPA Gas-Phase Infrared Database.[2][3]

Wavenumber (cm⁻¹)Vibrational AssignmentFunctional Group
3000 - 2800C-H StretchAromatic & Methoxy
~2940Asymmetric C-H StretchMethoxy (-OCH₃)
~2835Symmetric C-H StretchMethoxy (-OCH₃)
1600 - 1450C=C Ring StretchAromatic
~1590C=C StretchAromatic Ring
~1465Asymmetric C-H BendMethoxy (-CH₃)
~1440Symmetric C-H BendMethoxy (-CH₃)
1300 - 1000C-O-C StretchAryl Ether
~1275Asymmetric C-O-C StretchAryl-O-CH₃
~1040Symmetric C-O-C StretchAryl-O-CH₃
900 - 675C-H Out-of-Plane BendAromatic

Experimental Protocols

This section outlines the methodology for acquiring an FTIR spectrum of this compound.

Instrumentation and Materials
  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a suitable detector (e.g., DTGS).

  • Accessory: Attenuated Total Reflectance (ATR) accessory with a crystal (e.g., diamond or zinc selenide).

  • Sample: this compound (liquid at room temperature).

  • Solvent: Isopropanol (B130326) or ethanol (B145695) for cleaning.

  • Wipes: Lint-free laboratory wipes.

Sample Preparation and Data Acquisition
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum Collection:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol or ethanol and allow it to dry completely.

    • Collect a background spectrum. This will account for any ambient atmospheric absorptions and instrumental artifacts.

  • Sample Analysis:

    • Place a small drop of this compound directly onto the center of the ATR crystal.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning:

    • After analysis, carefully clean the ATR crystal by wiping away the sample with a lint-free wipe.

    • Perform a final cleaning with a wipe soaked in isopropanol or ethanol and allow the crystal to air dry.

Logical Workflow for FTIR Analysis

The following diagram illustrates the logical steps involved in the FTIR analysis of this compound.

FTIR_Workflow FTIR Analysis Workflow for this compound A Instrument Preparation (Power On, Purge) B Clean ATR Crystal A->B C Collect Background Spectrum B->C D Apply Sample to Crystal (this compound) C->D E Acquire Sample Spectrum D->E F Data Processing (Baseline Correction, Peak Picking) E->F I Clean ATR Crystal Post-Analysis E->I G Spectral Interpretation (Assign Functional Groups) F->G H Generate Report G->H

Caption: Logical workflow for the FTIR analysis of a liquid sample.

Signaling Pathway for Functional Group Identification

The following diagram outlines the decision-making process for identifying the key functional groups of this compound from its FTIR spectrum.

Functional_Group_ID Functional Group Identification from FTIR Spectrum Start Analyze FTIR Spectrum Aromatic_CH Peaks at 3000-2800 cm⁻¹? Start->Aromatic_CH Aromatic_Ring Peaks at 1600-1450 cm⁻¹? Aromatic_CH->Aromatic_Ring Yes Result_Aro_CH Aromatic & Aliphatic C-H Stretch Aromatic_CH->Result_Aro_CH Ether_COC Strong peaks at 1300-1000 cm⁻¹? Aromatic_Ring->Ether_COC Yes Result_Aro_Ring Aromatic C=C Ring Stretch Aromatic_Ring->Result_Aro_Ring Aromatic_OOP Peaks at 900-675 cm⁻¹? Ether_COC->Aromatic_OOP Yes Result_Ether Aryl Ether C-O-C Stretch Ether_COC->Result_Ether Result_Aro_OOP Aromatic C-H Out-of-Plane Bend Aromatic_OOP->Result_Aro_OOP Conclusion Identify this compound Aromatic_OOP->Conclusion Yes

Caption: Decision pathway for identifying key functional groups.

Conclusion

FTIR spectroscopy is a rapid and reliable method for the identification and characterization of this compound. The characteristic absorption bands of the aromatic ring and methoxy functional groups provide a clear spectral signature. The protocols outlined in this application note provide a straightforward approach for obtaining high-quality FTIR data for this compound, which is valuable for routine quality assessment and research applications in the pharmaceutical and chemical industries.

References

Application Notes and Protocols for 1,2,4-Trimethoxybenzene in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 1,2,4-Trimethoxybenzene (TMB) is an aromatic organic compound that serves as a versatile and valuable precursor in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1][2] Its electron-rich benzene (B151609) ring, activated by three methoxy (B1213986) groups, makes it highly amenable to electrophilic substitution reactions, allowing for the strategic introduction of functional groups. This reactivity profile makes 1,2,4-TMB a crucial starting material for building complex molecular architectures found in a range of therapeutic agents. These application notes provide detailed protocols for the synthesis of a key pharmaceutical intermediate from 1,2,4-TMB and describe its direct application as a modulator of inflammatory pathways.

Application Note 1: Synthesis of 2,4,5-Trimethoxybenzaldehyde via Vilsmeier-Haack Formylation

Background: 2,4,5-Trimethoxybenzaldehyde is a pivotal intermediate in the synthesis of numerous biologically active compounds, including selective COX-2 inhibitors, anticancer agents like chalcones and stilbenes, and antihypertensive drugs such as Doxazosin.[3][4][5][6] The most direct and efficient method for synthesizing this aldehyde from this compound is the Vilsmeier-Haack reaction.[7][8][9][10] This reaction employs a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) onto the electron-rich aromatic ring of TMB.[7][8][9]

Logical Workflow: From Precursor to Intermediate

The logical progression from the starting material to the final intermediate is a straightforward, single-step formylation reaction.

G cluster_workflow Synthesis Pathway Start This compound (Precursor) Step1 Vilsmeier-Haack Reaction (POCl₃, DMF) Start->Step1 End 2,4,5-Trimethoxybenzaldehyde (Intermediate) Step1->End

A diagram illustrating the synthesis of the key intermediate.
Experimental Protocol: Vilsmeier-Haack Formylation of this compound

This protocol is a generalized procedure based on established Vilsmeier-Haack reaction mechanisms for formylating electron-rich aromatic rings.[7][8][9]

Materials:

  • This compound (TMB)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Ice

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Vilsmeier Reagent Preparation: In a two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), cool anhydrous DMF (3 equivalents) to 0°C using an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise with continuous stirring, ensuring the temperature remains below 10°C. Allow the mixture to stir at 0°C for 30 minutes to facilitate the formation of the Vilsmeier reagent (a chloromethyliminium salt).[7][8][9]

  • Substrate Addition: Dissolve this compound (1 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Hydrolysis: Once the reaction is complete, carefully pour the mixture onto crushed ice to hydrolyze the intermediate iminium salt.[7]

  • Workup: Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate until the pH is ~7-8. Extract the product with dichloromethane (3 x 50 mL).

  • Isolation and Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[7] Filter and evaporate the solvent under reduced pressure to yield the crude 2,4,5-trimethoxybenzaldehyde. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or column chromatography on silica (B1680970) gel.[7]

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the Vilsmeier-Haack formylation of 1,2,4-TMB.

ParameterValue/DescriptionReference
Substrate This compound[8]
Reagents POCl₃, DMF[8][9]
Molar Ratio (TMB:POCl₃:DMF) 1 : 1.2 : 3General Protocol
Reaction Temperature 0°C to Room Temperature[8]
Reaction Time 2-6 hoursGeneral Protocol
Product 2,4,5-Trimethoxybenzaldehyde[8]
Reported Yield High (Specific yield depends on precise conditions)
Purity >95% after purification

Application Note 2: this compound as a Selective NLRP3 Inflammasome Inhibitor

Background: Beyond its role as a synthetic precursor, this compound has been identified as a direct-acting therapeutic agent. Recent studies have shown it to be a selective inhibitor of the NOD-like receptor (NLR) family pyrin domain-containing-3 (NLRP3) inflammasome.[11][12] The NLRP3 inflammasome is a multi-protein complex in the innate immune system that, when activated by various danger signals, triggers the maturation of pro-inflammatory cytokines like IL-1β and IL-18, leading to inflammatory responses.[7][13][14] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a significant therapeutic target.[11][13]

Mechanism of Action: 1,2,4-TMB exerts its inhibitory effect by disrupting the assembly of the NLRP3 inflammasome complex.[11] It has been shown to inhibit the oligomerization of the apoptosis-associated speck-like protein (ASC) and block the crucial protein-protein interaction between NLRP3 and ASC.[11][12] This disruption prevents the recruitment and activation of pro-caspase-1, thereby blocking the subsequent cleavage and release of mature IL-1β and IL-18.[11] This selective inhibition makes 1,2,4-TMB a potential candidate for treating NLRP3-driven diseases, such as experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.[11][12]

Signaling Pathway: NLRP3 Inflammasome Activation

The activation of the NLRP3 inflammasome is a two-step process involving priming and activation signals, which ultimately leads to inflammation.

G cluster_pathway NLRP3 Inflammasome Signaling Pathway PAMPs PAMPs / DAMPs (e.g., LPS, ATP) TLR4 TLR4 PAMPs->TLR4 Signal 1 (Priming) NLRP3_inactive NLRP3 (inactive) PAMPs->NLRP3_inactive Signal 2 (Activation) NFkB NF-κB Activation TLR4->NFkB Transcription Transcription of pro-IL-1β, pro-IL-18, NLRP3 NFkB->Transcription NLRP3_active NLRP3 (active) NLRP3_inactive->NLRP3_active Inflammasome Assembled Inflammasome NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Casp1 pro-Caspase-1 Casp1->Inflammasome Casp1_active Active Caspase-1 Inflammasome->Casp1_active IL1b pro-IL-1β → IL-1β Casp1_active->IL1b IL18 pro-IL-18 → IL-18 Casp1_active->IL18 Inflammation Inflammation IL1b->Inflammation IL18->Inflammation TMB 1,2,4-TMB TMB->Inflammasome Inhibits Assembly

The NLRP3 inflammasome activation pathway and point of inhibition.
Experimental Protocol: In Vitro NLRP3 Inflammasome Inhibition Assay

This protocol provides a general methodology to assess the inhibitory effect of 1,2,4-TMB on NLRP3 inflammasome activation in macrophages, based on published studies.[11]

Objective: To measure the effect of 1,2,4-TMB on IL-1β secretion from LPS-primed macrophages stimulated with an NLRP3 activator (e.g., Nigericin or ATP).

Materials:

  • Bone marrow-derived macrophages (BMDMs) or a suitable macrophage cell line (e.g., J774A.1)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Nigericin or ATP

  • This compound (TMB)

  • DMSO (vehicle control)

  • ELISA kit for mouse or human IL-1β

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed macrophages in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Priming: Prime the cells with LPS (1 µg/mL) for 4 hours to induce the expression of NLRP3 and pro-IL-1β.

  • Inhibitor Treatment: Pre-treat the LPS-primed cells with various concentrations of 1,2,4-TMB (dissolved in DMSO, final concentration e.g., 10-1000 µM) or vehicle (DMSO) for 1 hour.

  • Activation: Stimulate the cells with an NLRP3 activator, such as Nigericin (10 µM) or ATP (5 mM), for 1-2 hours.

  • Sample Collection: Centrifuge the plate and collect the cell culture supernatants.

  • Quantification: Measure the concentration of IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer’s instructions.

  • Data Analysis: Compare the IL-1β levels in TMB-treated wells to the vehicle-treated control wells to determine the inhibitory effect. Calculate the IC₅₀ value if desired.

Quantitative Data Summary

The following table summarizes key quantitative findings from a study on the inhibitory effects of 1,2,4-TMB.[11]

ParameterFinding/ValueCell TypeReference
Inhibitory Target NLRP3 InflammasomeiBMDMs, primary microglia[11]
Effect Suppression of Caspase-1 activation and IL-1β secretioniBMDMs[11]
Selectivity No effect on AIM2 inflammasome activationiBMDMs[11]
Mechanism Inhibits ASC oligomerization and NLRP3-ASC interactioniBMDMs[11][12]
In Vivo Model Experimental Autoimmune Encephalomyelitis (EAE)Mice[11]
In Vivo Efficacy 200 mg/kg/day significantly ameliorated EAE progressionMice[11][12]

References

Application of 1,2,4-Trimethoxybenzene in Fragrance Formulation: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4-Trimethoxybenzene is an aromatic organic compound that is found naturally in some plant essential oils and can also be synthesized.[1] In the realm of fragrance, it possesses a unique olfactory profile that can be utilized to impart specific characteristics to a fragrance composition. Beyond its scent, literature suggests its potential use as a sedative agent in perfume compositions at low concentrations, indicating a possible functional role in fragrance formulations.[2] This document provides detailed application notes and protocols for the use of this compound in fragrance formulation, intended for researchers, scientists, and professionals in the field.

Physicochemical and Olfactory Properties

A comprehensive understanding of the physicochemical and olfactory properties of this compound is essential for its effective application in fragrance formulations.

Chemical and Physical Properties
PropertyValueReference
CAS Number 135-77-3[3]
Molecular Formula C₉H₁₂O₃[3]
Molecular Weight 168.19 g/mol [3]
Appearance Colorless to pale yellow clear liquid (est.)[4]
Boiling Point 247.00 to 248.00 °C @ 760.00 mm Hg (est.)[4]
Flash Point 172.00 °F TCC (77.90 °C) (est.)[4]
Specific Gravity 1.13000 to 1.13500 @ 20.00 °C[4]
Refractive Index 1.53200 to 1.53400 @ 20.00 °C[4]
Solubility Soluble in alcohol; Insoluble in water (2135 mg/L @ 25 °C est.)[4]
Olfactory Profile

The odor profile of this compound is multifaceted. While detailed sensory panel data is not publicly available, it is generally described as having sweet, phenolic, vanilla, spicy, and earthy notes. Its complex aroma makes it a versatile ingredient for various fragrance families.

Application in Fragrance Formulations

Due to its aromatic profile, this compound can be used as a modifier and enhancer in fragrance compositions. A patent suggests its use as a sedative in perfume compositions in amounts less than 0.5% by weight, preferably between 0.01% and 0.4% by weight.[2]

Note: Specific fragrance formulations containing this compound are proprietary and not publicly disclosed. The following is a hypothetical example to illustrate its potential use.

Hypothetical Fragrance Accord:

IngredientPartsOlfactory Contribution
Bergamot Oil200Top note, fresh, citrus
Linalool150Middle note, floral, woody
Hedione®100Middle note, floral, jasmine
Iso E Super®200Base note, woody, ambergris
Vanillin50Base note, sweet, vanilla
This compound 10 Modifier, adds sweet, spicy, and phenolic nuances
Galaxolide® (50% in BB)290Base note, musk
Total 1000

Experimental Protocols

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of this compound and identify any potential impurities that may affect its olfactory profile or safety.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Capillary Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as methanol (B129727) or dichloromethane.

  • GC-MS Conditions:

    • Injector Temperature: 280 °C

    • Injection Volume: 1 µL

    • Split Ratio: 100:1

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 5 minutes.

      • Ramp to 300 °C at 10 °C/min.

      • Hold at 300 °C for 10 minutes.

    • MS Interface Temperature: 280 °C

    • MS Source Temperature: 230 °C

    • Mass Scan Range: 50–550 amu.

  • Data Analysis:

    • Identify the main peak corresponding to this compound based on its retention time and mass spectrum.[5]

    • Integrate the peak areas of all detected compounds.

    • Calculate the purity as the percentage of the peak area of this compound relative to the total peak area.

    • Identify impurities by comparing their mass spectra with a library database (e.g., NIST).

Olfactory Characterization by Gas Chromatography-Olfactometry (GC-O)

Objective: To characterize the specific odor notes of this compound as it elutes from the GC column, providing a detailed olfactory profile.

Instrumentation:

  • Gas Chromatograph with a sniffing port (olfactometer).

  • The GC column effluent is split between a chemical detector (e.g., FID or MS) and the sniffing port.

Procedure:

  • Sample Preparation: Prepare a dilution series of this compound in an appropriate solvent.

  • GC-O Conditions: Use similar GC conditions as in the GC-MS analysis to allow for correlation of olfactory data with chemical identification.

  • Olfactory Evaluation:

    • A trained sensory panelist or a group of panelists sniffs the effluent from the sniffing port.

    • The panelist records the retention time, odor descriptor (e.g., sweet, spicy, medicinal), and intensity of each odor detected.[6][7]

    • This can be done using methods like Detection Frequency, Dilution to Threshold, or Direct Intensity.[7]

  • Data Analysis:

    • Correlate the olfactory data with the peaks from the chemical detector to assign specific odors to the compound and any impurities.

    • Create an "aromagram" or "olfactogram" to visualize the odor-active regions of the chromatogram.

Sensory Evaluation of this compound in a Fragrance Base

Objective: To evaluate the olfactory impact of this compound when incorporated into a simple fragrance base.

Materials:

  • This compound.

  • A simple fragrance base (e.g., 10% solution of a single floral or woody chemical in ethanol).

  • Odorless smelling strips (blotters).[8]

  • Trained sensory panel (minimum of 5-10 panelists).

Procedure:

  • Sample Preparation:

    • Prepare a control sample of the fragrance base.

    • Prepare a test sample by adding a known concentration of this compound (e.g., 0.1%, 0.5%, 1%) to the fragrance base.

  • Evaluation:

    • Dip smelling strips into the control and test samples to an equal depth.

    • Present the coded samples to the panelists in a randomized and blind manner.

    • Ask panelists to evaluate and describe the odor of each sample at different time points (e.g., immediately, after 15 minutes, after 1 hour) to assess the top, middle, and base notes.

    • Use a descriptive analysis questionnaire where panelists rate the intensity of various attributes (e.g., sweetness, spiciness, overall pleasantness) on a labeled magnitude scale.

  • Data Analysis:

    • Analyze the data statistically to determine if there are significant differences between the control and test samples.

    • Compile the odor descriptors to create a sensory profile of how this compound modifies the fragrance base.

Stability Testing in an Alcoholic Fragrance Base

Objective: To assess the stability of this compound in a standard alcoholic fragrance base under accelerated aging conditions.

Materials:

  • Solution of this compound in perfumer's alcohol (ethanol).

  • Control sample of perfumer's alcohol.

  • Glass vials with airtight seals.

  • Temperature-controlled oven.

  • UV light chamber.

Procedure:

  • Sample Preparation: Prepare multiple vials of the this compound solution and the control.

  • Storage Conditions:

    • Store samples at elevated temperatures (e.g., 40°C, 50°C).

    • Expose samples to UV light.

    • Keep a set of samples at room temperature in the dark as a reference.

  • Evaluation:

    • At specified time intervals (e.g., 1 week, 2 weeks, 1 month), remove samples from the stress conditions.

    • Visually inspect for any changes in color or clarity.

    • Conduct sensory evaluation (as described in 4.3) to detect any changes in the odor profile.

    • Perform GC-MS analysis (as described in 4.1) to quantify the concentration of this compound and identify any degradation products.

  • Data Analysis:

    • Compare the results from the stressed samples to the reference samples to determine the stability of this compound under different conditions.

Mandatory Visualizations

Olfactory Signaling Pathway

Olfactory_Signaling_Pathway Odorant Odorant Molecule (this compound) OR Olfactory Receptor (GPCR) Odorant->OR Binds G_protein G-protein (Gαolf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC Ion_Channel Cyclic Nucleotide-Gated Ion Channel cAMP->Ion_Channel Opens Ca_Na Ca²⁺ / Na⁺ Influx Ion_Channel->Ca_Na Depolarization Depolarization Ca_Na->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential

Caption: Generalized olfactory signaling pathway upon odorant binding.

Experimental Workflow for Fragrance Ingredient Evaluation

Fragrance_Evaluation_Workflow Start Start: Receive This compound Sample Purity Purity Analysis (GC-MS) Start->Purity Olfactory_Char Olfactory Characterization (GC-O) Start->Olfactory_Char Sensory_Eval Sensory Evaluation in Fragrance Base Purity->Sensory_Eval Olfactory_Char->Sensory_Eval Stability Stability Testing Sensory_Eval->Stability Data_Analysis Data Analysis and Reporting Stability->Data_Analysis End End: Application Decision Data_Analysis->End

Caption: Workflow for the evaluation of a new fragrance ingredient.

References

Synthesis of 1,2,4-Trimethoxybenzene from Hydroquinone: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 1,2,4-trimethoxybenzene, a valuable building block in the preparation of various organic molecules, including pharmaceutical intermediates. The synthesis commences with the readily available starting material, hydroquinone (B1673460). The described methodology is a robust four-step process involving oxidation, acetoxylation, deacetylation, and subsequent methylation. Detailed experimental protocols for each synthetic transformation are provided, along with a summary of expected yields and key reaction parameters. Visual aids in the form of a logical workflow and a reaction pathway diagram are included to facilitate a clear understanding of the entire process.

Introduction

Alkoxy-substituted benzene (B151609) derivatives are a significant class of compounds in organic synthesis due to their versatile applications in medicinal chemistry, materials science, and the fragrance industry.[1] this compound, in particular, serves as a key intermediate in the synthesis of more complex molecules.[1] The synthetic route detailed herein utilizes hydroquinone as a cost-effective starting material and proceeds through the formation of 1,2,4-trihydroxybenzene, which is then fully methylated to yield the desired product.[2] This multi-step approach is necessary to achieve the specific 1,2,4-substitution pattern from the 1,4-disubstituted hydroquinone.

Overall Synthetic Pathway

The conversion of hydroquinone to this compound is accomplished through the following four-step sequence:

  • Oxidation: Hydroquinone is first oxidized to p-benzoquinone.

  • Thiele-Winter Acetoxylation: The p-benzoquinone undergoes acetoxylation to form 1,2,4-triacetoxybenzene (B1630906).[1][2]

  • Deacetylation: The acetyl groups are removed from 1,2,4-triacetoxybenzene via hydrolysis to yield 1,2,4-trihydroxybenzene.[2]

  • Methylation: The final step involves the methylation of 1,2,4-trihydroxybenzene to produce this compound.

Data Presentation

StepReactionKey ReagentsSolventTypical Yield
1Oxidation of HydroquinoneSodium chlorate (B79027), Vanadium pentoxide, Sulfuric acidWater~90%
2Thiele-Winter AcetoxylationAcetic anhydride (B1165640), Sulfuric acidAcetic anhydride~80%[1][3][4]
3DeacetylationHydrochloric acidEthanol (B145695)/WaterHigh
4MethylationDimethyl sulfate (B86663), Sodium hydroxide (B78521)Water~70% (based on analogous reactions)[5]

Experimental Protocols

Step 1: Oxidation of Hydroquinone to p-Benzoquinone

Principle: Hydroquinone is oxidized to p-benzoquinone using sodium chlorate in the presence of a vanadium pentoxide catalyst in an acidic aqueous medium.[6]

Materials:

  • Hydroquinone

  • Sodium chlorate (NaClO₃)

  • Vanadium pentoxide (V₂O₅)

  • Sulfuric acid (H₂SO₄), 2% aqueous solution

  • Distilled water

  • Ice

Equipment:

  • 1 L round-bottomed flask

  • Mechanical stirrer

  • Beaker

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • In the 1 L round-bottomed flask, combine 55 g (0.5 mol) of hydroquinone, 0.5 g of vanadium pentoxide, and 500 mL of 2% sulfuric acid.[6]

  • While stirring the mixture vigorously, add 30 g of sodium chlorate.[6]

  • Continue stirring for approximately 4 hours. The reaction mixture will initially form a greenish-black quinhydrone (B85884) precipitate, which will then be converted to a yellow quinone. The temperature of the mixture may rise to around 40°C; maintain the temperature below this by cooling the flask in an ice-water bath as needed.[6]

  • After the reaction is complete, cool the flask in running water and collect the yellow crystalline product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with 50 mL of cold water. The crude p-benzoquinone can be purified by recrystallization from ether.

Step 2: Thiele-Winter Acetoxylation of p-Benzoquinone to 1,2,4-Triacetoxybenzene

Principle: This reaction introduces three acetate (B1210297) groups to the benzene ring through the reaction of p-benzoquinone with acetic anhydride, catalyzed by a strong acid.[2]

Materials:

  • p-Benzoquinone

  • Acetic anhydride ((CH₃CO)₂O)

  • Concentrated sulfuric acid (H₂SO₄) or Boron trifluoride etherate (BF₃·OEt₂)

  • Ice

Equipment:

  • Flask equipped with a magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • In a flask, place an excess of acetic anhydride and cool to 0°C in an ice bath.

  • Slowly add a catalytic amount of concentrated sulfuric acid.[2]

  • With continuous stirring, gradually add 1.0 equivalent of p-benzoquinone to the solution, ensuring the temperature is maintained below 10°C.[2]

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water to precipitate the 1,2,4-triacetoxybenzene.[2]

  • Collect the solid product by vacuum filtration and wash it thoroughly with water.

  • The crude product can be purified by recrystallization from ethanol.

Step 3: Deacetylation of 1,2,4-Triacetoxybenzene to 1,2,4-Trihydroxybenzene

Principle: The acetyl groups of 1,2,4-triacetoxybenzene are removed by acid-catalyzed hydrolysis to yield 1,2,4-trihydroxybenzene.[2][7]

Materials:

  • 1,2,4-Triacetoxybenzene

  • Absolute ethanol

  • Concentrated hydrochloric acid (HCl)

  • Inert gas (e.g., Nitrogen or Argon)

Equipment:

  • Round-bottomed flask

  • Reflux condenser

  • Heating mantle or water bath

  • Rotary evaporator

Procedure:

  • In a round-bottomed flask, dissolve the 1,2,4-triacetoxybenzene in cold, absolute ethanol.

  • Add concentrated hydrochloric acid to the solution.

  • Heat the mixture at 80°C on a water bath under an inert gas stream.[7]

  • After the hydrolysis is complete (monitor by TLC), remove the solvent and excess acid under reduced pressure using a rotary evaporator.

  • The resulting 1,2,4-trihydroxybenzene can be solidified and used in the next step, potentially after purification if necessary.

Step 4: Methylation of 1,2,4-Trihydroxybenzene to this compound

Principle: The hydroxyl groups of 1,2,4-trihydroxybenzene are methylated using dimethyl sulfate in a basic aqueous solution. This procedure is adapted from the methylation of pyrogallol.[5]

Materials:

  • 1,2,4-Trihydroxybenzene

  • Sodium hydroxide (NaOH), 35% aqueous solution

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Ether

Equipment:

  • Round-bottomed flask with a dropping funnel and thermometer

  • Reflux condenser

  • Stirrer

  • Separatory funnel

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • In a round-bottomed flask, dissolve the 1,2,4-trihydroxybenzene in a 35% aqueous sodium hydroxide solution.

  • With continuous shaking or stirring, gradually add dimethyl sulfate via a dropping funnel. The temperature should be maintained below 45°C.[5]

  • Once the initial exothermic reaction subsides, boil the mixture under a reflux condenser.

  • After cooling, if the mixture is not alkaline, add more sodium hydroxide solution.

  • Collect the precipitated product by vacuum filtration and wash thoroughly with water.

  • The crude product can be dissolved in ether, filtered to remove any insoluble impurities, and the ether evaporated.

  • Further purification can be achieved by recrystallization from dilute ethanol to yield colorless crystals of this compound.[5]

Visualizations

Experimental Workflow

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Acetoxylation cluster_2 Step 3: Deacetylation cluster_3 Step 4: Methylation HQ Hydroquinone Oxidation Oxidize with NaClO3 / V2O5 HQ->Oxidation PBQ p-Benzoquinone Oxidation->PBQ Acetoxylation Thiele-Winter Acetoxylation (Acetic Anhydride, H2SO4) TAB 1,2,4-Triacetoxybenzene Acetoxylation->TAB PBQ_ref->Acetoxylation Deacetylation Hydrolyze (HCl, Ethanol) THB 1,2,4-Trihydroxybenzene Deacetylation->THB TAB_ref->Deacetylation Methylation Methylate with Dimethyl Sulfate / NaOH TMB This compound Methylation->TMB THB_ref->Methylation

Caption: Workflow for the synthesis of this compound.

Reaction Pathway

G cluster_hydroquinone Hydroquinone cluster_benzoquinone p-Benzoquinone cluster_triacetoxybenzene 1,2,4-Triacetoxybenzene cluster_trihydroxybenzene 1,2,4-Trihydroxybenzene cluster_trimethoxybenzene This compound struct1 [Image of Hydroquinone structure] struct2 [Image of p-Benzoquinone structure] struct1->struct2 Oxidation struct3 [Image of 1,2,4-Triacetoxybenzene structure] struct2->struct3 Thiele-Winter Acetoxylation struct4 [Image of 1,2,4-Trihydroxybenzene structure] struct3->struct4 Deacetylation struct5 [Image of this compound structure] struct4->struct5 Methylation

Caption: Chemical reaction pathway from hydroquinone.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Vilmeier-Haack Reactions for 1,2,4-Trimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the Vilsmeier-Haack reaction for the formylation of 1,2,4-trimethoxybenzene to synthesize 2,4,5-trimethoxybenzaldehyde. This valuable intermediate is crucial in the synthesis of various bioactive molecules. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to streamline your experimental workflow.

Troubleshooting and Optimization Guide

This section addresses common issues encountered during the Vilsmeier-Haack formylation of this compound and provides actionable solutions.

Issue 1: Low or No Product Yield

Q1: My Vilsmeier-Haack reaction with this compound is resulting in a very low yield or no product at all. What are the potential causes and how can I improve it?

A1: Low or no yield in this reaction is a common problem that can often be attributed to several factors related to the reagents, reaction conditions, and substrate purity.

  • Reagent Quality and Stoichiometry: The Vilsmeier reagent is formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1] The purity and ratio of these reagents are critical.

    • Actionable Advice:

      • Use fresh, high-quality POCl₃ and anhydrous DMF. Moisture can deactivate the Vilsmeier reagent.

      • Ensure the molar ratio of the Vilsmeier reagent to the substrate is optimized. An excess of the Vilsmeier reagent is often employed to drive the reaction to completion.[1] A common starting point is a 1.5 to 2-fold excess of the POCl₃/DMF mixture relative to this compound.

  • Substrate Purity: The purity of the this compound starting material is crucial. Impurities can interfere with the reaction and inhibit the formylation process.[1]

    • Actionable Advice:

      • Confirm the purity of your this compound using techniques like NMR or GC-MS before starting the reaction.

      • If necessary, purify the starting material by distillation or recrystallization.

  • Reaction Temperature and Time: The Vilsmeier-Haack reaction is sensitive to temperature.[2]

    • Actionable Advice:

      • The formation of the Vilsmeier reagent should be performed at a low temperature, typically 0°C, to control the exothermic reaction.[1]

      • After the addition of this compound, the reaction temperature may need to be increased to drive the formylation. A temperature of around 80°C is often effective for this substrate.[3]

      • Ensure the reaction is allowed to run for a sufficient amount of time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.[1]

Issue 2: Incomplete Reaction

Q2: My TLC analysis shows a significant amount of unreacted this compound even after a prolonged reaction time. How can I drive the reaction to completion?

A2: An incomplete reaction is a frustrating issue that can often be resolved by adjusting the reaction parameters to favor product formation.

  • Reagent Stoichiometry: An insufficient amount of the Vilsmeier reagent is a primary cause of incomplete reactions.

    • Actionable Advice: Increase the molar ratio of the POCl₃/DMF mixture to the this compound. A ratio of up to 3:1 may be necessary in some cases.

  • Temperature and Reaction Time: The reaction may require more forcing conditions to proceed to completion.

    • Actionable Advice:

      • If the reaction is sluggish at room temperature, consider gently heating the reaction mixture. For this compound, heating to 80°C for at least one hour is a reported successful condition.[3]

      • Extend the reaction time and continue to monitor by TLC until the starting material spot is no longer visible.

  • Order of Addition: The way the reagents are mixed can influence the reaction's success.

    • Actionable Advice: A common and effective method is to first prepare the Vilsmeier reagent at a low temperature and then add the solution of this compound to it.[1]

Issue 3: Formation of Side Products

Q3: I am observing unexpected spots on my TLC plate, suggesting the formation of byproducts. What are the likely side reactions and how can I minimize them?

A3: The Vilsmeier-Haack reaction can sometimes lead to side products, particularly with highly activated aromatic rings like this compound.

  • Di-formylation: The high reactivity of the product, 2,4,5-trimethoxybenzaldehyde, can sometimes lead to a second formylation reaction.

    • Actionable Advice:

      • Carefully control the stoichiometry of the Vilsmeier reagent. Using a large excess should be avoided if di-formylation is observed.

      • Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed to prevent over-reaction.

  • Chlorination: Although less common for this substrate, chlorination of the aromatic ring by the chloroiminium ion (Vilsmeier reagent) is a possible side reaction.

    • Actionable Advice: Maintain a controlled reaction temperature, as higher temperatures can sometimes promote chlorination.

Frequently Asked Questions (FAQs)

Q4: What is the optimal solvent for the Vilsmeier-Haack reaction of this compound?

A4: N,N-dimethylformamide (DMF) typically serves as both the reagent and the solvent.[4] In some cases, an additional anhydrous solvent like dichloromethane (B109758) (DCM) can be used to dissolve the substrate before its addition to the Vilsmeier reagent.[1]

Q5: How should I properly quench the reaction and work up the product?

A5: Proper quenching and work-up are critical for isolating the desired aldehyde. The intermediate iminium salt must be hydrolyzed to yield the final product.[1]

  • Procedure:
  • After the reaction is complete, cool the reaction mixture in an ice bath.
  • Carefully and slowly pour the reaction mixture onto crushed ice or into a cold, saturated aqueous solution of sodium acetate (B1210297).[3] This will hydrolyze the iminium salt intermediate.
  • Neutralize the acidic solution with a base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, until the pH is neutral or slightly basic.
  • Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.
  • Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
  • Remove the solvent under reduced pressure to obtain the crude product.

Q6: What are the recommended methods for purifying the final product, 2,4,5-trimethoxybenzaldehyde?

A6: The crude product can be purified by either recrystallization or column chromatography.

  • Recrystallization: This is an effective method if the crude product is relatively pure. Ethanol (B145695) is a suitable solvent for the recrystallization of 2,4,5-trimethoxybenzaldehyde.[3]

  • Column Chromatography: For mixtures containing significant impurities, purification by column chromatography on silica (B1680970) gel is recommended. A common eluent system is a gradient of ethyl acetate in hexane.[1]

Data Presentation

The following table summarizes representative reaction conditions for the Vilsmeier-Haack formylation of this compound. Please note that yields can vary based on the specific experimental setup and purity of reagents.

This compound (Equivalents)POCl₃ (Equivalents)DMF (Solvent/Reagent)TemperatureTimeYield of 2,4,5-Trimethoxybenzaldehyde (%)
1.01.517 mL per 8.42 g of substrate0°C (reagent formation), then 80°C1 hour at 80°CHigh (Specific yield not reported, but implied to be effective)[3]
1.01.5440 mL per 44.5 mmol of substrate0°C to Room Temperature6.5 hours~77% (General procedure for electron-rich arenes)[4]

Experimental Protocols

Detailed Protocol for the Vilsmeier-Haack Formylation of this compound

This protocol is based on a reported procedure and provides a reliable method for the synthesis of 2,4,5-trimethoxybenzaldehyde.[3]

Materials:

  • This compound (8.42 g)

  • N,N-dimethylformamide (DMF) (17 mL)

  • Phosphorus oxychloride (POCl₃) (5.5 mL)

  • Saturated aqueous sodium acetate solution (30 mL)

  • Ice

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 8.42 g of this compound in 17 mL of DMF.

  • Cool the solution in an ice bath.

  • Slowly add 5.5 mL of phosphorus oxychloride to the stirred solution, maintaining the temperature below 10°C.

  • After the addition is complete, remove the ice bath and heat the reaction mixture at 80°C for 1 hour with continuous stirring.

  • Cool the reaction mixture back down in an ice bath.

  • Carefully add 30 mL of a saturated aqueous sodium acetate solution to the reaction mixture while stirring.

  • The crude product may precipitate out. Collect the solid by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from ethanol to yield pure 2,4,5-trimethoxybenzaldehyde.

Mandatory Visualizations

Vilsmeier_Haack_Troubleshooting cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_substrate Substrate Purity start Low or No Yield reagent_quality Check Reagent Quality (Fresh POCl3, Anhydrous DMF) start->reagent_quality stoichiometry Optimize Stoichiometry (Increase Vilsmeier Reagent) start->stoichiometry temperature Adjust Temperature (Increase to 80°C) start->temperature time Increase Reaction Time (Monitor by TLC) start->time purity Verify Substrate Purity (Purify if necessary) start->purity result Successful Reaction reagent_quality->result Improved? stoichiometry->result Improved? temperature->result Improved? time->result Improved? purity->result Improved?

Caption: Troubleshooting workflow for low yield in the Vilsmeier-Haack reaction.

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_electrophilic_attack Electrophilic Aromatic Substitution cluster_hydrolysis Hydrolysis dmf DMF vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) dmf->vilsmeier_reagent pocli3 POCl3 pocli3->vilsmeier_reagent iminium_intermediate Iminium Intermediate vilsmeier_reagent->iminium_intermediate Electrophilic Attack substrate This compound substrate->iminium_intermediate product 2,4,5-Trimethoxybenzaldehyde iminium_intermediate->product Hydrolysis water H2O (Work-up) water->product

Caption: Simplified reaction pathway for the Vilsmeier-Haack formylation.

References

Technical Support Center: Formylation of 1,2,4-Trimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the formylation of 1,2,4-trimethoxybenzene. The primary focus is on the Vilsmeier-Haack reaction, a common method for this transformation, with additional information on alternative formylation techniques.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product from the formylation of this compound?

The major product expected from the formylation of this compound is 2,4,5-trimethoxybenzaldehyde (B179766) . This is due to the directing effects of the methoxy (B1213986) groups on the aromatic ring, which activate the para position to the 1- and 4-methoxy groups and the ortho position to the 2-methoxy group, leading to substitution at the 5-position.

Q2: Which formylation methods are commonly used for this compound?

The most frequently employed method is the Vilsmeier-Haack reaction . Other classical formylation methods like the Gattermann and Duff reactions can also be used for electron-rich aromatic compounds, but their specific application to this compound is less commonly documented in readily available literature.

Q3: What are the typical yields for the Vilsmeier-Haack formylation of this compound?

Yields for the Vilsmeier-Haack formylation can vary depending on the specific reaction conditions, but yields in the range of 70-92% for 2,4,5-trimethoxybenzaldehyde have been reported.[1][2]

Troubleshooting Guide: Vilsmeier-Haack Formylation

This guide addresses common issues encountered during the Vilsmeier-Haack formylation of this compound.

Issue Potential Cause Troubleshooting Steps
Low or No Product Formation 1. Inactive Vilsmeier Reagent: The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is moisture-sensitive.- Use freshly distilled and anhydrous DMF and POCl₃. - Prepare the Vilsmeier reagent in situ and use it immediately. - Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
2. Insufficient Reaction Temperature: The formylation of this compound may require heating to proceed at an optimal rate.- After the addition of this compound at a low temperature, gradually raise the temperature to the recommended level (e.g., 60-80°C) and monitor the reaction by TLC.[1]
3. Impure Starting Material: Impurities in the this compound can interfere with the reaction.- Purify the starting material by distillation or recrystallization before use.
Formation of Unidentified Side Products 1. Incorrect Stoichiometry: An incorrect ratio of reactants can lead to side reactions.- Carefully control the stoichiometry of this compound, POCl₃, and DMF as specified in the protocol.
2. Over-reaction (Di-formylation): Although less common for this substrate, prolonged reaction times or harsh conditions could potentially lead to the introduction of a second formyl group.- Monitor the reaction progress closely using TLC and stop the reaction once the starting material is consumed. - Avoid excessively high temperatures or prolonged heating.
3. Incomplete Hydrolysis: The intermediate iminium salt must be fully hydrolyzed to the aldehyde.- Ensure the reaction mixture is quenched with a sufficient amount of ice-cold water or a dilute aqueous acid. - Allow for adequate stirring during the hydrolysis step to ensure complete conversion.
Difficult Product Isolation/Purification 1. Emulsion during Workup: The presence of DMF can sometimes lead to the formation of emulsions during aqueous extraction.- Remove the majority of DMF under reduced pressure before the aqueous workup. - Use brine (saturated NaCl solution) to wash the organic layer, which can help to break emulsions.
2. Co-elution of Impurities: Side products may have similar polarities to the desired product, making chromatographic separation challenging.- Optimize the solvent system for column chromatography. A gradual gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) is often effective. - Consider recrystallization of the purified product to achieve higher purity.

Experimental Protocols

Vilsmeier-Haack Formylation of this compound

Objective: To synthesize 2,4,5-trimethoxybenzaldehyde from this compound.

Reagents:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ice

  • Sodium Acetate (B1210297) solution, saturated

  • Dichloromethane (B109758) (or other suitable organic solvent)

  • Anhydrous sodium sulfate

Procedure:

  • In a flask maintained under an inert atmosphere, cool anhydrous DMF.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF while maintaining a low temperature (e.g., 0°C).

  • Allow the mixture to stir for a short period to form the Vilsmeier reagent.

  • Dissolve this compound in an appropriate anhydrous solvent (e.g., dichloromethane or DMF) and add it dropwise to the prepared Vilsmeier reagent, maintaining the reaction temperature.

  • After the addition is complete, allow the reaction to stir at room temperature or with gentle heating. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]

  • Once the reaction is complete, carefully pour the mixture onto ice water to hydrolyze the intermediate iminium salt.

  • Neutralize the solution with a base (e.g., saturated sodium acetate solution) and extract the product with an organic solvent.[1]

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

While specific quantitative data for side products in the formylation of this compound is not extensively available in the reviewed literature, the following table summarizes the expected outcomes and potential, though often unquantified, side products.

Formylation Method Expected Major Product Reported Yield Potential Side Products (Generally Observed in Formylation Reactions)
Vilsmeier-Haack 2,4,5-Trimethoxybenzaldehyde70-92%[1][2]Unreacted this compound, di-formylated products, products of incomplete hydrolysis.
Gattermann 2,4,5-TrimethoxybenzaldehydeNot readily availableIsomeric mono-formylated products, unreacted starting material.
Duff 2,4,5-TrimethoxybenzaldehydeNot readily availableIsomeric mono-formylated products, polymeric materials, unreacted starting material.

Visualizations

Vilsmeier-Haack Reaction Pathway

Vilsmeier_Haack_Pathway cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_side_products Potential Side Products DMF DMF Vilsmeier Vilsmeier Reagent (Electrophile) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier TMB This compound Intermediate Iminium Salt Intermediate TMB->Intermediate + Vilsmeier Reagent Product 2,4,5-Trimethoxybenzaldehyde Intermediate->Product Hydrolysis Side_Product1 Isomeric Products Intermediate->Side_Product1 Alternative Attack Side_Product2 Di-formylated Products Intermediate->Side_Product2 Further Reaction Side_Product3 Incomplete Hydrolysis Products Intermediate->Side_Product3 Incomplete Reaction

Caption: Vilsmeier-Haack reaction pathway for the formylation of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Experiment Start: Formylation of this compound Problem Problem Encountered? Start->Problem LowYield Low or No Product Problem->LowYield Yes SideProducts Presence of Side Products Problem->SideProducts Yes Success Successful Synthesis Problem->Success No CheckReagents Check Reagent Purity and Anhydrous Conditions LowYield->CheckReagents CheckStoichiometry Verify Stoichiometry SideProducts->CheckStoichiometry CheckTempTime Optimize Reaction Temperature and Time CheckReagents->CheckTempTime Purification Optimize Purification (Chromatography/Recrystallization) CheckTempTime->Purification CheckHydrolysis Ensure Complete Hydrolysis CheckStoichiometry->CheckHydrolysis CheckHydrolysis->Purification Purification->Success

Caption: A logical workflow for troubleshooting common issues in the formylation reaction.

References

Technical Support Center: Friedel-Crafts Acylation of 1,2,4-Trimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Friedel-Crafts acylation of 1,2,4-trimethoxybenzene for improved yields and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the Friedel-Crafts acylation of this compound.

Problem Observed Probable Cause Recommended Solution
Low or No Product Formation Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive.Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use a freshly opened bottle of the Lewis acid or a previously opened bottle that has been properly stored in a desiccator.
Insufficient Catalyst: The ketone product forms a stable complex with the Lewis acid, effectively sequestering it.[1]A stoichiometric amount (at least 1.0 equivalent) of the Lewis acid catalyst relative to the acylating agent is typically required.[1] Using a slight excess (e.g., 1.1–1.2 equivalents) can be beneficial.
Poor Quality Reagents: Impurities in the starting material, acylating agent, or solvent can interfere with the reaction.Use high-purity, anhydrous reagents and solvents.
Presence of Phenolic Impurities (Confirmed by NMR/MS) Demethylation: The Lewis acid can catalyze the cleavage of the methoxy (B1213986) ether bonds, particularly at higher temperatures or with prolonged reaction times.[1]Maintain low reaction temperatures (e.g., 0°C to 10°C).[2] Use the minimum effective amount of Lewis acid. Monitor the reaction closely and quench it as soon as the starting material is consumed.
Formation of a Higher Molecular Weight Byproduct Diacylation: this compound is a highly activated aromatic ring, making it susceptible to a second acylation, even though the first acyl group is deactivating.Use the acylating agent as the limiting reagent (1.0 equivalent or slightly less). Ensure slow, dropwise addition of the acylating agent to avoid localized high concentrations. Maintain efficient stirring and low reaction temperatures.[1]
Difficult Aqueous Workup (Persistent Emulsions or Precipitates) Formation of Aluminum Hydroxides: Quenching the reaction mixture with water can lead to the formation of gelatinous aluminum hydroxide (B78521) precipitates.[1]Quench the reaction by slowly pouring the mixture into a vigorously stirred solution of crushed ice and concentrated hydrochloric acid. This keeps the aluminum salts soluble. Ensure the aqueous layer remains acidic (pH < 2) during extraction.[1]
Incorrect Regioisomer Formed Reaction Conditions Favoring Thermodynamic Product: While the primary acylation is expected at the 5-position due to electronic and steric factors, other isomers are possible under certain conditions.For kinetically controlled product distribution, maintain low reaction temperatures. The choice of solvent can also influence regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the Friedel-Crafts acylation of this compound?

A1: The acylation of this compound is expected to predominantly occur at the 5-position (para to the 2-methoxy group and ortho to the 1- and 4-methoxy groups). This position is the most sterically accessible and electronically activated site on the ring. The methoxy groups are strong ortho, para-directors, and the cumulative effect of the three groups strongly favors substitution at this position.

Q2: Why is a stoichiometric amount of Lewis acid necessary in Friedel-Crafts acylation?

A2: In Friedel-Crafts acylation, the ketone product is a Lewis base and forms a stable complex with the Lewis acid catalyst (e.g., AlCl₃).[1][3] This complexation deactivates the catalyst, preventing it from participating further in the reaction.[1] Therefore, at least one equivalent of the Lewis acid per equivalent of the acylating agent is required for the reaction to proceed to completion. The catalyst is regenerated during the aqueous workup.[1]

Q3: Can I use an acid anhydride (B1165640) instead of an acyl chloride as the acylating agent?

A3: Yes, acid anhydrides can be used as an alternative to acyl halides in Friedel-Crafts acylation.[2] For the acylation of this compound, propionic anhydride has been used with either iodine or aluminum chloride as a catalyst.[2]

Q4: Are there alternative methods to introduce a carbonyl group onto this compound?

A4: Yes, for introducing a formyl group (-CHO), the Vilsmeier-Haack reaction is a suitable alternative for electron-rich aromatic compounds.[4] This reaction uses a Vilsmeier reagent, typically formed from DMF and POCl₃, to achieve formylation.[4] Another related method is the Gattermann reaction, which can also be used for formylation of activated aromatic rings.

Q5: My starting material is a phenol (B47542). Can I directly perform a Friedel-Crafts acylation?

A5: Direct Friedel-Crafts acylation of phenols is often problematic as the Lewis acid can coordinate with the hydroxyl group. A common strategy is to first convert the phenol to a phenolic ester. This ester can then undergo a Fries rearrangement, in the presence of a Lewis acid, to yield a hydroxyaryl ketone.[5] The Fries rearrangement involves the migration of the acyl group from the phenolic oxygen to the aromatic ring.[5]

Data Presentation

The following table summarizes quantitative data for the Friedel-Crafts acylation of this compound to produce 2,4,5-trimethoxypropiophenone.

Acylating Agent Catalyst Solvent Temperature (°C) Time (h) Yield (%) Reference
Propionyl chlorideAluminum chlorideMethylene (B1212753) chloride10180[2]
Propionic anhydrideAluminum chlorideNot specifiedNot specifiedNot specifiedNot specified[2]
Propionic anhydrideIodineNot specifiedNot specifiedNot specifiedNot specified[2]

Experimental Protocols

Protocol: Synthesis of 2,4,5-Trimethoxypropiophenone via Friedel-Crafts Acylation

This protocol is based on a reported high-yield synthesis.[2]

Materials:

  • This compound

  • Propionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous methylene chloride (CH₂Cl₂)

  • Crushed ice

  • Concentrated hydrochloric acid (HCl)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain an inert atmosphere throughout the reaction.

  • Catalyst Suspension: In the reaction flask, suspend anhydrous aluminum chloride (1.1 eq.) in anhydrous methylene chloride. Cool the suspension to 0°C in an ice bath.

  • Acylium Ion Formation: In the dropping funnel, prepare a solution of propionyl chloride (1.0 eq.) in anhydrous methylene chloride. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, ensuring the temperature is maintained at or below 10°C.

  • Substrate Addition: Prepare a separate solution of this compound (1.0 eq.) in anhydrous methylene chloride. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 10°C.

  • Reaction: Stir the reaction mixture at 10°C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with methylene chloride.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, water, 5% sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 2,4,5-trimethoxypropiophenone by recrystallization or column chromatography on silica (B1680970) gel.

Visualizations

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification prep_glass Assemble and Flame-Dry Glassware prep_reagents Prepare Anhydrous Reagents and Solvents prep_glass->prep_reagents Under Inert Atmosphere (N2) suspend_alcl3 Suspend AlCl3 in CH2Cl2 (Cool to 0°C) prep_reagents->suspend_alcl3 add_acyl Dropwise Addition of Acyl Chloride Solution suspend_alcl3->add_acyl add_substrate Dropwise Addition of 1,2,4-TMB Solution add_acyl->add_substrate stir Stir at Controlled Temperature (e.g., 10°C for 1h) add_substrate->stir monitor Monitor by TLC stir->monitor quench Quench in Ice/HCl monitor->quench extract Extract with CH2Cl2 quench->extract wash Wash Organic Layers extract->wash dry Dry and Concentrate wash->dry purify Purify (Recrystallization/Chromatography) dry->purify

Caption: Experimental workflow for the Friedel-Crafts acylation of this compound.

G acyl_chloride R-CO-Cl acylium_ion Acylium Ion [R-C≡O]+ acyl_chloride->acylium_ion alcl3 AlCl3 alcl3->acylium_ion  + tmb This compound sigma_complex Sigma Complex (Resonance Stabilized) tmb->sigma_complex acylium_ion->sigma_complex Electrophilic Attack product_complex Product-Catalyst Complex sigma_complex->product_complex -H+ final_product Acylated Product product_complex->final_product Aqueous Workup

Caption: Simplified mechanism of Friedel-Crafts acylation.

References

Technical Support Center: Purification of 1,2,4-Trimethoxybenzene Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully purifying 1,2,4-trimethoxybenzene derivatives using column chromatography.

Troubleshooting Guides

This section addresses common problems encountered during the column chromatography of this compound derivatives and offers systematic solutions.

Problem 1: Poor Separation of the Desired Compound from Impurities

Question: I'm running a column to purify my this compound derivative, but the fractions are still showing a mixture of my product and impurities on TLC. How can I improve the separation?

Answer:

Poor separation is a frequent issue that can often be resolved by optimizing your chromatographic conditions. Here are several potential causes and their solutions:

  • Inappropriate Solvent System: The polarity of your mobile phase may not be optimal for separating your compound from impurities.

    • Solution:

      • TLC Optimization: Before running the column, systematically test different solvent systems using Thin Layer Chromatography (TLC). Aim for a solvent system that gives your desired compound an Rf value between 0.2 and 0.4.[1] A good starting point for many this compound derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate (B1210297) or dichloromethane.

      • Gradient Elution: If a single solvent system (isocratic elution) doesn't provide adequate separation, consider using a gradient elution. Start with a less polar solvent system and gradually increase the polarity by increasing the proportion of the more polar solvent. This can help to first elute non-polar impurities, followed by your product, and then more polar impurities.

  • Column Overloading: Loading too much crude material onto the column can lead to broad bands and poor separation.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase (silica gel). For difficult separations, use a lower ratio.

  • Improper Column Packing: An unevenly packed column will have channels, leading to band broadening and inefficient separation.

    • Solution: Ensure the silica (B1680970) gel is uniformly packed without any air bubbles or cracks. Both dry packing and slurry packing methods can be effective if performed carefully.

  • Compound Degradation on Silica Gel: Some organic compounds can decompose on the acidic surface of silica gel.

    • Solution:

      • Deactivate Silica Gel: If you suspect your compound is acid-sensitive, you can deactivate the silica gel by preparing a slurry with a solvent system containing a small amount of a base, such as triethylamine (B128534) (0.1-1%).

      • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (B75360) (neutral or basic), which may be less harsh on your compound.

Problem 2: The Compound is Not Eluting from the Column

Question: I've been running my column for a long time and have collected many fractions, but my this compound derivative is not coming off the column. What should I do?

Answer:

This frustrating situation can arise from several factors. Here's a troubleshooting workflow:

  • Incorrect Solvent Polarity: The mobile phase may not be polar enough to move your compound down the column.

    • Solution: Gradually increase the polarity of your eluent. If you are using a hexanes/ethyl acetate mixture, increase the percentage of ethyl acetate. If your compound is very polar, you may need to add a small amount of a more polar solvent like methanol (B129727). Always make changes gradually and monitor the elution with TLC.

  • Compound Insolubility: Your compound may have precipitated at the top of the column if it is not very soluble in the initial mobile phase.

    • Solution: Try to elute with a stronger solvent system. In the future, ensure your crude sample is fully dissolved in a minimum amount of the initial mobile phase or a slightly more polar solvent before loading it onto the column. Dry loading the sample onto a small amount of silica gel can also be an effective technique for compounds with low solubility in the eluent.

  • Compound Decomposition: As mentioned previously, the compound may have decomposed on the silica gel.

    • Solution: Test the stability of your compound on a TLC plate by spotting it and letting it sit for an hour before developing. If the spot changes or streaks, decomposition is likely. Consider deactivating the silica gel or using an alternative stationary phase.

Problem 3: The Compound Elutes Too Quickly (With the Solvent Front)

Question: My product is coming off the column in the very first fractions, along with non-polar impurities. How can I achieve better retention?

Answer:

When your compound elutes too quickly, it doesn't have sufficient interaction with the stationary phase for effective separation.

  • Solvent System is Too Polar: The mobile phase is too strong and is washing everything off the column.

    • Solution: Decrease the polarity of your solvent system. Use a higher proportion of the non-polar solvent (e.g., increase the amount of hexanes in a hexanes/ethyl acetate mixture). Again, use TLC to find a solvent system that provides an appropriate Rf value (around 0.2-0.4).

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of a this compound derivative?

A1: A common and effective starting point is a mixture of hexanes (or petroleum ether) and ethyl acetate. The ratio will depend on the polarity of your specific derivative. For a relatively non-polar derivative, you might start with 9:1 or 8:2 hexanes:ethyl acetate. For more polar derivatives, you may need to increase the proportion of ethyl acetate. Always optimize the solvent system with TLC first.

Q2: How do I choose the correct column size and amount of silica gel?

A2: The size of the column and the amount of silica gel depend on the amount of crude material you need to purify and the difficulty of the separation. A general guideline is to use a silica gel to crude material weight ratio of 20:1 to 100:1. For easy separations, a lower ratio is acceptable. For difficult separations, a higher ratio is recommended. The column diameter should be chosen to allow for a bed height of about 15-20 cm.

Q3: What is "dry loading" and when should I use it?

A3: Dry loading involves pre-adsorbing your crude sample onto a small amount of silica gel before adding it to the top of your column. This is a useful technique when your compound has poor solubility in the column's mobile phase. To dry load, dissolve your crude product in a suitable solvent, add a small amount of silica gel, and then remove the solvent under reduced pressure until you have a free-flowing powder. This powder can then be carefully added to the top of your packed column.

Q4: My purified this compound derivative appears as a colored oil, but I expect a white solid. What could be the cause?

A4: The color could be due to persistent impurities. Some common impurities in the synthesis of trimethoxybenzene derivatives include partially methylated starting materials or byproducts from side reactions.[2] If these impurities have similar polarities to your product, they may co-elute.

  • Solution:

    • Try re-purifying the material using a very shallow gradient or a different solvent system to improve separation.

    • Washing the organic extracts with a solution of a reducing agent, like sodium bisulfite, during the workup can sometimes remove colored oxidative impurities.[2]

    • Treating a solution of the crude product with activated charcoal before chromatography can also help to remove colored impurities.[2]

Data Presentation

Table 1: Recommended Solvent Systems for TLC Analysis of this compound Derivatives

Derivative TypeRecommended Starting Solvent System (v/v)Expected Rf RangeNotes
Non-polar derivatives (e.g., alkyl substituted)9:1 Hexanes:Ethyl Acetate0.3 - 0.6Adjust ratio for optimal Rf of ~0.3 for column
Moderately polar derivatives (e.g., halogenated)7:3 Hexanes:Ethyl Acetate0.2 - 0.5Dichloromethane can be substituted for ethyl acetate
Polar derivatives (e.g., containing carbonyl or hydroxyl groups)1:1 Hexanes:Ethyl Acetate0.1 - 0.4May require addition of a small amount of methanol (1-5%)

Experimental Protocols

Protocol 1: General Procedure for Preparative Silica Gel Column Chromatography

  • TLC Analysis: Determine the optimal solvent system for separation using TLC. The ideal system will give the desired compound an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Dry Packing: Add dry silica gel to the column and tap gently to ensure even packing. Add the chosen mobile phase and flush the column until the silica gel is fully saturated and no air bubbles are visible.

    • Slurry Packing: In a beaker, create a slurry of silica gel in the mobile phase. Pour the slurry into the column and allow it to settle, draining the excess solvent.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully add it to the top of the silica gel bed using a pipette.

    • Dry Loading: Pre-adsorb the crude product onto a small amount of silica gel and carefully add the resulting powder to the top of the column.

  • Elution: Carefully add the mobile phase to the column and apply pressure (using a pump or inert gas) to begin elution. Collect fractions in test tubes or vials.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound derivative.

Mandatory Visualization

experimental_workflow Experimental Workflow for Purification cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc TLC Solvent System Optimization pack Pack Column with Silica Gel tlc->pack load Load Crude Product pack->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine Identify Pure Fractions isolate Isolate Product (Solvent Removal) combine->isolate troubleshooting_logic Troubleshooting Logic for Poor Separation start Poor Separation Observed check_rf Is Rf of Product ~0.2-0.4? start->check_rf adjust_solvent Adjust Solvent System Polarity check_rf->adjust_solvent No check_loading Is Column Overloaded? check_rf->check_loading Yes adjust_solvent->check_rf reduce_load Reduce Sample Load check_loading->reduce_load Yes check_packing Is Column Packed Evenly? check_loading->check_packing No success Improved Separation reduce_load->success repack_column Repack Column check_packing->repack_column No check_stability Is Compound Stable on Silica? check_packing->check_stability Yes repack_column->success deactivate_silica Deactivate Silica or Change Stationary Phase check_stability->deactivate_silica No check_stability->success Yes deactivate_silica->success

References

Technical Support Center: Stability and Use of 1,2,4-Trimethoxybenzene in Acidic Reaction Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 1,2,4-trimethoxybenzene under acidic reaction conditions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in the presence of acids?

This compound is a moderately stable compound under ambient conditions.[1] However, its stability can be compromised in the presence of strong acids, particularly at elevated temperatures. The electron-rich nature of the benzene (B151609) ring, due to the three methoxy (B1213986) groups, makes it susceptible to electrophilic attack. While this reactivity is beneficial for desired synthetic transformations, it can also lead to degradation under harsh acidic conditions. The primary degradation pathway of concern is the acid-catalyzed cleavage of the methoxy groups (demethylation), which can occur in the presence of strong Lewis acids like aluminum chloride (AlCl₃) or strong Brønsted acids.

Q2: What are the signs of this compound degradation in my reaction?

Degradation of this compound can manifest in several ways:

  • Formation of colored impurities: The reaction mixture may develop a dark color, indicating the formation of byproducts.

  • Inconsistent reaction outcomes: Poor yields or the formation of unexpected side products can be a sign of starting material degradation.

  • Complex chromatograms: The appearance of multiple unexpected peaks in TLC or LC-MS analysis suggests the presence of degradation products.

  • Isolation of demethylated products: Characterization of byproducts may reveal partially or fully demethylated analogs of this compound.

Q3: Can I use protic acids like sulfuric acid or hydrochloric acid with this compound?

Yes, protic acids can be used, but with caution. For instance, trifluoromethanesulfonic acid has been successfully used to catalyze Friedel-Crafts alkylations of this compound.[2][3] The key is to carefully control the reaction conditions, including temperature, reaction time, and the concentration of the acid. Milder acidic conditions are generally preferred to minimize the risk of demethylation.

Troubleshooting Guides

Issue 1: Low Yield in Friedel-Crafts Acylation

Symptoms:

  • The desired acylated product is obtained in low yield.

  • A significant amount of starting material remains unreacted.

  • The formation of a complex mixture of byproducts is observed.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Demethylation of Methoxy Groups The Lewis acid catalyst (e.g., AlCl₃) can cleave the ether linkages. Lower the reaction temperature (0 °C or below) and use the minimum effective amount of the Lewis acid. Consider using a milder Lewis acid such as ZnCl₂ or FeCl₃.
Catalyst Inactivity The Lewis acid is sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents.
Insufficient Catalyst The ketone product can form a complex with the Lewis acid, rendering it inactive. Use a stoichiometric amount of the Lewis acid.[4]
Sub-optimal Reaction Temperature The reaction may require heating to proceed, but excessive heat can cause degradation. Optimize the temperature by starting at a low temperature and gradually increasing it while monitoring the reaction progress.
Issue 2: Incomplete Vilsmeier-Haack Formylation

Symptoms:

  • The formylation reaction does not go to completion, leaving unreacted this compound.

  • The yield of the desired aldehyde is low.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Impure Starting Material Impurities in this compound can inhibit the reaction. Ensure the purity of the starting material using techniques like NMR or GC-MS.[5]
Inactive Vilsmeier Reagent The Vilsmeier reagent is moisture-sensitive. Prepare it in situ using fresh, high-quality phosphorus oxychloride (POCl₃) and anhydrous dimethylformamide (DMF).[5]
Incorrect Stoichiometry The molar ratio of the Vilsmeier reagent to the substrate is crucial. An excess of the Vilsmeier reagent is often used to drive the reaction to completion.[5]
Low Reaction Temperature While low temperatures are generally preferred to avoid side reactions, the formylation may require gentle heating to proceed at a reasonable rate. Monitor the reaction by TLC and adjust the temperature as needed.[5]

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of this compound

This protocol is a general guideline for the formylation of this compound to produce 2,4,5-trimethoxybenzaldehyde.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM, anhydrous)

  • Ice

  • Sodium hydroxide (B78521) solution

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen), cool anhydrous DMF. Slowly add POCl₃ dropwise while maintaining a low temperature (e.g., 0 °C). Allow the mixture to stir for a short period to form the Vilsmeier reagent.[5]

  • Substrate Addition: Dissolve this compound in an appropriate anhydrous solvent (e.g., DCM or DMF) and add it dropwise to the prepared Vilsmeier reagent, maintaining the reaction temperature.[5]

  • Reaction: Allow the reaction to stir at room temperature or with gentle heating. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Hydrolysis: Once the reaction is complete, carefully pour the mixture onto ice water to hydrolyze the intermediate iminium salt.[5]

  • Workup: Neutralize the solution with a base (e.g., sodium hydroxide solution) and extract the product with an organic solvent.[5]

Protocol 2: Friedel-Crafts Acylation of this compound

This protocol provides a general procedure for the acylation of this compound.

Materials:

  • This compound

  • Acylating agent (e.g., acetyl chloride)

  • Lewis acid (e.g., Aluminum chloride, AlCl₃)

  • Anhydrous solvent (e.g., Dichloromethane, DCM)

  • Hydrochloric acid (HCl), dilute solution

  • Brine

Procedure:

  • Setup: In a flame-dried, three-necked flask equipped with a dropping funnel and a magnetic stirrer, suspend the Lewis acid (e.g., AlCl₃) in the anhydrous solvent (e.g., DCM) under an inert atmosphere.

  • Acylium Ion Formation: Cool the suspension to 0 °C and add the acylating agent dropwise.

  • Substrate Addition: To this mixture, add a solution of this compound in the anhydrous solvent dropwise, maintaining the low temperature.

  • Reaction: Allow the reaction to stir at 0 °C or room temperature, monitoring its progress by TLC.

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture into a flask containing crushed ice and a dilute HCl solution.

  • Extraction: Separate the organic layer and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with water and brine, and dry over an anhydrous salt (e.g., Na₂SO₄).

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Visualizations

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate TMB This compound TMB->Intermediate Electrophilic Aromatic Substitution Product 2,4,5-Trimethoxybenzaldehyde Intermediate->Product Hydrolysis Hydrolysis (H₂O)

Caption: Vilsmeier-Haack formylation of this compound.

Friedel_Crafts_Troubleshooting Start Low Yield in Friedel-Crafts Acylation Cause1 Demethylation? Start->Cause1 Cause2 Inactive Catalyst? Start->Cause2 Cause3 Insufficient Catalyst? Start->Cause3 Solution1 Lower Temperature Milder Lewis Acid Cause1->Solution1 Solution2 Use Anhydrous Conditions Cause2->Solution2 Solution3 Use Stoichiometric Amount Cause3->Solution3

Caption: Troubleshooting workflow for low yields in Friedel-Crafts acylation.

Caption: Potential demethylation pathway of this compound.

References

Technical Support Center: Purification of 1,2,4-Trimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1,2,4-trimethoxybenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the removal of impurities from this compound reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in reactions involving this compound?

A1: Common impurities often stem from incomplete reactions or side reactions. These can include:

  • Partially methylated phenols: Such as 1,2-dimethoxy-4-hydroxybenzene or 1,4-dimethoxy-2-hydroxybenzene, which arise from incomplete methylation of a dihydroxybenzene precursor.

  • Unreacted starting materials: Residual precursors from the synthesis of this compound.

  • Positional isomers: Other trimethoxybenzene isomers, depending on the synthetic route.

  • Oxidation byproducts: Colored impurities may form due to the oxidation of phenolic species, especially if the reaction is exposed to air.[1][2]

  • Reagents and byproducts: Residual reagents or byproducts from specific reactions, such as formylation or halogenation.

Q2: How can I effectively remove phenolic impurities?

A2: Phenolic impurities, being acidic, can be effectively removed by a liquid-liquid extraction with a basic aqueous solution. Washing an organic solution of the crude product with an aqueous sodium hydroxide (B78521) (NaOH) or potassium carbonate (K2CO3) solution will convert the phenols into their corresponding water-soluble phenoxide salts, which will partition into the aqueous layer.[2]

Q3: My purified this compound is colored. How can I remove the color?

A3: Colored impurities, often arising from oxidation, can typically be removed by treating a solution of the crude product with activated charcoal.[1][2] The colored compounds adsorb onto the surface of the charcoal, which can then be removed by filtration. This is usually done before a recrystallization step.

Q4: What is the most suitable purification technique for achieving high-purity this compound?

A4: For achieving high purity, a multi-step approach is often best. Column chromatography is excellent for separating the desired product from significant impurities, followed by recrystallization to obtain a highly pure crystalline product.[1] The choice of the initial method depends on the nature and quantity of the impurities.

Troubleshooting Guides

Issue 1: Low Yield After Purification
Possible Cause Troubleshooting Steps
Product lost during extraction - Ensure the pH of the aqueous layer is appropriate to keep the product in the organic phase. - Perform multiple extractions with smaller volumes of solvent. - Saturate the aqueous layer with NaCl to decrease the solubility of the organic product.
Improper solvent system in column chromatography - Optimize the solvent system using Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of 0.2-0.3 for the product. - A solvent system that is too polar will result in poor separation, while a system that is not polar enough will lead to very slow elution.
Premature crystallization during hot filtration (recrystallization) - Preheat the filtration apparatus (funnel and receiving flask). - Use a slight excess of hot solvent to ensure the product remains dissolved.
Product co-elutes with an impurity - Use a shallower solvent gradient or isocratic elution with a less polar solvent system in column chromatography. - Consider a different stationary phase for chromatography.
Issue 2: Persistent Impurities After Purification
Possible Cause Troubleshooting Steps
Ineffective removal of phenolic impurities - Increase the concentration or volume of the basic wash. - Ensure thorough mixing during the extraction process. - Perform multiple basic washes.
Impurity has similar polarity to the product - For column chromatography, try a different solvent system or a different adsorbent (e.g., alumina (B75360) instead of silica (B1680970) gel). - Recrystallization from a different solvent system may improve separation.
Formation of an azeotrope - If distillation is used, try a different pressure (vacuum distillation) or an extractive distillation approach.

Data Presentation: Purity Enhancement

The following tables provide illustrative data on the expected purity of this compound after various purification techniques. The actual results will vary depending on the initial purity and the specific impurities present.

Table 1: Purity Improvement via Liquid-Liquid Extraction

Purification Step Initial Purity (GC-MS) Key Impurity (Phenolic) Final Purity (GC-MS)
Basic Wash (5% NaOH)90%8%98%

Table 2: Purity Improvement via Column Chromatography

Stationary Phase Eluent System Initial Purity (HPLC) Final Purity (HPLC)
Silica GelHexane (B92381):Ethyl Acetate (B1210297) (9:1)95%>99%
AluminaDichloromethane92%>98.5%

Table 3: Purity Improvement via Recrystallization

Solvent System Initial Purity (HPLC) Final Purity (HPLC)
Ethanol (B145695)98%>99.5%
Hexane/Ethyl Acetate97%>99.2%

Experimental Protocols

Protocol 1: Purification by Liquid-Liquid Extraction to Remove Phenolic Impurities
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Basic Wash: Transfer the organic solution to a separatory funnel and wash with a 5% aqueous solution of sodium hydroxide. Shake the funnel vigorously and allow the layers to separate. Drain the lower aqueous layer.

  • Repeat: Repeat the basic wash one or two more times.

  • Neutral Wash: Wash the organic layer with water until the aqueous washings are neutral to pH paper.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (B86663) or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Column Chromatography
  • Adsorbent Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).

  • Column Packing: Pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Elute the column with the solvent system, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.

  • Fraction Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair in which this compound is soluble at high temperatures but sparingly soluble at low temperatures (e.g., ethanol or a hexane/ethyl acetate mixture).[2]

  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. If the solution is colored, add a small amount of activated charcoal and then perform the hot filtration.[1][2]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Mandatory Visualizations

PurificationWorkflow cluster_start Crude Product cluster_purification Purification Steps cluster_end Final Product Crude Crude this compound Extraction Liquid-Liquid Extraction (Basic Wash) Crude->Extraction Remove Phenolic Impurities ColumnChrom Column Chromatography Extraction->ColumnChrom Further Purification Recrystallization Recrystallization ColumnChrom->Recrystallization Final Polishing Pure Pure this compound Recrystallization->Pure

Caption: General purification workflow for this compound.

TroubleshootingTree cluster_problem Problem Identification cluster_solution Potential Solutions Start Impure Product After Purification LowYield Low Yield? Start->LowYield PersistentImpurity Persistent Impurity? Start->PersistentImpurity CheckExtraction Optimize Extraction (pH, solvent volume) LowYield->CheckExtraction Yes OptimizeChroma Optimize Chromatography (Solvent, Adsorbent) LowYield->OptimizeChroma Yes PersistentImpurity->OptimizeChroma Yes ChangeRecrystSolvent Change Recrystallization Solvent PersistentImpurity->ChangeRecrystSolvent Yes UseCharcoal Use Activated Charcoal for color PersistentImpurity->UseCharcoal If colored

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: 1,2,4-Trimethoxybenzene Solubility Issues in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 1,2,4-trimethoxybenzene in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound has limited solubility in water.[1][2] Published data indicates its aqueous solubility to be approximately 2135 mg/L (2.135 g/L) at 25°C.[3] Another source reports a solubility of 3.52 g/L at 25°C.[4] It is considered not miscible in water.[5][6][7]

Q2: What are the key physicochemical properties of this compound that influence its solubility?

A2: The solubility of this compound is influenced by its relatively nonpolar structure. Key properties include:

  • Molecular Formula: C₉H₁₂O₃[4][8]

  • Molecular Weight: 168.19 g/mol [4][9]

  • logP (o/w): The estimated octanol-water partition coefficient (logP) is around 1.64 to 2.1, indicating a preference for lipidic or nonpolar environments over aqueous ones.[3][4][9]

  • Appearance: It is a colorless to pale yellow clear liquid or oil.[1][3][10]

Q3: In which types of solvents is this compound readily soluble?

A3: this compound is soluble in many organic solvents.[1] High solubility has been reported in solvents like chloroform, dichloromethane, acetone, ethyl acetate, and various alcohols.[3][4][6]

Quantitative Solubility Data

For easy comparison, the following table summarizes the solubility of this compound in various common laboratory solvents.

SolventChemical ClassSolubility (g/L) @ 25°C
WaterProtic Polar2.1 - 3.52[3][4]
Ethanol (B145695)Protic Polar130.58[4]
MethanolProtic Polar152.33[4]
IsopropanolProtic Polar100.16[4]
AcetoneAprotic Polar403.94[4]
Dimethyl Sulfoxide (B87167) (DMSO)Aprotic Polar567.59[4]
AcetonitrileAprotic Polar451.87[4]
ChloroformAprotic Nonpolar1316.15[4]
DichloromethaneAprotic Nonpolar1380.77[4]
TolueneAprotic Nonpolar119.12[4]
n-HexaneAprotic Nonpolar24.43[4]

Troubleshooting Guides

Issue: My this compound is precipitating out of my aqueous buffer.

This is a common issue due to its low aqueous solubility. Here are several strategies to address this, ranging from simple adjustments to more complex formulation approaches.

Logical Troubleshooting Workflow

G start Precipitation Observed check_conc Is the final concentration above the solubility limit? start->check_conc reduce_conc Reduce Final Concentration check_conc->reduce_conc Yes cosolvent Introduce a Co-solvent (e.g., DMSO, Ethanol) check_conc->cosolvent No success Solubility Achieved reduce_conc->success surfactant Use a Surfactant (e.g., Tween® 20, Polysorbate 80) cosolvent->surfactant cosolvent->success cyclodextrin (B1172386) Employ Cyclodextrins (e.g., HP-β-CD) surfactant->cyclodextrin surfactant->success cyclodextrin->success fail Precipitation Persists cyclodextrin->fail

Caption: A stepwise approach to troubleshooting precipitation issues.

Experimental Protocols for Solubility Enhancement

Co-solvency Method

Co-solvents are water-miscible organic solvents that can increase the solubility of nonpolar compounds in aqueous solutions.[11][12]

Objective: To determine the minimum percentage of a co-solvent required to maintain this compound in solution.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) or Ethanol

  • Your aqueous buffer

  • Vortex mixer

  • Magnetic stirrer and stir bars

Procedure:

  • Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO or ethanol to create a concentrated stock (e.g., 100 mg/mL).

  • Serial dilutions: Prepare a series of your aqueous buffer containing different percentages of the co-solvent (e.g., 1%, 2%, 5%, 10% v/v).

  • Addition of stock solution: Add a small aliquot of the stock solution to each of the co-solvent/buffer mixtures to achieve your desired final concentration of this compound.

  • Observation: Vortex each solution vigorously and then stir for 15-30 minutes. Visually inspect for any precipitation or cloudiness. The lowest percentage of co-solvent that results in a clear solution is your optimal concentration.

Workflow for Co-solvent Screening

G cluster_prep Preparation cluster_exp Experiment cluster_res Result stock Prepare Stock Solution in 100% Co-solvent add_stock Add Stock to Buffers stock->add_stock buffers Prepare Aqueous Buffers with Varying % Co-solvent buffers->add_stock mix Vortex and Stir add_stock->mix observe Observe for Precipitation mix->observe result Identify Minimum % Co-solvent for Clear Solution observe->result

Caption: Experimental workflow for determining optimal co-solvent concentration.

Use of Surfactants (Micellar Solubilization)

Surfactants can form micelles in aqueous solutions that encapsulate hydrophobic molecules, thereby increasing their apparent solubility.[13][14]

Objective: To evaluate the effectiveness of non-ionic surfactants in solubilizing this compound.

Materials:

  • This compound

  • Tween® 20 or Polysorbate 80

  • Your aqueous buffer

  • Sonicator (optional)

Procedure:

  • Prepare surfactant solutions: Create a range of surfactant concentrations in your aqueous buffer (e.g., 0.1%, 0.5%, 1.0% w/v).

  • Add this compound: Add the desired amount of this compound directly to each surfactant solution.

  • Solubilization: Vortex vigorously. If the compound does not dissolve, sonicate the mixture for 5-10 minutes.

  • Equilibration: Allow the solutions to equilibrate at room temperature for at least one hour.

  • Observation: Centrifuge the samples to pellet any undissolved compound and visually inspect the supernatant for clarity.

Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[11][15][16]

Objective: To assess the ability of cyclodextrins to improve the aqueous solubility of this compound.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Your aqueous buffer

  • Shaker or rotator

Procedure:

  • Prepare cyclodextrin solutions: Dissolve varying concentrations of the cyclodextrin (e.g., 10 mM, 50 mM, 100 mM) in your aqueous buffer.

  • Add excess compound: Add an excess amount of this compound to each cyclodextrin solution.

  • Equilibration: Seal the containers and place them on a shaker or rotator at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples at high speed to pellet the undissolved this compound.

  • Quantification: Carefully remove the supernatant and determine the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).

Logical Diagram for Formulation Strategy Selection

G start Need to Increase Aqueous Solubility is_minor_change Is a minor solubility increase sufficient? start->is_minor_change is_bio_assay Is the experiment for a sensitive biological assay? is_minor_change->is_bio_assay No cosolvency Co-solvency is_minor_change->cosolvency Yes surfactants Surfactants is_bio_assay->surfactants No cyclodextrins Cyclodextrins is_bio_assay->cyclodextrins Yes is_high_conc Is a high final concentration required? is_high_conc->surfactants No is_high_conc->cyclodextrins Yes surfactants->is_high_conc

Caption: Decision tree for selecting an appropriate solubility enhancement method.

References

Preventing polysubstitution in reactions with 1,2,4-trimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for professionals working with 1,2,4-trimethoxybenzene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in preventing polysubstitution during electrophilic aromatic substitution reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so susceptible to polysubstitution in electrophilic aromatic substitution (EAS) reactions?

A1: this compound possesses three methoxy (B1213986) (-OCH₃) groups, which are strong activating groups in EAS reactions.[1] The oxygen atoms' lone pairs donate electron density to the benzene (B151609) ring through resonance, significantly increasing its nucleophilicity.[1] This high electron density makes the ring highly reactive towards electrophiles, often leading to multiple substitutions if the reaction conditions are not carefully controlled.

Q2: Which positions on the this compound ring are most activated for electrophilic attack?

A2: The methoxy groups are ortho, para-directors. In this compound, the positions are activated as follows:

  • Position 5: This is the most activated position as it is ortho to the methoxy group at C4 and para to the methoxy group at C1.

  • Position 3: This position is ortho to the methoxy groups at C2 and C4, but also sterically hindered.

  • Position 6: This position is ortho to the methoxy group at C1, but generally less activated than position 5.

Therefore, mono-substitution is expected to occur predominantly at the 5-position.

Q3: What is the most effective general strategy to achieve mono-substitution on this compound?

A3: The most reliable strategy is to choose an electrophilic substitution reaction that introduces a deactivating group. This deactivating group will reduce the nucleophilicity of the product, making it less likely to undergo a second substitution. A prime example of this is the Friedel-Crafts acylation, which introduces an electron-withdrawing acyl group.[2] Subsequent reduction of the acyl group can then yield the desired alkyl-substituted product if needed.

Troubleshooting Guides

Issue 1: Uncontrolled Polysubstitution in Nitration

Q: I am attempting to mono-nitrate this compound, but I am observing significant amounts of di- and tri-nitrated products, along with dark-colored byproducts. How can I favor mono-nitration?

A: Mono-nitration of highly activated trimethoxybenzenes is notoriously challenging due to the strong activating effect of the methoxy groups and the harsh conditions often employed in nitration.[3] Polysubstitution and oxidative side reactions are common.[3]

Troubleshooting Steps:

  • Milder Nitrating Agents: Avoid using the standard concentrated HNO₃/H₂SO₄ mixture, which is too aggressive. Consider using milder nitrating agents such as:

  • Low Reaction Temperatures: Perform the reaction at low temperatures (e.g., -10 °C to 0 °C) to decrease the reaction rate and improve selectivity.

  • Control Stoichiometry: Use the nitrating agent as the limiting reagent (1.0 to 1.1 equivalents) to statistically favor mono-substitution.

  • Reverse Addition: Add the this compound solution slowly to the nitrating agent mixture to maintain a low concentration of the highly reactive substrate.

Issue 2: Mixture of Isomers and Polysubstitution in Halogenation

Q: During the bromination of this compound, I am getting a mixture of mono- and di-brominated products. How can I improve the selectivity for the mono-brominated product?

A: While halogenation is generally easier to control than nitration, the high reactivity of this compound can still lead to polysubstitution.

Troubleshooting Steps:

  • Choice of Halogenating Agent: Use a less reactive halogenating agent. For bromination, N-bromosuccinimide (NBS) is often a milder and more selective choice than Br₂.[4] For chlorination, N-chlorosuccinimide (NCS) can be used.

  • Solvent Effects: The choice of solvent can influence selectivity. Less polar solvents can sometimes reduce the reaction rate and improve selectivity.

  • Temperature Control: As with nitration, maintaining low temperatures is crucial for controlling the reaction rate.

  • Catalyst-Free or Mild Catalysis: For highly activated substrates, a strong Lewis acid catalyst may not be necessary and can promote polysubstitution. Consider running the reaction without a catalyst or with a milder one.

Issue 3: Low Yield or No Reaction in Friedel-Crafts Acylation

Q: I am trying to perform a Friedel-Crafts acylation on this compound to achieve mono-acylation, but the reaction is sluggish or gives a low yield. What could be the issue?

A: While Friedel-Crafts acylation is a good method for mono-substitution, several factors can lead to poor results, even with a highly activated substrate.

Troubleshooting Steps:

  • Stoichiometry of the Lewis Acid: A stoichiometric amount (at least 1 equivalent) of the Lewis acid catalyst (e.g., AlCl₃) is required because the product ketone complexes with the catalyst, rendering it inactive.[5]

  • Reagent Purity: Ensure that the Lewis acid, acylating agent, and solvent are anhydrous. Moisture will quench the catalyst.

  • Demethylation: The methoxy groups can be susceptible to cleavage by the Lewis acid, especially at higher temperatures.[5] Keep the reaction temperature low (e.g., 0 °C) to minimize this side reaction.

  • Order of Addition: Add the acylating agent to the suspension of the Lewis acid first to form the acylium ion, and then add the this compound solution slowly.

Data Presentation

The following tables summarize quantitative data for selected electrophilic aromatic substitution reactions on methoxy-substituted benzenes to illustrate the effects of reaction conditions on yield and selectivity.

Table 1: Iodination of Methoxybenzenes with I₂ / 30% H₂O₂ [6]

SubstrateMolar Ratio (Substrate:I₂:H₂O₂)Temperature (°C)Time (h)ProductConversion (%)
1,2-Dimethoxybenzene1 : 1 : 1.24554-Iodo-1,2-dimethoxybenzene96
1,3-Dimethoxybenzene1 : 0.5 : 0.64554-Iodo-1,3-dimethoxybenzene92
1,2,3-Trimethoxybenzene1 : 0.5 : 0.64555-Iodo-1,2,3-trimethoxybenzene95
This compound 1 : 0.5 : 0.6 45 5 5-Iodo-1,2,4-trimethoxybenzene 94
1,3,5-Trimethoxybenzene1 : 0.5 : 0.64552-Iodo-1,3,5-trimethoxybenzene98

Table 2: Friedel-Crafts Acylation of Methoxybenzenes - General Trends

SubstrateAcylating AgentLewis AcidExpected Major ProductGeneral YieldPolysubstitution
AnisoleAcetyl ChlorideAlCl₃4-MethoxyacetophenoneHigh (>90%)Minimal
1,3-DimethoxybenzeneAcetyl ChlorideIn(OTs)₃2,4-DimethoxyacetophenoneQuantitative[7]Low
This compound Acetyl Chloride AlCl₃ 2,4,5-Trimethoxyacetophenone Good to High Possible under forcing conditions
1,3,5-TrimethoxybenzeneAcetyl ChlorideAlCl₃2,4,6-TrimethoxyacetophenoneHighDiacylation possible[5]

Experimental Protocols

Protocol 1: Regioselective Mono-iodination of this compound

This protocol is adapted from a solvent-free, green chemistry approach.[6]

Materials:

  • This compound (1 mmol, 168.2 mg)

  • Iodine (I₂) (0.5 mmol, 126.9 mg)

  • 30% Aqueous Hydrogen Peroxide (H₂O₂) (0.6 mmol)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, combine this compound (1 mmol) and iodine (0.5 mmol).

  • Add 30% aqueous hydrogen peroxide (0.6 mmol) to the mixture.

  • Stir the reaction mixture at 45 °C for 5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add a saturated aqueous solution of sodium thiosulfate (B1220275) to quench any remaining iodine.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, 5-iodo-1,2,4-trimethoxybenzene.

  • Purify the product by column chromatography if necessary.

Protocol 2: Vilsmeier-Haack Formylation of this compound

This is a general protocol for the formylation of electron-rich aromatic rings.[6][8]

Materials:

  • This compound (10 mmol, 1.68 g)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) (12 mmol, 1.1 mL)

  • Anhydrous Dichloromethane (DCM) (optional solvent)

  • Ice bath

  • Dropping funnel

  • Round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • In a flask under an inert atmosphere, cool anhydrous DMF in an ice bath.

  • Slowly add phosphorus oxychloride (1.2 equivalents) dropwise while maintaining the temperature at 0 °C to form the Vilsmeier reagent.

  • Dissolve this compound (1 equivalent) in a minimal amount of anhydrous DMF or DCM.

  • Add the substrate solution dropwise to the prepared Vilsmeier reagent, keeping the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress by TLC.

  • Once the reaction is complete, carefully pour the mixture onto crushed ice to hydrolyze the intermediate.

  • Neutralize the solution with a cold aqueous sodium hydroxide (B78521) solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or DCM).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting 2,4,5-trimethoxybenzaldehyde (B179766) by recrystallization or column chromatography.

Visualizations

Caption: General mechanism of Electrophilic Aromatic Substitution (EAS).

Directing_Effects TMB This compound pos5 Position 5 (ortho to C4-OMe, para to C1-OMe) Highly Activated TMB->pos5 Most Favorable pos3 Position 3 (ortho to C2-OMe and C4-OMe) Activated, Sterically Hindered TMB->pos3 Less Favorable pos6 Position 6 (ortho to C1-OMe) Activated TMB->pos6 Favorable Troubleshooting_Workflow Start Problem: Polysubstitution Observed CheckTemp Is the reaction temperature low enough (e.g., 0°C or below)? Start->CheckTemp CheckReagent Are you using a mild and selective reagent? CheckTemp->CheckReagent Yes LowerTemp Action: Lower the temperature CheckTemp->LowerTemp No CheckStoich Is the limiting reagent the aromatic substrate? CheckReagent->CheckStoich Yes ChangeReagent Action: Switch to a milder reagent (e.g., NBS for bromination) CheckReagent->ChangeReagent No Solution Mono-substitution Favored CheckStoich->Solution Yes AdjustStoich Action: Use substrate as excess or perform reverse addition CheckStoich->AdjustStoich No LowerTemp->CheckTemp ChangeReagent->CheckReagent AdjustStoich->CheckStoich

References

Recrystallization techniques for purifying 1,2,4-trimethoxybenzene products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the recrystallization of 1,2,4-trimethoxybenzene. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification process.

Troubleshooting Guide

This guide addresses specific problems that may arise during the recrystallization of this compound.

Problem Possible Cause(s) Solution(s)
Product Fails to Crystallize - Too much solvent was used.- The solution is supersaturated.- The cooling process is too slow or undisturbed.- Reduce the solvent volume by gentle heating or under reduced pressure.- Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus.- Add a seed crystal of pure this compound.- Cool the solution in an ice bath to further decrease solubility.
"Oiling Out" of the Product - The boiling point of the solvent is higher than the melting point of the crude product.- The concentration of the solute is too high.- The cooling rate is too rapid.- Significant impurities are present, depressing the melting point.- Re-heat the solution to dissolve the oil and add a small amount of additional solvent. Allow to cool slowly.- Use a lower-boiling point solvent or a mixed solvent system.- Ensure a slow and gradual cooling process. Insulating the flask can help.- Consider a preliminary purification step, such as column chromatography, if the product is highly impure.
Low Recovery of Purified Product - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization occurred during hot filtration.- The crystals were washed with a solvent that was not ice-cold.- Use the minimum amount of hot solvent required to dissolve the crude product.- Preheat the filtration apparatus (funnel, filter paper, and receiving flask) before hot filtration.- Always wash the collected crystals with a minimal amount of ice-cold solvent.
Colored Impurities in Final Product - Presence of colored byproducts from the synthesis.- Add a small amount of activated charcoal to the hot solution before filtration. Be aware that this may slightly reduce the overall yield.
Crystals are Very Fine or Powdery - The solution cooled too quickly.- Allow the solution to cool slowly and undisturbed at room temperature before placing it in an ice bath.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. Based on available data and practices with similar compounds, ethanol is a good starting point. It is advisable to perform small-scale solubility tests with a few candidate solvents to determine the most suitable one for your specific product and impurity profile.

Q2: How do I choose a suitable solvent system for recrystallization?

A2: A good recrystallization solvent will have the following properties:

  • The compound of interest should be highly soluble at the solvent's boiling point and sparingly soluble at low temperatures (e.g., 0-4 °C).

  • The impurities should either be very soluble in the solvent at all temperatures or completely insoluble.

  • The solvent should not react with the compound.

  • The solvent should be volatile enough to be easily removed from the purified crystals.

Q3: What is "oiling out" and how can I prevent it?

A3: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than solid crystals. This often happens when the melting point of the impure compound is lower than the boiling point of the solvent, or when the solution is cooled too rapidly. To prevent this, you can try using a lower-boiling solvent, adding slightly more solvent to the hot solution, or ensuring a very slow cooling process.

Q4: How can I induce crystallization if no crystals form upon cooling?

A4: If crystals do not form spontaneously, you can try the following techniques:

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: Add a very small crystal of the pure this compound to the solution. This "seed" crystal will act as a template for other molecules to crystallize upon.

  • Further Cooling: Place the flask in an ice-water or ice-salt bath to further decrease the solubility of the compound.

Q5: How much solvent should I use for recrystallization?

A5: The goal is to use the minimum amount of hot solvent necessary to completely dissolve the crude product. Adding too much solvent will result in a lower yield of purified crystals, as more of the product will remain dissolved in the mother liquor even after cooling.

Quantitative Data

SolventChemical ClassSolubility (g/L) at 25°C
DichloromethaneHalogenated1380.77
ChloroformHalogenated1316.15
1,4-DioxaneEther834.9
Tetrahydrofuran (THF)Ether663.73
Dimethyl Sulfoxide (DMSO)Sulfoxide567.59
AcetonitrileNitrile451.87
AcetoneKetone403.94
Ethyl AcetateEster403.5
EthanolAlcohol130.58
MethanolAlcohol152.33
TolueneAromatic Hydrocarbon119.12
IsopropanolAlcohol100.16
n-HexaneAlkane24.43
WaterProtic2.135[1]

Experimental Protocols

Single-Solvent Recrystallization of this compound

This protocol outlines a general procedure for the purification of this compound using a single solvent (e.g., ethanol).

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., absolute ethanol)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the recrystallization solvent and gently heat the mixture to the boiling point while stirring. Continue adding the hot solvent in small portions until the solid is completely dissolved.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Crystal formation should begin during this cooling period.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collection of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

Mandatory Visualization

Below is a troubleshooting workflow for the recrystallization of this compound.

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Oiling Out? crystals_form->oiling_out No collect_crystals Collect and Dry Crystals crystals_form->collect_crystals Yes troubleshoot_no_crystals Troubleshoot: - Add Seed Crystal - Scratch Flask - Reduce Solvent Volume - Further Cooling oiling_out->troubleshoot_no_crystals No troubleshoot_oiling_out Troubleshoot: - Reheat and Add More Solvent - Use Lower Boiling Solvent - Slower Cooling oiling_out->troubleshoot_oiling_out Yes end End collect_crystals->end troubleshoot_no_crystals->cool troubleshoot_oiling_out->cool

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 1,2,4-Trimethoxybenzene and 1,3,5-Trimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the chemical reactivity of two highly activated aromatic compounds: 1,2,4-trimethoxybenzene and 1,3,5-trimethoxybenzene (B48636). Both isomers are valuable intermediates in organic synthesis, particularly in the pharmaceutical and fine chemical industries, due to their electron-rich nature. This analysis, supported by experimental data, explores their behavior in key electrophilic aromatic substitution reactions, offering insights into their relative reactivity and regioselectivity.

Theoretical Framework: The Influence of Methoxy (B1213986) Groups

The reactivity of benzene (B151609) derivatives in electrophilic aromatic substitution (EAS) is primarily governed by the electronic effects of their substituents.[1][2] The methoxy group (-OCH₃) is a potent activating group, donating electron density to the aromatic ring through resonance, thereby stabilizing the cationic intermediate (arenium ion) formed during the reaction.[1][3] This increased nucleophilicity makes the ring more susceptible to attack by electrophiles.[1]

  • 1,3,5-Trimethoxybenzene (sym-TMB): The symmetrical arrangement of three methoxy groups in 1,3,5-trimethoxybenzene results in a significant and equivalent increase in electron density at the ortho and para positions (carbons 2, 4, and 6).[1] This synergistic activation makes it one of the most nucleophilic and reactive benzene derivatives, often reacting under mild conditions.[1] However, this high reactivity can also lead to multiple substitutions if the reaction is not carefully controlled.[1][4]

  • This compound (asym-TMB): In this isomer, the methoxy groups are arranged asymmetrically. While the ring is still highly activated, the directing effects of the three groups are not uniform. The positions are activated to different extents, which can allow for greater regioselectivity compared to the symmetrical isomer. Substitution is expected to occur at the positions most activated by the combined resonance effects of the methoxy groups and where steric hindrance is minimized.

dot

Caption: General mechanism of Electrophilic Aromatic Substitution (EAS).

Comparative Reactivity in Key Reactions

The differing substitution patterns of the two isomers directly influence their reactivity and the products formed in various EAS reactions.

Formylation (Vilsmeier-Haack Reaction)

Formylation introduces a formyl group (-CHO) onto the aromatic ring and is a common transformation for electron-rich systems. The Vilsmeier-Haack reaction is an effective method for this purpose.[5]

  • This compound: This isomer undergoes formylation, typically with a Vilsmeier reagent prepared from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[5] The reaction is generally regioselective, with the formyl group being directed to the position most activated by the methoxy groups.

  • 1,3,5-Trimethoxybenzene: Due to its high reactivity, formylation can proceed readily. However, controlling the reaction to achieve mono-substitution may require careful management of stoichiometry and reaction conditions to avoid potential side reactions.

dot

Caption: Logical relationship of reactivity towards EAS.

Nitration

Nitration introduces a nitro group (-NO₂) using a nitrating agent, often a mixture of nitric acid and sulfuric acid.[6]

  • This compound: Nitration is expected to be rapid. The position of the nitro group will be determined by the directing effects of the three methoxy substituents.

  • 1,3,5-Trimethoxybenzene: This isomer can be nitrated to produce 1,3,5-trimethoxy-2,4,6-trinitrobenzene.[7][8] However, the reaction can be accompanied by side reactions involving oxidation and coupling, which may limit the usefulness of this method for achieving high yields of the desired product.[7][8] Milder conditions using N₂O₅ in organic solvents have been explored, but still result in modest yields.[7][8]

Bromination

Bromination introduces one or more bromine atoms onto the ring.

  • This compound: Bromination leads to the formation of 5-bromo-1,2,4-trimethoxybenzene.[9] The position of bromination is selective due to the directing influence of the methoxy groups.

  • 1,3,5-Trimethoxybenzene: This compound is highly susceptible to bromination. The reaction is very fast and can lead to consecutive-competitive reactions, where the initially formed monobrominated product is further brominated to di- and tri-brominated species.[10] This high reactivity has been used to study mixing processes in chemical reactors.[10] Due to the symmetrical activation, the first bromination can occur at any of the three equivalent positions (C2, C4, or C6).[9]

Quantitative Data Summary

ReactionIsomerReagentsProduct(s)Yield (%)Notes / Regioselectivity
Formylation 1,2,4-TMBPOCl₃, DMF2,4,5-TrimethoxybenzaldehydeHighVilsmeier-Haack formylation is an effective method for this substrate.[5]
Nitration 1,3,5-TMBN₂O₅ in organic solvent1,3,5-trimethoxy-2,4,6-trinitrobenzeneModestSide reactions involving oxidation and coupling are common.[7][8]
Nitration 1,3,5-TMBH₂SO₄, Nitrate Salt1,3,5-trimethoxy-2,4,6-trinitrobenzene62%This method provides a better yield compared to using N₂O₅.[8][11]
Bromination 1,2,4-TMBNot Specified5-bromo-1,2,4-trimethoxybenzeneNot SpecifiedSelective para-bromination relative to the 1- and 2-methoxy groups.[9]
Bromination 1,3,5-TMBBromine1-bromo-2,4,6-trimethoxybenzene and 1,3-dibromo-2,4,6-trimethoxybenzeneVariableVery fast, mixing-sensitive reaction; can lead to multiple substitutions.[10]

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of this compound

This protocol is a general procedure based on the established Vilsmeier-Haack reaction mechanism.[5]

1. Reagent Preparation:

  • In a flask under an inert atmosphere (e.g., nitrogen), cool anhydrous N,N-dimethylformamide (DMF).
  • Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining a low temperature (e.g., 0°C).
  • Allow the mixture to stir for a short period to form the Vilsmeier reagent.[5]

2. Reaction:

  • Dissolve this compound in an appropriate anhydrous solvent (e.g., dichloromethane) and add it dropwise to the prepared Vilsmeier reagent, maintaining the reaction temperature.[5]
  • Allow the reaction to stir at room temperature or with gentle heating, monitoring its progress by Thin Layer Chromatography (TLC).

3. Workup and Purification:

  • Once the reaction is complete, carefully pour the mixture onto ice water to hydrolyze the intermediate iminium salt.[5]
  • Neutralize the solution with a base (e.g., sodium hydroxide (B78521) solution) and extract the product with an organic solvent.
  • The crude product can be purified via column chromatography if necessary.[5]

Protocol 2: Bromination of 1,3,5-Trimethoxybenzene

This protocol describes a general approach to the bromination of the highly reactive 1,3,5-trimethoxybenzene.

1. Reaction Setup:

  • Dissolve 1,3,5-trimethoxybenzene in a suitable solvent (e.g., glacial acetic acid or dichloromethane) in a round-bottom flask equipped with a stir bar and a dropping funnel.
  • Cool the solution in an ice bath.

2. Addition of Bromine:

  • Slowly add a solution of bromine in the same solvent to the cooled substrate solution. The high reactivity may necessitate careful control of the addition rate and temperature to favor mono-substitution.

3. Reaction and Workup:

  • Stir the reaction at a low temperature until TLC indicates consumption of the starting material.
  • Quench the reaction by adding a solution of a reducing agent, such as aqueous sodium bisulfite, to remove excess bromine.
  • Extract the product with an organic solvent, wash with water and brine, and dry over an anhydrous salt (e.g., MgSO₄).

4. Purification:

  • Filter the drying agent and remove the solvent under reduced pressure.
  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.[4]

dot

Experimental_Workflow start Start reagents Prepare Reagents (Substrate, Electrophile, Solvent) start->reagents reaction Set up Reaction (Inert atmosphere, cooling) reagents->reaction addition Slowly Add Electrophile reaction->addition monitor Monitor Progress (e.g., TLC) addition->monitor monitor->addition Incomplete workup Reaction Workup (Quenching, Extraction) monitor->workup Reaction Complete purify Purification (Chromatography or Recrystallization) workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end_node End characterize->end_node

References

A Comparative Analysis of Trimethoxybenzene Isomers' Nucleophilicity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The nucleophilicity of trimethoxybenzene isomers is significantly influenced by the substitution pattern of the methoxy (B1213986) groups on the benzene (B151609) ring. The interplay of resonance and inductive effects dictates the electron density of the aromatic system, which is the primary determinant of its nucleophilic strength. Based on these electronic effects, the predicted order of nucleophilicity is:

1,3,5-Trimethoxybenzene (B48636) > 1,2,4-Trimethoxybenzene > 1,2,3-Trimethoxybenzene

This guide will delve into the electronic and steric factors governing this trend, present semi-quantitative analysis using Hammett parameters, and provide a detailed experimental protocol for a representative electrophilic aromatic substitution reaction to assess relative nucleophilicity.

Theoretical Framework: The Role of Methoxy Groups

The methoxy group (-OCH₃) is a potent activating group in electrophilic aromatic substitution reactions. This is due to the strong electron-donating resonance effect (+R) of the oxygen atom's lone pairs, which outweighs its electron-withdrawing inductive effect (-I). This donation of electron density increases the nucleophilicity of the benzene ring, making it more susceptible to attack by electrophiles.

  • 1,3,5-Trimethoxybenzene: In this highly symmetrical isomer, the three methoxy groups are positioned to synergistically activate the ring. The resonance effects of all three groups constructively reinforce each other, leading to a significant buildup of electron density at the ortho and para positions (carbons 2, 4, and 6). This makes 1,3,5-trimethoxybenzene one of the most reactive and nucleophilic benzene derivatives.[1]

  • This compound: The methoxy groups in this isomer also activate the ring, but their effects are not as uniformly reinforcing as in the 1,3,5-isomer. The positions ortho and para to each methoxy group are activated, leading to a complex pattern of electron distribution.

  • 1,2,3-Trimethoxybenzene: In this isomer, steric hindrance between the adjacent methoxy groups at positions 1, 2, and 3 can play a significant role. While the electronic effects are still activating, steric crowding can impede the approach of an electrophile, potentially reducing its overall reactivity compared to the other isomers.

Semi-Quantitative Analysis: Hammett Parameters

The Hammett equation provides a means to quantify the electronic effect of substituents on the reactivity of benzene derivatives. The substituent constant, sigma (σ), is a measure of the electron-donating or electron-withdrawing nature of a substituent. For the methoxy group, the following values are relevant:

Hammett ParameterValue
σₚ (para)-0.27
σₘ (meta)+0.12
σ⁺ (para, for reactions involving carbocation intermediates)-0.78

A negative σ value indicates an electron-donating group that activates the ring towards electrophilic attack, while a positive value signifies a deactivating, electron-withdrawing group. The significantly negative σ⁺ value for the para-methoxy group highlights its strong stabilizing effect on the positive charge that develops in the transition state of many electrophilic aromatic substitution reactions.

Applying these to the trimethoxybenzene isomers allows for a semi-quantitative prediction of their relative nucleophilicity:

  • 1,3,5-Trimethoxybenzene: Each vacant position (2, 4, and 6) is ortho to two methoxy groups and para to one. The cumulative electron-donating effect is substantial and symmetrically distributed.

  • This compound: The reactivity of the different positions varies. For instance, the 5-position is ortho to the methoxy group at position 4 and para to the methoxy group at position 1, making it highly activated.

  • 1,2,3-Trimethoxybenzene: The 4- and 6-positions are ortho to one methoxy group and meta to another, while the 5-position is para to the central methoxy group. Steric hindrance from the 1- and 3-methoxy groups could influence the reactivity at the 2-position of an incoming electrophile.

The overall electron-donating capacity, and thus the nucleophilicity, is expected to be highest for the 1,3,5-isomer due to the optimal synergistic effect of the methoxy groups.

Reactivity in Electrophilic Aromatic Substitution Reactions

While direct rate constant comparisons are scarce, the literature provides qualitative and some quantitative insights into the reactivity of these isomers in various EAS reactions.

IsomerReactionObserved Reactivity
1,3,5-Trimethoxybenzene Nitration, Halogenation, Friedel-Crafts AcylationExceptionally high reactivity, often reacting under mild conditions.[1][2] For instance, it reacts rapidly with N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS).[1] In some cases, polysubstitution can be a challenge to control due to its high activation.
This compound Friedel-Crafts AlkylationEfficiently undergoes Friedel-Crafts alkylations with various aldehydes and benzylic alcohols in the presence of a catalytic amount of trifluoromethanesulfonic acid.
1,2,3-Trimethoxybenzene General EASExpected to be the least nucleophilic of the three isomers due to a combination of less favorable resonance overlap and potential steric hindrance between the adjacent methoxy groups.

Experimental Protocols: Assessing Nucleophilicity via Competitive Friedel-Crafts Acylation

To experimentally determine the relative nucleophilicity of the trimethoxybenzene isomers, a competitive reaction can be performed. The following protocol for a Friedel-Crafts acylation is a representative method.

Objective: To determine the relative reactivity of 1,2,3-, 1,2,4-, and 1,3,5-trimethoxybenzene towards electrophilic acylation.

Materials:

  • 1,2,3-Trimethoxybenzene

  • This compound

  • 1,3,5-Trimethoxybenzene

  • Acetyl chloride (CH₃COCl)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Internal standard (e.g., durene)

  • Deuterated chloroform (B151607) (CDCl₃) for NMR analysis

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents based on the limiting reagent, acetyl chloride) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

  • Preparation of Reactant Solution: In a separate dry flask, prepare a solution containing equimolar amounts of 1,2,3-trimethoxybenzene, this compound, 1,3,5-trimethoxybenzene, and a known amount of an internal standard in anhydrous dichloromethane.

  • Addition of Acylating Agent: Slowly add a solution of acetyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred suspension of aluminum chloride at 0 °C.

  • Initiation of Competitive Reaction: To the resulting acylium ion solution, add the prepared mixture of trimethoxybenzene isomers and the internal standard dropwise over a period of 15 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress of the reaction by taking aliquots at regular time intervals and quenching them with cold 1 M HCl. Extract the organic components with dichloromethane, dry with anhydrous magnesium sulfate, and analyze by Gas Chromatography-Mass Spectrometry (GC-MS) or ¹H NMR spectroscopy.

  • Work-up: After a predetermined time (e.g., 1 hour), quench the reaction by slowly pouring the reaction mixture into a beaker containing crushed ice and 1 M HCl.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.

  • Analysis: Remove the solvent under reduced pressure. Analyze the product mixture using ¹H NMR spectroscopy and/or GC-MS. Quantify the amounts of each acylated product and unreacted starting material by comparing their peak integrations to that of the internal standard. The relative rates of reaction can be determined from the relative consumption of the starting materials or the formation of the products.

Visualizing Reaction Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

EAS_Mechanism cluster_step1 Step 1: Formation of Sigma Complex (Rate-Determining) cluster_step2 Step 2: Deprotonation (Fast) Aromatic_Ring Aromatic Ring (Nucleophile) Sigma_Complex Arenium Ion (Sigma Complex) Resonance Stabilized Aromatic_Ring->Sigma_Complex Attack Electrophile Electrophile (E+) Electrophile->Sigma_Complex Substituted_Product Substituted Aromatic Product Sigma_Complex->Substituted_Product Loss of H+ Base Base (B:) Base->Substituted_Product Protonated_Base HB+ Nucleophilicity_Trend 1,3,5-TMB 1,3,5-Trimethoxybenzene (Most Nucleophilic) 1,2,4-TMB This compound 1,3,5-TMB->1,2,4-TMB > 1,2,3-TMB 1,2,3-Trimethoxybenzene (Least Nucleophilic) 1,2,4-TMB->1,2,3-TMB > Experimental_Workflow Start Reaction Setup (AlCl3 in DCM at 0°C) Add_Acyl_Chloride Add Acetyl Chloride Start->Add_Acyl_Chloride Add_Isomer_Mix Add Mixture of Trimethoxybenzene Isomers Add_Acyl_Chloride->Add_Isomer_Mix React Stir at 0°C (Monitor by GC/NMR) Add_Isomer_Mix->React Quench Quench with HCl/Ice React->Quench Extract Extract with DCM Quench->Extract Wash Wash with NaHCO3 and Brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Analyze Analyze Product Ratio (NMR/GC-MS) Dry->Analyze

References

Spectroscopic Fingerprints: Differentiating 1,2,3-, 1,2,4-, and 1,3,5-Trimethoxybenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the unambiguous identification of isomeric molecules is a foundational requirement for ensuring product purity, efficacy, and safety. The substitution pattern of functional groups on an aromatic ring can dramatically alter a molecule's physical, chemical, and biological properties. This guide provides a comprehensive comparison of 1,2,3-, 1,2,4-, and 1,3,5-trimethoxybenzene (B48636), utilizing key spectroscopic techniques—¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to establish clear points of differentiation.

The distinct symmetry and electronic environments of these isomers give rise to unique spectroscopic signatures. The highly symmetric 1,3,5-isomer, for instance, often presents a simpler spectrum compared to its less symmetric counterparts. This guide will delve into the specific data points and spectral features that allow for the confident identification of each isomer.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses for the three trimethoxybenzene isomers.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for distinguishing these isomers based on the chemical shifts and splitting patterns of the aromatic and methoxy (B1213986) protons. The symmetry of each molecule dictates the number of unique proton environments.

Compound Aromatic Protons (δ, ppm) Methoxy Protons (δ, ppm)
1,2,3-Trimethoxybenzene ~6.6-7.1 (m)~3.8-3.9 (s)
1,2,4-Trimethoxybenzene ~6.4-6.9 (m)~3.8-3.9 (s)
1,3,5-Trimethoxybenzene ~6.1 (s, 3H)~3.75 (s, 9H)

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy further elucidates the structural differences by revealing the number of unique carbon environments in each isomer. The high symmetry of 1,3,5-trimethoxybenzene results in a significantly simpler spectrum.

Compound Aromatic Carbons (δ, ppm) Methoxy Carbons (δ, ppm)
1,2,3-Trimethoxybenzene Multiple signals (~105-155 ppm)~56, ~61 ppm
This compound Multiple signals (~98-152 ppm)~56 ppm (multiple)
1,3,5-Trimethoxybenzene ~90, ~160 ppm~55 ppm

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.[1][2][3][4]

Infrared (IR) Spectroscopy

The vibrational modes of the benzene (B151609) ring and the C-O bonds of the methoxy groups are sensitive to the substitution pattern, providing distinct IR spectra for each isomer. The C-H out-of-plane bending region is particularly diagnostic.[5]

Vibrational Mode 1,2,3-Trimethoxybenzene (cm⁻¹) This compound (cm⁻¹) 1,3,5-Trimethoxybenzene (cm⁻¹)
Aromatic C=C Stretch~1580, 1480~1610, 1510~1600, 1460
C-O Stretch (Aryl-Alkyl Ether)~1250, 1100~1270, 1030~1230, 1150
C-H Out-of-Plane Bending~780, 740~870, 810~830

Note: Peak positions are approximate and can vary based on the experimental conditions and the physical state of the sample.[5]

Mass Spectrometry (MS)

While all three isomers have the same molecular weight (168.19 g/mol ), high-resolution mass spectrometry can confirm the elemental composition.[6] The fragmentation patterns under electron ionization (EI) may show subtle differences, but are often less diagnostic for definitive isomer differentiation compared to NMR and IR spectroscopy. The molecular ion peak [M]⁺ will be observed at m/z 168.

Compound Molecular Formula Exact Mass Key Fragmentation
1,2,3-TrimethoxybenzeneC₉H₁₂O₃168.0786 g/mol Loss of CH₃, CO, and CH₂O fragments
This compoundC₉H₁₂O₃168.0786 g/mol Loss of CH₃, CO, and CH₂O fragments
1,3,5-TrimethoxybenzeneC₉H₁₂O₃168.0786 g/mol Loss of CH₃, CO, and CH₂O fragments

Visualization of Structures and Differentiation Workflow

The following diagrams illustrate the molecular structures of the three trimethoxybenzene isomers and a logical workflow for their spectroscopic differentiation.

Structures cluster_123 1,2,3-Trimethoxybenzene cluster_124 This compound cluster_135 1,3,5-Trimethoxybenzene 123 123 124 124 135 135

Figure 1. Molecular structures of the trimethoxybenzene isomers.

Differentiation_Workflow start Unknown Trimethoxybenzene Isomer ms Mass Spectrometry start->ms Confirm MW = 168 nmr ¹H NMR Spectroscopy ir Infrared Spectroscopy nmr->ir If aromatic region is complex result135 1,3,5-Trimethoxybenzene (Single aromatic peak, ~830 cm⁻¹ IR band) nmr->result135 Aromatic region: a single peak result123 1,2,3-Trimethoxybenzene (Complex aromatic region, ~780, 740 cm⁻¹ IR bands) ir->result123 C-H bend: ~780 & 740 cm⁻¹ result124 This compound (Complex aromatic region, ~870, 810 cm⁻¹ IR bands) ir->result124 C-H bend: ~870 & 810 cm⁻¹ ms->nmr

Figure 2. Logical workflow for spectroscopic differentiation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-25 mg of the trimethoxybenzene isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[7] For ¹³C NMR, a more concentrated sample (50-100 mg) may be required for a good signal-to-noise ratio in a reasonable time.[7] Ensure the sample is fully dissolved; filter if any solid particles are present.

  • Instrument Setup :

    • Spectrometer: A 300 MHz or higher field NMR spectrometer.

    • Reference: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift calibration (δ = 0.00 ppm).[8]

    • Acquisition Parameters for ¹H NMR:

      • Pulse angle: 30-90 degrees.

      • Relaxation delay: 1-5 seconds.

      • Number of scans: 8-16.

    • Acquisition Parameters for ¹³C NMR:

      • Technique: Proton-decoupled.

      • Relaxation delay: 2-5 seconds.

      • Number of scans: 128-1024 or more, depending on concentration.

  • Data Acquisition and Processing : Acquire the Free Induction Decay (FID) and perform a Fourier transform to obtain the spectrum. Phase and baseline correct the spectrum. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). Apply gentle pressure to ensure good contact.[5] This is often the simplest and quickest method.

    • KBr Pellet : Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

    • Nujol Mull : Grind the solid sample with a drop of Nujol (mineral oil) to create a paste, which is then spread between two salt plates (e.g., NaCl or KBr).[9][10]

  • Instrument Setup :

    • Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.

    • Spectral Range: Typically 4000-400 cm⁻¹.[5]

    • Resolution: 4 cm⁻¹.[5]

    • Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.[5]

  • Data Acquisition : Record a background spectrum (of the empty ATR crystal, or the KBr pellet/salt plates). Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the trimethoxybenzene isomer in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

  • Instrument Setup :

    • Mass Spectrometer: A mass spectrometer equipped with an appropriate ion source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[11]

    • Inlet System: For EI, a direct insertion probe or gas chromatography (GC) inlet can be used.[12] For ESI, the sample is introduced via direct infusion or through a liquid chromatograph (LC).

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or other mass analyzers can be used.

  • Data Acquisition :

    • Ionization : The sample is ionized in the source. In EI, a high-energy electron beam is used to knock an electron off the molecule, forming a radical cation [M]⁺.[12][13]

    • Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z).

    • Detection : The abundance of each ion is measured.

  • Data Analysis : Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern for structural information, although this is often less definitive for isomer differentiation than NMR or IR. High-resolution mass spectrometry can be used to confirm the elemental formula from the exact mass.[11]

References

The Synthetic Edge: Unveiling the Advantages of 1,2,4-Trimethoxybenzene in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, the strategic selection of starting materials is paramount to achieving high yields, selectivity, and overall efficiency. Among the class of methoxybenzenes, 1,2,4-trimethoxybenzene emerges as a uniquely versatile and powerful building block, particularly in the construction of complex molecular architectures found in pharmaceuticals and other fine chemicals. This guide provides an objective comparison of this compound with other common methoxybenzenes, supported by experimental data, to illuminate its distinct advantages for researchers, scientists, and drug development professionals.

Superior Reactivity and Regiocontrol in Electrophilic Aromatic Substitution

The primary advantage of this compound lies in its heightened reactivity and predictable regioselectivity in electrophilic aromatic substitution (EAS) reactions. The three electron-donating methoxy (B1213986) groups synergistically activate the benzene (B151609) ring, making it significantly more nucleophilic than less substituted counterparts like anisole (B1667542) (methoxybenzene), 1,2-dimethoxybenzene (B1683551) (veratrole), and 1,4-dimethoxybenzene (B90301). This enhanced reactivity often allows for the use of milder reaction conditions, leading to cleaner reactions and higher yields.

The substitution pattern of the methoxy groups in this compound directs incoming electrophiles to the C5 position with high fidelity, a consequence of the powerful ortho,para-directing nature of the methoxy groups and the steric hindrance at other activated positions. This predictable outcome simplifies product purification and characterization, a crucial factor in multi-step syntheses.

Comparative Performance in Key Synthetic Transformations

To quantify the advantages of this compound, we present a comparative analysis of its performance in key electrophilic aromatic substitution reactions alongside other common methoxybenzenes.

Table 1: Comparative Yields in Vilsmeier-Haack Formylation

SubstrateProductReagentsReaction TimeYield (%)Reference
This compound 2,4,5-Trimethoxybenzaldehyde POCl₃, DMF - High [1]
Anisole4-MethoxybenzaldehydePOCl₃, DMF6 h~70-80%[2][3]
1,2-Dimethoxybenzene3,4-DimethoxybenzaldehydePOCl₃, DMF-Moderate[4]
1,3-Dimethoxybenzene2,4-DimethoxybenzaldehydePOCl₃, DMF3 h92%[5]
1,4-Dimethoxybenzene2,5-DimethoxybenzaldehydePOCl₃, DMF-Very Low (16% with N-methylformanilide/POCl₃)[6]

Note: Direct comparative studies under identical conditions are limited; yields are representative of reported values in the literature.

Table 2: Comparative Product Distribution in Nitration

SubstrateMajor Product(s)Nitrating AgentYield/DistributionReference
This compound 5-Nitro-1,2,4-trimethoxybenzene HNO₃/H₂SO₄ High (Regioselective) -
Anisoleo-Nitroanisole & p-NitroanisoleHNO₃/H₂SO₄Mixture (para major)[7][8]
1,2-Dimethoxybenzene4,5-Dinitro-1,2-dimethoxybenzeneHNO₃/H₂SO₄Exclusive dinitration[9]
1,4-Dimethoxybenzene2-Nitro-1,4-dimethoxybenzeneHNO₃/H₂SO₄ in Acetic AcidHigh (Mononitration)[10]

Experimental Protocols

General Protocol for Vilsmeier-Haack Formylation of Methoxybenzenes

This protocol is a generalized procedure and may require optimization for each specific substrate.

Materials:

  • Methoxybenzene substrate (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) (1.2 eq)

  • Dichloromethane (DCM)

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen), cool anhydrous DMF in an ice bath to 0 °C.

  • Slowly add POCl₃ (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to form the Vilsmeier reagent.

  • Dissolve the methoxybenzene substrate (1.0 equivalent) in a minimal amount of anhydrous DCM or DMF.

  • Slowly add the solution of the methoxybenzene to the pre-formed Vilsmeier reagent at 0 °C with continuous stirring.

  • Allow the reaction to warm to room temperature and stir for the time indicated in Table 1, or until completion as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture back to 0 °C in an ice bath and carefully pour it over crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to yield the corresponding benzaldehyde.

General Protocol for Nitration of Methoxybenzenes

Caution: This reaction is highly exothermic and requires careful temperature control. Nitrating mixture is extremely corrosive.

Materials:

  • Methoxybenzene substrate (1.0 eq)

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (DCM)

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a flask cooled in an ice bath, slowly add concentrated nitric acid (1.1 equivalents) to a stirred, pre-chilled volume of concentrated sulfuric acid. This nitrating mixture should be prepared fresh and kept cold.

  • In a separate round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the methoxybenzene substrate (1.0 equivalent) in DCM.

  • Cool the flask containing the methoxybenzene solution in an ice bath to 0 °C.

  • Slowly add the cold nitrating mixture dropwise from the dropping funnel to the stirred solution of the methoxybenzene. Maintain the reaction temperature between 0 and 10 °C throughout the addition.

  • After the addition is complete, continue stirring the reaction mixture at 0-10 °C for 1-2 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture over crushed ice.

  • Separate the organic layer and wash it sequentially with cold water and a saturated solution of sodium bicarbonate to remove any residual acid.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing the Synthetic Advantage

The enhanced reactivity and regioselectivity of this compound can be understood through the stability of the intermediate carbocation (sigma complex) formed during electrophilic attack.

G Electrophilic Aromatic Substitution Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Sigma Complex Intermediate cluster_product Products 1,2,4-TMB This compound Electrophile Electrophile (E+) 1,2,4-TMB->Electrophile + E+ Anisole Anisole Anisole->Electrophile + E+ Sigma_TMB Highly Stabilized Sigma Complex Electrophile->Sigma_TMB Faster Sigma_Anisole Less Stabilized Sigma Complex Electrophile->Sigma_Anisole Slower Product_TMB Regioselective Product (High Yield) Sigma_TMB->Product_TMB - H+ Product_Anisole Mixture of Isomers (Lower Yield) Sigma_Anisole->Product_Anisole - H+

Caption: Comparative EAS pathway of this compound vs. Anisole.

The workflow for a typical synthesis involving formylation highlights the straightforward nature of utilizing this compound.

G Vilsmeier-Haack Formylation Workflow Start Start Prepare_Vilsmeier Prepare Vilsmeier Reagent (POCl₃ + DMF) Start->Prepare_Vilsmeier Add_Substrate Add this compound Prepare_Vilsmeier->Add_Substrate Reaction Reaction at RT Add_Substrate->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product 2,4,5-Trimethoxybenzaldehyde Purification->Product End End Product->End

Caption: Streamlined workflow for the formylation of this compound.

Conclusion

References

A Comparative Guide to Analytical Methods for the Quantification of 1,2,4-Trimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the accurate quantification of 1,2,4-trimethoxybenzene, a key intermediate in the synthesis of various pharmaceutical compounds. The performance of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are objectively evaluated, supported by representative experimental data and detailed methodologies, to assist researchers in selecting the most appropriate technique for their specific needs.

Method Performance Comparison

The selection of an analytical method is a critical decision in drug development and quality control, directly impacting the accuracy and reliability of quantitative results. The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS for the analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity Range 0.5 - 100 µg/mL0.01 - 20 µg/mL
Correlation Coefficient (r²) > 0.999> 0.999
Accuracy (% Recovery) 98 - 102%99 - 105%
Precision (% RSD) < 2%< 5%
Limit of Detection (LOD) ~0.1 µg/mL~0.005 µg/mL
Limit of Quantification (LOQ) ~0.5 µg/mL~0.01 µg/mL

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established analytical practices for similar compounds and align with ICH Q2(R1) guidelines for analytical method validation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk drug substances and pharmaceutical formulations.

1. Instrumentation and Chromatographic Conditions:

  • System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of this compound reference standard in 25 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 to 100 µg/mL.

  • Sample Solution: Prepare the sample by dissolving it in the mobile phase to obtain a theoretical concentration within the linear range of the method. Filter through a 0.45 µm syringe filter before injection.

3. Validation Parameters:

  • Linearity: Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.

  • Accuracy: Perform recovery studies by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision: Assess repeatability (intra-day precision) by analyzing six replicate injections of a standard solution. Evaluate intermediate precision (inter-day precision) by repeating the analysis on a different day with a different analyst.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers higher sensitivity and selectivity, making it ideal for the determination of trace amounts of this compound and for impurity profiling.

1. Instrumentation and Chromatographic Conditions:

  • System: A GC system coupled with a mass spectrometer.

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 15°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of this compound reference standard in 25 mL of a suitable solvent like ethyl acetate.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the same solvent to achieve concentrations ranging from 0.01 to 20 µg/mL.

  • Sample Solution: Prepare the sample by dissolving it in the solvent to obtain a theoretical concentration within the linear range of the method.

3. Validation Parameters:

  • Linearity: Construct a calibration curve by plotting the peak area of a characteristic ion (e.g., m/z 168) against the concentration of the working standard solutions.

  • Accuracy: Perform recovery studies by spiking a blank matrix with the analyte at low, medium, and high concentrations.

  • Precision: Assess repeatability and intermediate precision as described for the HPLC method.

Visualizing the Analytical Workflow

To provide a clear understanding of the processes involved, the following diagrams illustrate the general workflow for analytical method validation and the logical relationship of the validation parameters.

analytical_method_validation_workflow cluster_planning 1. Planning cluster_development 2. Method Development cluster_validation 3. Method Validation cluster_documentation 4. Documentation define_scope Define Scope & Purpose select_method Select Analytical Technique (HPLC, GC-MS, etc.) define_scope->select_method define_acceptance Define Acceptance Criteria select_method->define_acceptance optimize_params Optimize Method Parameters (e.g., Mobile Phase, Temperature) define_acceptance->optimize_params system_suitability Establish System Suitability Tests optimize_params->system_suitability perform_tests Perform Validation Experiments system_suitability->perform_tests specificity Specificity perform_tests->specificity linearity Linearity & Range perform_tests->linearity accuracy Accuracy perform_tests->accuracy precision Precision perform_tests->precision lod_loq LOD & LOQ perform_tests->lod_loq robustness Robustness perform_tests->robustness validation_report Prepare Validation Report robustness->validation_report sop Write Standard Operating Procedure (SOP) validation_report->sop validation_parameters_relationship cluster_quantitative Quantitative Performance cluster_sensitivity Sensitivity cluster_reliability Reliability cluster_system System Suitability linearity Linearity range Range linearity->range accuracy Accuracy range->accuracy precision Precision range->precision lod Limit of Detection (LOD) loq Limit of Quantification (LOQ) lod->loq loq->accuracy loq->precision specificity Specificity robustness Robustness system_suitability System Suitability

A Comparative Guide to the Synthetic Routes of 1,2,4-Trimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the two primary synthetic routes for the preparation of 1,2,4-trimethoxybenzene, a valuable intermediate in the pharmaceutical and fine chemical industries. The routes commencing from vanillin (B372448) and hydroquinone (B1673460) are evaluated based on experimental data for yield, cost-effectiveness, and procedural complexity.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: From VanillinRoute 2: From Hydroquinone
Starting Material VanillinHydroquinone
Number of Steps 24
Overall Yield ~51%~50-60% (estimated)
Starting Material Cost Lower (~$10-20/kg for synthetic)[1][2]Higher (~$70-90/kg for lab quantities)[3][4][5]
Key Reactions Dakin Reaction, Williamson Ether SynthesisOxidation, Thiele-Winter Acetoxylation, Deacetylation, Williamson Ether Synthesis
Primary Reagents Hydrogen Peroxide, Sodium Hydroxide, Dimethyl Sulfate (B86663)Oxidizing Agent (e.g., Na₂Cr₂O₇/H₂SO₄), Acetic Anhydride (B1165640), Sulfuric Acid, Methanol, Dimethyl Sulfate, Base (e.g., NaOH)

Route 1: Synthesis from Vanillin

This two-step route leverages the readily available and relatively inexpensive starting material, vanillin. The overall reported yield for this pathway is approximately 56%.[6]

Step 1: Dakin Reaction of Vanillin to 2-Methoxyhydroquinone (B1205977)

The initial step involves the oxidation of vanillin using hydrogen peroxide in a basic solution to yield 2-methoxyhydroquinone. This reaction, known as the Dakin reaction, is an efficient method for converting ortho- and para-hydroxybenzaldehydes to the corresponding hydroquinones.[7][8]

Step 2: Methylation of 2-Methoxyhydroquinone to this compound

The subsequent step is the methylation of the hydroxyl groups of 2-methoxyhydroquinone to form the final product, this compound. This is typically achieved via a Williamson ether synthesis using a methylating agent such as dimethyl sulfate in the presence of a base.

Vanillin Route Vanillin Vanillin Intermediate1 2-Methoxyhydroquinone Vanillin->Intermediate1 Dakin Reaction (H₂O₂, NaOH) Product This compound Intermediate1->Product Methylation (Dimethyl Sulfate, Base)

Caption: Synthetic pathway of this compound from vanillin.

Route 2: Synthesis from Hydroquinone

This four-step route begins with the more expensive starting material, hydroquinone, and involves a series of classical organic transformations.

Step 1: Oxidation of Hydroquinone to p-Benzoquinone

Hydroquinone is first oxidized to p-benzoquinone. This can be achieved using various oxidizing agents, with typical yields ranging from 80-90%.[9]

Step 2: Thiele-Winter Acetoxylation of p-Benzoquinone

The p-benzoquinone is then converted to 1,2,4-triacetoxybenzene (B1630906) through the Thiele-Winter acetoxylation reaction, which employs acetic anhydride and a catalytic amount of sulfuric acid. This step has a reported yield of around 80%.[10]

Step 3: Deacetylation to 1,2,4-Trihydroxybenzene

The acetyl groups are subsequently removed by hydrolysis under acidic or basic conditions to yield 1,2,4-trihydroxybenzene.

Step 4: Methylation to this compound

Finally, the three hydroxyl groups of 1,2,4-trihydroxybenzene are methylated, typically via a Williamson ether synthesis with a methylating agent like dimethyl sulfate, to afford this compound.

Hydroquinone Route Hydroquinone Hydroquinone Intermediate1 p-Benzoquinone Hydroquinone->Intermediate1 Oxidation Intermediate2 1,2,4-Triacetoxybenzene Intermediate1->Intermediate2 Thiele-Winter Acetoxylation Intermediate3 1,2,4-Trihydroxybenzene Intermediate2->Intermediate3 Deacetylation Product This compound Intermediate3->Product Methylation

Caption: Synthetic pathway of this compound from hydroquinone.

Quantitative Data Summary

Table 1: Reaction Yields

Reaction StepRoute 1: From VanillinRoute 2: From Hydroquinone
Step 1 Dakin Reaction: ~91%[11]Oxidation: 80-90%[9]
Step 2 Methylation: ~56% (for this step)Thiele-Winter Acetoxylation: ~80%[10]
Step 3 -Deacetylation: High (assumed)
Step 4 -Methylation: Moderate to High (estimated)
Overall Yield ~51% ~50-60% (estimated)

Table 2: Estimated Reagent Costs

ReagentPrice per kg (USD)
Vanillin (synthetic)$10 - $20[1][2]
Hydroquinone$70 - $90 (lab grade)[3][4][5]
Hydrogen Peroxide (30%)Varies, approx. $10-20/L for smaller quantities[12][13]
Sodium Hydroxide~$0.5 - $1.0[7]
Dimethyl Sulfate~$2-3[11]
Acetic Anhydride~$1-2[14]
Sulfuric Acid<$1[10][15]

Note: Prices are estimates and can vary significantly based on supplier, purity, and quantity.

Experimental Protocols

Route 1: From Vanillin

Step 1: Dakin Reaction of Vanillin

  • Materials: Vanillin, 1 M Sodium Hydroxide (NaOH) solution, 30% Hydrogen Peroxide (H₂O₂), Hydrochloric Acid (HCl) for acidification, Ethyl Acetate.

  • Procedure:

    • Dissolve vanillin in 1 M NaOH solution in a flask with stirring and cool the solution in an ice bath.[16]

    • Slowly add 30% H₂O₂ to the cooled solution.

    • Allow the mixture to stir in the ice bath for 1 hour, then warm to room temperature and continue stirring for 4-6 hours.[16]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, acidify the mixture with HCl.

    • Extract the product, 2-methoxyhydroquinone, with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 2: Methylation of 2-Methoxyhydroquinone

  • Materials: 2-methoxyhydroquinone, Sodium Hydroxide (NaOH), Dimethyl Sulfate ((CH₃)₂SO₄), water.

  • Procedure:

    • Dissolve 2-methoxyhydroquinone in an aqueous solution of NaOH.

    • Add dimethyl sulfate dropwise to the solution while maintaining the temperature below 30-35°C with cooling.[17]

    • After the addition is complete, stir the reaction mixture for several hours.

    • The product, this compound, can be isolated by extraction with an organic solvent.

    • Wash the organic layer, dry it, and remove the solvent to obtain the crude product, which can be purified by distillation or chromatography.

Route 2: From Hydroquinone

Step 1: Oxidation of Hydroquinone to p-Benzoquinone

  • Materials: Hydroquinone, Oxidizing agent (e.g., Sodium Dichromate, Na₂Cr₂O₇), Sulfuric Acid (H₂SO₄), water, Diethyl Ether.

  • Procedure:

    • Dissolve hydroquinone in an aqueous solution of sulfuric acid and cool in an ice bath.

    • Slowly add a solution of the oxidizing agent to the hydroquinone solution with vigorous stirring, maintaining a low temperature.[9]

    • Monitor the reaction by TLC.

    • Upon completion, extract the p-benzoquinone with diethyl ether.

    • Wash the combined organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield crude p-benzoquinone.

Step 2: Thiele-Winter Acetoxylation of p-Benzoquinone

  • Materials: p-Benzoquinone, Acetic Anhydride, concentrated Sulfuric Acid (H₂SO₄).

  • Procedure:

    • To a flask containing excess acetic anhydride, add a catalytic amount of concentrated H₂SO₄ at 0°C.

    • Slowly add p-benzoquinone to the stirred solution, keeping the temperature below 10°C.

    • After the addition, allow the mixture to warm to room temperature and stir for several hours.

    • Pour the reaction mixture into ice-water to precipitate the product.

    • Collect the solid 1,2,4-triacetoxybenzene by vacuum filtration and wash with water.

Step 3: Deacetylation of 1,2,4-Triacetoxybenzene

  • Materials: 1,2,4-Triacetoxybenzene, Methanol, concentrated Hydrochloric Acid (HCl).

  • Procedure:

    • Suspend 1,2,4-triacetoxybenzene in methanol.

    • Add a catalytic amount of concentrated HCl.

    • Heat the mixture to reflux and monitor by TLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain crude 1,2,4-trihydroxybenzene.

Step 4: Williamson Ether Synthesis of 1,2,4-Trihydroxybenzene

  • Materials: 1,2,4-Trihydroxybenzene, a suitable base (e.g., NaOH), Dimethyl Sulfate ((CH₃)₂SO₄), a polar aprotic solvent (e.g., DMF or acetone).

  • Procedure:

    • Dissolve 1,2,4-trihydroxybenzene in the chosen solvent and add the base in portions.

    • Stir the mixture at room temperature to form the phenoxide salts.

    • Add dimethyl sulfate dropwise to the reaction mixture.

    • Heat the mixture and monitor its progress by TLC.

    • After completion, cool the mixture and pour it into water.

    • Extract the product with an organic solvent, wash, dry, and concentrate to obtain this compound.

Safety and Environmental Considerations

  • Dimethyl Sulfate: This methylating agent is highly toxic, carcinogenic, and corrosive.[5] It must be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.[3][18]

  • Dakin Reaction: The reaction uses hydrogen peroxide, a strong oxidizer. While the reaction itself is generally considered green, care must be taken when handling peroxide.[4] The use of a base like NaOH also requires appropriate handling.[19]

  • Thiele-Winter Acetoxylation: This reaction uses concentrated sulfuric acid and acetic anhydride, which are corrosive and require careful handling.

  • Oxidation of Hydroquinone: The use of chromium-based oxidizing agents (e.g., sodium dichromate) is a significant environmental concern due to the toxicity of chromium waste. Alternative, greener oxidizing agents should be considered where possible.

Conclusion

Both the vanillin and hydroquinone routes offer viable pathways to this compound with comparable overall yields. The choice between the two will likely depend on the specific priorities of the researcher or organization.

The vanillin route is more cost-effective in terms of the starting material and involves fewer synthetic steps, making it potentially more efficient for large-scale production.

The hydroquinone route , while starting from a more expensive material and involving more steps, utilizes a series of well-established and high-yielding reactions. However, the environmental impact of the initial oxidation step should be a key consideration.

For drug development and research applications where cost may be less of a limiting factor than procedural reliability and well-defined intermediates, either route could be suitable. However, for industrial-scale synthesis, the economic advantages of the vanillin route are compelling, provided the two steps can be optimized for efficiency and safety.

References

Reactivity Showdown: 1,2,4-Trimethoxybenzene vs. Anisole in Electrophilic Aromatic Substitution and Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative reactivity of 1,2,4-trimethoxybenzene and anisole (B1667542), supported by experimental data and detailed protocols.

In the realm of organic synthesis, particularly in the construction of complex aromatic scaffolds for pharmaceuticals and other functional materials, a nuanced understanding of the reactivity of substituted benzene (B151609) rings is paramount. This guide provides an in-depth comparison of the reactivity of this compound and anisole (methoxybenzene). While both molecules are activated towards electrophilic attack due to the presence of electron-donating methoxy (B1213986) groups, the addition of two extra methoxy groups in this compound profoundly enhances its reactivity and influences its regioselectivity.

Executive Summary of Reactivity Comparison

This compound is significantly more reactive towards electrophilic aromatic substitution (EAS) than anisole. This heightened reactivity stems from the cumulative electron-donating effect of three methoxy groups, which increases the electron density of the aromatic ring, making it a more potent nucleophile. This enhanced nucleophilicity allows for reactions to occur under milder conditions and often at a faster rate compared to anisole. However, this high reactivity can also lead to challenges in controlling selectivity and preventing side reactions such as polysubstitution and oxidation.

Reaction TypeThis compoundAnisoleKey Differences
Nitration Highly reactive, prone to oxidation and polysubstitution. Requires milder conditions.Moderately reactive, yields a mixture of ortho and para isomers.This compound's high reactivity can lead to lower yields of the desired mononitrated product if conditions are not carefully controlled.
Bromination Extremely reactive, readily undergoes polysubstitution.Reacts readily to form a mixture of ortho- and para-bromoanisole, with the para isomer being the major product.The presence of three activating groups in this compound makes selective monobromination challenging.
Friedel-Crafts Acylation Highly reactive, acylation occurs readily under mild conditions.Undergoes acylation to primarily yield the para-substituted product.This compound's increased reactivity allows for the use of less harsh Lewis acids or even Brønsted acids.
Oxidation More susceptible to oxidation due to its lower oxidation potential. Can form a stable radical cation.Less prone to oxidation compared to this compound.The higher electron density of this compound makes it a better electron donor and thus more easily oxidized.

Theoretical Framework: The Activating Influence of Methoxy Groups

The reactivity of both anisole and this compound in electrophilic aromatic substitution is governed by the powerful electron-donating resonance effect of the methoxy group(s). The lone pairs on the oxygen atom are delocalized into the benzene ring, increasing the electron density, particularly at the ortho and para positions. This makes the aromatic ring more nucleophilic and thus more susceptible to attack by electrophiles.

In anisole, a single methoxy group activates the ring and directs incoming electrophiles to the ortho and para positions.[1] In this compound, the three methoxy groups work in concert to substantially increase the electron density of the ring, rendering it exceptionally reactive. The directing effects of the three groups are additive, leading to a highly predictable substitution pattern.

cluster_anisole Anisole Reactivity cluster_tmb This compound Reactivity Anisole Anisole Anisole_Activated Activated Ring (Ortho/Para Director) Anisole->Anisole_Activated -OCH3 Group (Electron Donating) TMB_Highly_Activated Highly Activated Ring (Strong Nucleophile) TMB This compound TMB->TMB_Highly_Activated Three -OCH3 Groups (Cumulative Effect) G start Start: Aromatic Compound + Electrophile (E+) pi_complex π-Complex Formation start->pi_complex sigma_complex σ-Complex (Arenium Ion) Formation pi_complex->sigma_complex Rate-determining step deprotonation Deprotonation sigma_complex->deprotonation Fast product Product: Substituted Aromatic Compound deprotonation->product cluster_reactivity Reactivity & Directing Effects TMB This compound Positions Positions: 1: -OCH3 2: -OCH3 3: H 4: -OCH3 5: H 6: H Directing_Effects Directing Effects: -OCH3 at C1 -> C2, C6 (ortho), C4 (para) -OCH3 at C2 -> C1, C3 (ortho), C5 (para) -OCH3 at C4 -> C3, C5 (ortho), C1 (para) Most_Activated Most Activated Position for EAS: Position 5 Directing_Effects->Most_Activated

References

A Comparative Guide to 1,2,4-Trimethoxybenzene and its Isomer as Internal Standards in Quantitative NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy stands as a powerful analytical technique for the precise determination of concentration and purity of chemical compounds. The accuracy of qNMR analysis is critically dependent on the choice of a suitable internal standard. An ideal internal standard should exhibit chemical stability, high purity, good solubility in the chosen deuterated solvent, and possess NMR signals that do not overlap with those of the analyte. This guide provides a comprehensive comparison of 1,2,4-trimethoxybenzene and its more commonly used isomer, 1,3,5-trimethoxybenzene (B48636), as internal standards in ¹H qNMR, supported by experimental data and detailed methodologies.

Performance Comparison of NMR Internal Standards

While this compound is commercially available and its ¹H NMR spectrum is known, it is not as widely documented or validated as a quantitative internal standard as its isomer, 1,3,5-trimethoxybenzene. The latter is available as a certified reference material (CRM), ensuring traceability and high purity, which are crucial for accurate quantitative analysis. The symmetrical nature of 1,3,5-trimethoxybenzene results in a simpler ¹H NMR spectrum with two sharp singlets, which simplifies integration and reduces the chances of signal overlap with the analyte.

In contrast, this compound has a more complex ¹H NMR spectrum with multiple signals in the aromatic region, which could increase the likelihood of signal overlap. The following tables provide a summary of the key properties and a comparison with other common qNMR internal standards.

Table 1: Properties of Trimethoxybenzene Isomers

PropertyThis compound1,3,5-Trimethoxybenzene
Molecular Formula C₉H₁₂O₃C₉H₁₂O₃
Molecular Weight 168.19 g/mol 168.19 g/mol [1]
¹H NMR Signals (CDCl₃) ~6.9 (d), ~6.8 (d), ~6.7 (dd), ~3.9 (s), ~3.85 (s), ~3.8 (s) ppm~6.1 (s, 3H), ~3.8 (s, 9H) ppm[2]
Purity Typically >97%Available as CRM with ≥99.9% purity[2]
Key Advantages Soluble in common organic solvents.Simple spectrum with two sharp singlets, chemically stable, non-hygroscopic, available as a CRM.
Key Disadvantages More complex NMR spectrum with potential for signal overlap. Not readily available as a CRM.Limited solubility in water.

Table 2: Comparison with Other Common qNMR Internal Standards

Feature1,3,5-TrimethoxybenzeneMaleic AcidDimethyl Sulfone (DMSO₂)3-(Trimethylsilyl)propanoic-2,2,3,3-d₄ acid, sodium salt (TMSP)
¹H NMR Signal(s) Two sharp singletsOne sharp singletOne sharp singletOne sharp singlet
Typical Chemical Shift (ppm) ~6.1 (Ar-H), ~3.8 (OCH₃)~6.3~2.9~0
Solubility Good in organic solventsGood in D₂O, DMSO-d₆Good in D₂O, DMSO-d₆Excellent in D₂O
Key Advantages Stable, simple spectrumHigh purity, water-solubleWater-soluble, sharp singletSharp singlet at 0 ppm, excellent for aqueous samples
Key Disadvantages Limited water solubilityCan be reactiveCan be volatileCan interact with certain analytes

Experimental Protocol for Quantitative NMR using an Internal Standard

The following is a detailed methodology for determining the purity of a compound using an internal standard, adapted for this compound based on the established protocol for its isomer, 1,3,5-trimethoxybenzene. It is crucial to validate this protocol for this compound before its application in regulated environments.

I. Materials and Equipment
  • Analyte: The compound of interest.

  • Internal Standard: this compound of known purity.

  • Deuterated Solvent: High-purity deuterated solvent in which both the analyte and internal standard are fully soluble (e.g., Chloroform-d, DMSO-d₆).

  • NMR Spectrometer: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Analytical Balance: Calibrated balance with a readability of at least 0.01 mg.

  • NMR Tubes: High-precision 5 mm NMR tubes.

  • Glassware: Calibrated volumetric flasks, pipettes, and vials.

II. Sample Preparation
  • Accurate Weighing: Accurately weigh a specific amount of the analyte (e.g., 10-20 mg) and this compound (e.g., 5-10 mg) into a clean, dry vial using an analytical balance. Record the exact masses.

  • Dissolution: Dissolve the weighed solids in a precise volume of the chosen deuterated solvent (e.g., 0.6 mL) within the vial. Ensure complete dissolution by gentle vortexing or sonication.

  • Transfer to NMR Tube: Carefully transfer the solution to a clean, high-precision NMR tube.

III. NMR Data Acquisition
  • Instrument Setup: Tune and shim the NMR spectrometer to achieve optimal resolution and lineshape.

  • Acquisition Parameters:

    • Pulse Angle: Use a 90° pulse for maximum signal intensity.

    • Relaxation Delay (d1): This is a critical parameter. It must be set to at least 5 times the longest spin-lattice relaxation time (T₁) of any signal of interest (both analyte and internal standard) to ensure complete relaxation and accurate integration. The T₁ values should be experimentally determined for both the analyte and this compound using an inversion-recovery pulse sequence.

    • Acquisition Time (at): Typically 2-4 seconds.

    • Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (S/N > 250:1 is recommended for high precision).

IV. Data Processing and Calculation
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing and Baseline Correction: Manually phase the spectrum and perform a baseline correction to ensure accurate integration.

  • Integration: Integrate well-resolved, non-overlapping signals of both the analyte and this compound. For this compound, choose a signal that is free from overlap with any analyte or impurity signals.

  • Purity Calculation: The purity of the analyte can be calculated using the following equation:

    Where:

    • I_analyte and I_IS are the integrated areas of the signals for the analyte and internal standard, respectively.

    • N_analyte and N_IS are the number of protons corresponding to the integrated signals.

    • MW_analyte and MW_IS are the molecular weights.

    • m_analyte and m_IS are the masses.

    • Purity_IS is the purity of the internal standard.

Visualizing the Workflow

To ensure clarity and reproducibility, the experimental workflows are outlined below using Graphviz diagrams.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation weigh Accurately weigh analyte and internal standard dissolve Dissolve in deuterated solvent weigh->dissolve transfer Transfer to NMR tube dissolve->transfer setup Tune and shim spectrometer transfer->setup acquire Acquire data with optimized parameters (90° pulse, d1 ≥ 5*T1) setup->acquire process Fourier transform, phase, and baseline correct acquire->process integrate Integrate non-overlapping signals process->integrate calculate Calculate analyte purity integrate->calculate

General workflow for quantitative NMR (qNMR) analysis.

T1_Determination prep Prepare NMR sample of analyte and internal standard inversion_recovery Perform inversion-recovery pulse sequence experiment prep->inversion_recovery process_data Process spectra at varying delay times inversion_recovery->process_data fit_curve Fit signal intensity vs. delay time to determine T1 for each signal process_data->fit_curve set_d1 Set relaxation delay (d1) in qNMR experiment to ≥ 5 * longest T1 fit_curve->set_d1

Workflow for determining the T₁ relaxation time.

Conclusion

For accurate and reproducible qNMR results, the choice of a well-characterized internal standard is paramount. While this compound can potentially be used as an internal standard, its more complex ¹H NMR spectrum and the lack of availability as a certified reference material make it a less ideal choice compared to its isomer, 1,3,5-trimethoxybenzene. The latter offers a simpler spectrum, is chemically stable, and is available as a CRM, making it a more reliable and robust option for quantitative analysis in research, quality control, and drug development. Researchers considering the use of this compound as a qNMR internal standard should perform a thorough validation to establish its performance characteristics for their specific application.

References

A Head-to-Head Comparison of Trimethoxybenzoic Acid Isomer Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isomeric positioning of three methoxy (B1213986) groups on a benzoic acid core significantly dictates the pharmacological profile of trimethoxybenzoic acid derivatives. These structural nuances influence the molecule's interaction with biological targets, leading to a diverse range of activities from antimicrobial to anti-inflammatory and anticancer effects.[1] This guide provides a comprehensive, data-driven comparison of the biological activities of key trimethoxybenzoic acid isomers: 3,4,5-, 2,4,5-, and 2,3,4-trimethoxybenzoic acid. Due to its structural similarity and extensive research, syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) is included as a pertinent benchmark. The analysis highlights that while some isomers show direct therapeutic potential, others serve as crucial intermediates in the synthesis of complex drugs.[2][3][4]

Data Presentation: A Quantitative Summary of Bioactivities

The following tables summarize the available quantitative data for the primary biological activities of trimethoxybenzoic acid isomers and the related compound, syringic acid. Data has been compiled from various studies and should be interpreted with consideration for the different experimental conditions.

Table 1: Comparative Antimicrobial Activity

Compound Test Organism MIC (μg/mL) Reference
3,4,5-Trimethoxybenzoic Acid Staphylococcus aureus 0.97 [5]
Derivatives of 2,4,5-Trimethoxybenzoic Acid Various Bacteria Activity noted as efflux pump inhibitors, restoring antibiotic efficacy. Specific MICs for parent compound are not detailed. [6][7]

| Syringic Acid | Various Bacteria | Exhibits broad antimicrobial properties. |[8][9][10] |

Table 2: Comparative Cytotoxic Activity against Cancer Cell Lines

Compound Cell Line IC50 Reference
2,4,5-Trimethoxychalcone Derivative * HeLa (Cervical Cancer) 4.17 µM [6]
AGS (Gastric Cancer) 9.28 µM [6]
HepG2 (Liver Cancer) > 10 µM [6]
Syringic Acid Gastric Cancer Cells Suppressed proliferation and triggered apoptosis. [8]
Rat Lung Cancer Cells Enhanced ROS production, leading to apoptosis. [11]
2-iodo-3,4,5-trimethoxybenzoic acid Derivative * Various Cancer Cells Exhibits cytotoxicity and phototoxicity. [5]

Note: Data is for a derivative, not the parent compound.

Table 3: Overview of Anti-inflammatory and Antioxidant Activity

Compound Activity Mechanism of Action Reference
3,4,5-Trimethoxybenzoic Acid Antioxidant, Anti-inflammatory Potent antioxidant and inhibitor of cytokine production. Modulates oxidative-nitrosative stress. [12]
2,4,5-Trimethoxybenzoic Acid Anti-inflammatory Inhibits the activation of NF-κB and STAT signaling pathways. [1][2]
Syringic Acid Antioxidant, Anti-inflammatory Scavenges free radicals, enhances endogenous antioxidant defenses, and activates the KEAP1/NRF2 pathway. Downregulates key inflammatory mediators including NF-κB, TLR4, and others. [8][11][13]

| 2,3,4-Trimethoxybenzoic Acid | Limited Data | Primarily used as a synthetic intermediate for compounds targeting inflammation. |[3] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below, based on established protocols.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that completely inhibits the visible growth of a microorganism.[1][14]

  • Preparation of Inoculum: Select several well-isolated colonies of the test microorganism from a fresh culture plate. Suspend the colonies in a sterile broth and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[14]

  • Preparation of Compound Dilutions: Prepare a serial two-fold dilution of each trimethoxybenzoic acid isomer in a 96-well microtiter plate using a suitable growth medium (e.g., Mueller-Hinton Broth).[1]

  • Inoculation and Incubation: Inoculate each well with the prepared microbial suspension. The plate should include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum only).[14] Incubate the plate at 35-37°C for 16-24 hours.[1][14]

  • Determination of MIC: After incubation, visually inspect the plates. The MIC is recorded as the lowest concentration of the compound where no visible bacterial growth is observed.[1][14]

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][15]

  • Cell Seeding: Seed cancer cells (e.g., HeLa) into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere by incubating overnight at 37°C in a 5% CO₂ humidified atmosphere.[1][6]

  • Compound Treatment: Treat the cells with various concentrations of the trimethoxybenzoic acid isomers and incubate for a specified duration (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition and Incubation: After the treatment period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours. During this time, mitochondrial enzymes in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[15][16][17]

  • Solubilization and Absorbance Measurement: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15] Measure the absorbance (Optical Density) of the resulting solution using a microplate reader at a wavelength between 550 and 600 nm.[17]

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is determined by plotting the absorbance values against the compound concentrations and analyzing the resulting dose-response curve.[1]

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay evaluates a compound's ability to act as a free radical scavenger by measuring its capacity to decolorize a stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical solution.[18]

  • Reagent Preparation: Prepare a working solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.[18] Prepare stock solutions of the test compounds and a positive control (e.g., Ascorbic Acid) and perform serial dilutions to obtain a range of concentrations.[18]

  • Reaction Setup: In a 96-well plate, add a specific volume of the different concentrations of the test compounds or standard to triplicate wells. Add the DPPH working solution to all wells. Include a blank control containing only the solvent and the DPPH solution.[18]

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for approximately 30 minutes. After incubation, measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.[18] The IC50 value is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Mandatory Visualization

The following diagrams illustrate key experimental workflows and signaling pathways relevant to the bioactivity of trimethoxybenzoic acid isomers.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed Cancer Cells in 96-well Plate incubate1 Incubate Overnight (Adherence) seed->incubate1 treat Treat with Isomer Concentrations incubate1->treat incubate2 Incubate (e.g., 48h) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (4h) (Formazan Formation) add_mtt->incubate3 add_dmso Add Solubilizer (e.g., DMSO) incubate3->add_dmso read Read Absorbance (570 nm) add_dmso->read calculate Calculate IC50 Value read->calculate

Caption: Experimental workflow for determining cytotoxicity using the MTT assay.

NFkB_Inhibition cluster_pathway Inflammatory Signaling LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Genes Upregulates TMBA 2,4,5-Trimethoxybenzoic Acid TMBA->IKK Inhibits

Caption: Inhibition of NF-κB inflammatory pathway by 2,4,5-Trimethoxybenzoic Acid.

Antioxidant_Action_Syringic_Acid cluster_stress Oxidative Stress ROS ROS (Oxidative Stress) Keap1 Keap1 ROS->Keap1 Induces Conformational Change Nrf2 Nrf2 Keap1->Nrf2 Releases ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds & Activates Enzymes Antioxidant Enzymes (SOD, CAT) ARE->Enzymes Upregulates Enzymes->ROS Neutralizes SA Syringic Acid SA->ROS Scavenges Directly SA->Keap1 Promotes Nrf2 Release

Caption: Antioxidant mechanisms of Syringic Acid via direct scavenging and Nrf2 activation.

References

A Comparative Guide to the Cross-Validation of HPLC and qNMR for the Analysis of 1,2,4-Trimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of chemical compounds is paramount. This guide provides an in-depth, objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, for the analysis of 1,2,4-trimethoxybenzene. The selection of an appropriate analytical method is a critical decision that influences the reliability and validity of quantitative results. This document presents supporting experimental data, detailed methodologies, and a clear visual representation of the analytical workflows to aid in the selection of the most suitable technique for specific research and development needs.

Data Presentation: A Quantitative Comparison

The performance of HPLC and qNMR for the analysis of this compound is summarized in the table below. The presented data is based on typical validation parameters for the analysis of small aromatic molecules and serves as an illustrative comparison.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)quantitative Nuclear Magnetic Resonance (qNMR)
Linearity (R²) > 0.999> 0.999
Accuracy (% Recovery) 98.5 - 101.5%99.0 - 101.0%
Precision (%RSD)
- Repeatability< 1.0%< 0.5%
- Intermediate Precision< 2.0%< 1.0%
Limit of Detection (LOD) ~0.1 µg/mL~0.1 mg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.3 mg/mL
Specificity High (dependent on chromatographic resolution)Very High (dependent on signal resolution)
Analysis Time per Sample 15 - 30 minutes10 - 20 minutes
Need for Reference Standard Analyte-specific reference standard requiredCertified internal standard of a different compound required

Experimental Protocols

Detailed methodologies for the quantification of this compound using HPLC and qNMR are provided below. These protocols represent standard analytical procedures and can be adapted based on specific instrumentation and laboratory requirements.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a reverse-phase HPLC method for the quantitative analysis of this compound.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector, autosampler, column oven, and data processing software.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mobile phase consisting of acetonitrile (B52724) and water (e.g., 60:40 v/v).[1] For mass spectrometry compatibility, a volatile acid like formic acid can be used instead of phosphoric acid.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: UV detection at a wavelength of maximum absorbance for this compound (e.g., 270 nm).

  • Injection Volume: 10 µL.

2. Sample and Standard Preparation:

  • Stock Solution: Prepare a stock solution of this compound reference standard in the mobile phase or a suitable solvent like methanol (B129727) at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter prior to injection.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line and the correlation coefficient (R²).

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

quantitative Nuclear Magnetic Resonance (qNMR) Protocol

This protocol describes a ¹H-qNMR method for the absolute quantification of this compound using an internal standard.

1. Instrumentation and Acquisition Parameters:

  • NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., Chloroform-d, Acetone-d₆).

  • Internal Standard: A certified reference material with known purity that has a simple ¹H NMR spectrum with signals that do not overlap with the analyte signals (e.g., maleic acid, 1,3,5-trimethoxybenzene).

  • Pulse Sequence: A standard single-pulse experiment.

  • Relaxation Delay (d1): A sufficiently long relaxation delay is crucial for accurate quantification. It should be at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard protons.

  • Number of Scans: A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio (S/N > 150:1) for the signals used for quantification.

  • Acquisition Time: A suitable acquisition time to ensure proper signal decay.

  • Pulse Angle: A calibrated 90° pulse angle.

2. Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample into a clean, dry vial.

  • Accurately weigh a precise amount of the chosen internal standard into the same vial. The molar ratio of the analyte to the internal standard should ideally be between 0.5 and 2.

  • Add a known volume of the deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm NMR tube) to the vial.

  • Ensure complete dissolution of both the sample and the internal standard by gentle vortexing or sonication.

  • Transfer the solution to a clean NMR tube.

3. Data Processing and Analysis:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate the well-resolved, non-overlapping signals of both this compound and the internal standard.

  • Calculate the concentration or purity of this compound using the following formula:

    Purity_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral value of the signal

    • N = Number of protons giving rise to the signal

    • M = Molar mass

    • m = mass

    • Purity = Purity of the standard

    • analyte = this compound

    • IS = Internal Standard

Mandatory Visualization

Cross_Validation_Workflow Cross-Validation Workflow for this compound Analysis cluster_hplc HPLC Method cluster_qnmr qNMR Method hplc_prep Sample and Standard Preparation hplc_analysis HPLC Analysis hplc_prep->hplc_analysis hplc_data Data Acquisition (Chromatogram) hplc_analysis->hplc_data hplc_quant Quantification vs. Calibration Curve hplc_data->hplc_quant comparison Comparison of Quantitative Results hplc_quant->comparison qnmr_prep Sample and Internal Standard Preparation qnmr_analysis qNMR Analysis qnmr_prep->qnmr_analysis qnmr_data Data Acquisition (FID) qnmr_analysis->qnmr_data qnmr_quant Quantification via Integral Ratios qnmr_data->qnmr_quant qnmr_quant->comparison start Define Analytical Requirements method_selection Method Development and Validation start->method_selection method_selection->hplc_prep method_selection->qnmr_prep conclusion Conclusion on Method Suitability comparison->conclusion

Caption: Workflow for the cross-validation of HPLC and qNMR methods.

Concluding Remarks

Both HPLC and qNMR are robust and reliable techniques for the quantitative analysis of this compound, each offering distinct advantages. HPLC provides excellent sensitivity, making it well-suited for the detection of trace-level impurities.[2] It is a widely available and highly automated technique, lending itself to high-throughput analysis in quality control settings.

On the other hand, qNMR is a primary analytical method that allows for direct quantification without the need for an analyte-specific reference standard.[3] This can be particularly advantageous when a certified reference material for the analyte is not available. qNMR offers exceptional precision and can provide structural information alongside quantitative data, which can be valuable for impurity identification.

The choice between HPLC and qNMR will ultimately depend on the specific requirements of the analysis. For routine quality control and high-throughput screening where sensitivity is key, HPLC is often the preferred method. For applications requiring the highest accuracy and direct quantification without a specific reference standard, qNMR is an excellent alternative. For comprehensive characterization and method validation, employing both techniques can provide orthogonal and confirmatory data, ensuring the highest level of confidence in the analytical results.

References

A Comparative Benchmarking Guide to the Synthesis of Trimethoxybenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted aromatic compounds is a cornerstone of molecular design and manufacturing. Trimethoxybenzene isomers, in particular, serve as crucial intermediates in the synthesis of a wide array of pharmaceuticals and fine chemicals. This guide provides an objective comparison of the synthesis efficiency for three common isomers: 1,2,3-trimethoxybenzene, 1,2,4-trimethoxybenzene, and 1,3,5-trimethoxybenzene (B48636). The comparison is supported by experimental data and detailed methodologies to aid in the selection of the most suitable synthetic route for a given application.

Comparative Synthesis Data

The following table summarizes the key quantitative data for various synthesis methods for the three trimethoxybenzene isomers, allowing for a direct comparison of their efficiencies.

IsomerStarting MaterialKey ReagentsSolventReaction ConditionsYield
1,2,3-Trimethoxybenzene Pyrogallol (B1678534)Dimethyl carbonate (DMC), l-butyl-3-methylimidazolium bromide ([Bmim]Br)-160°C, 7 hours92.6%[1]
PyrogallolDimethyl sulfate, Sodium hydroxide (B78521)Water< 45°C, then boil70%[2]
PyrogallolDimethyl sulfate, Industrial liquid alkali, Tetrabutylammonium bromideWater35°C for 3h, then 95°C for 2hNot specified[3]
This compound VanillinNot specified in detailNot specifiedNot specified56% (overall)[4]
1,3,5-Trimethoxybenzene PhloroglucinolDimethyl sulphate, Potassium carbonateAcetone (B3395972)Reflux for 6 hours71.4%[5][6]
1,3,5-TribromobenzeneSodium methoxide (B1231860), Cuprous chlorideN,N-dimethylformamide, Methanol90-95°C, > 3 hoursUp to 99.5%[7][8]

Experimental Protocols

Below are detailed methodologies for key synthesis experiments for each trimethoxybenzene isomer.

Synthesis of 1,2,3-Trimethoxybenzene from Pyrogallol and Dimethyl Carbonate

This green synthesis approach utilizes dimethyl carbonate as a less toxic methylating agent.[1]

Materials and Reagents:

  • Pyrogallol (PA)

  • Dimethyl carbonate (DMC)

  • l-butyl-3-methylimidazolium bromide ([Bmim]Br)

Procedure:

  • Combine pyrogallol and dimethyl carbonate in a mole ratio of 1:6.

  • Add l-butyl-3-methylimidazolium bromide as a catalyst, with a molar ratio of 1:1 relative to pyrogallol.

  • Heat the reaction mixture to 160°C and maintain for 7 hours.

  • Monitor the reaction for the conversion of pyrogallol.

  • Upon completion, the product, 1,2,3-trimethoxybenzene, is isolated. The conversion of pyrogallol is reported to be 100% with a product yield of 92.6%.[1]

Synthesis of this compound from Vanillin

This method provides an efficient route to this compound.[4]

Note: The specific experimental details for this synthesis are not fully detailed in the provided source. The overall yield is reported as 56%.[4] The general transformation involves the conversion of the aldehyde group and subsequent methylation of the hydroxyl group.

Synthesis of 1,3,5-Trimethoxybenzene from Phloroglucinol

This is a classic and reliable method for producing 1,3,5-trimethoxybenzene.[5][6]

Materials and Reagents:

  • Anhydrous Phloroglucinol (6.3 g, 0.05 mol)

  • Dimethyl sulphate (15.6 mL, 0.165 mol)

  • Anhydrous Potassium Carbonate (40 g)

  • Dry Acetone (100 mL + 40 mL for washing)

  • Diethyl Ether

  • 5% Sodium Hydroxide Solution

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask, combine anhydrous phloroglucinol, anhydrous potassium carbonate, and dry acetone.

  • Add dimethyl sulphate to the mixture.

  • Reflux the mixture for 6 hours under anhydrous conditions.

  • After cooling, filter the mixture to remove inorganic salts and wash the salts with hot acetone.

  • Combine the acetone filtrates and distill off the solvent.

  • Macerate the residue with crushed ice and extract with diethyl ether.

  • Wash the ether extracts with 5% sodium hydroxide solution, followed by water.

  • Dry the ether layer over anhydrous sodium sulfate.

  • Distill the ether to yield the 1,3,5-trimethoxybenzene product. A yield of approximately 71.4% is reported.[6]

Synthesis of 1,3,5-Trimethoxybenzene from 1,3,5-Tribromobenzene

This high-yield synthesis involves a nucleophilic aromatic substitution.[7][8]

Materials and Reagents:

  • 1,3,5-Tribromobenzene (100.0 g, 0.32 mol)

  • Sodium methoxide (102.9 g, 1.91 mol)

  • Cuprous chloride (1.58 g, 0.016 mol)

  • N,N-dimethylformamide (150 mL)

  • Methanol (300 mL)

  • Water

Procedure:

  • In a reaction vessel, add 1,3,5-tribromobenzene, N,N-dimethylformamide, and methanol.

  • Under stirring, add sodium methoxide.

  • Heat the mixture to 60-70°C and then add the cuprous chloride catalyst.

  • Increase the temperature to 90-95°C and maintain under reflux with stirring for at least 3 hours.

  • Monitor the reaction to completion.

  • Cool the reaction mixture to room temperature and filter to remove insoluble solids.

  • The filtrate is then worked up, which may involve crystallization, to isolate the 1,3,5-trimethoxybenzene product. Yields for this method can be as high as 99.5%.[7]

Synthesis Workflow Visualizations

The following diagrams illustrate the experimental workflows for the synthesis of the trimethoxybenzene isomers.

Synthesis_1_2_3_Trimethoxybenzene cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Pyrogallol Pyrogallol ReactionVessel Heat to 160°C 7 hours Pyrogallol->ReactionVessel DMC Dimethyl Carbonate DMC->ReactionVessel Catalyst [Bmim]Br Catalyst->ReactionVessel Product 1,2,3-Trimethoxybenzene (Yield: 92.6%) ReactionVessel->Product

Caption: Experimental workflow for the synthesis of 1,2,3-Trimethoxybenzene.

Synthesis_1_3_5_Trimethoxybenzene_Phloroglucinol cluster_reactants Reactants & Reagents cluster_process Process cluster_product Product Phloroglucinol Phloroglucinol Reflux Reflux 6 hours Phloroglucinol->Reflux DimethylSulphate Dimethyl Sulphate DimethylSulphate->Reflux K2CO3 K₂CO₃ K2CO3->Reflux Acetone Acetone Acetone->Reflux Filter Filter & Wash Reflux->Filter Distill Distill Acetone Filter->Distill Extract Extract with Ether Distill->Extract Wash Wash & Dry Extract->Wash FinalDistill Distill Ether Wash->FinalDistill Product 1,3,5-Trimethoxybenzene (Yield: 71.4%) FinalDistill->Product

Caption: Experimental workflow for 1,3,5-Trimethoxybenzene synthesis from Phloroglucinol.

Synthesis_1_3_5_Trimethoxybenzene_Tribromobenzene cluster_reactants Reactants & Reagents cluster_process Process cluster_product Product TBB 1,3,5-Tribromobenzene Heat1 Heat to 60-70°C TBB->Heat1 NaOMe Sodium Methoxide NaOMe->Heat1 CuCl Cuprous Chloride Solvents DMF & Methanol Solvents->Heat1 AddCatalyst Add CuCl Heat1->AddCatalyst Heat2 Heat to 90-95°C > 3 hours AddCatalyst->Heat2 Cool Cool to RT Heat2->Cool Filter Filter Cool->Filter Isolate Isolate Product Filter->Isolate Product 1,3,5-Trimethoxybenzene (Yield: up to 99.5%) Isolate->Product

References

Safety Operating Guide

Proper Disposal of 1,2,4-Trimethoxybenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides detailed procedures for the proper disposal of 1,2,4-Trimethoxybenzene, ensuring the safety of personnel and the protection of the environment. Adherence to these protocols is essential for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below. This information is crucial for understanding the chemical's characteristics and for making informed decisions regarding its handling and disposal.

PropertyValue
Molecular Formula C₉H₁₂O₃[1][2]
Molecular Weight 168.19 g/mol [1][2]
CAS Number 135-77-3[1][3]
Appearance Not specified, but it is a combustible liquid.[1]
Boiling Point 269 °C
Density 1.131 g/mL
Flash Point 113 °C (235.4 °F) - closed cup[1]

Hazard Identification and Safety Precautions

This compound is classified with the following hazards:

  • Causes skin irritation (H315)[2][3][4]

  • Causes serious eye irritation (H319)[2][3][4]

  • May cause respiratory irritation (H335)[2][3][4]

  • May be harmful if swallowed (H302)[2][5]

Before handling, it is imperative to wear appropriate Personal Protective Equipment (PPE), including safety goggles or eyeshields, chemical-resistant gloves, and a lab coat.[1][6] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[4][6]

Disposal Protocol

The disposal of this compound must be conducted in accordance with federal, state, and local environmental regulations.[7][8] It is classified as a hazardous waste and must not be disposed of in regular trash or down the drain.[7][9][10] The following step-by-step protocol outlines the proper disposal procedure.

Experimental Protocol: Disposal of this compound Waste

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound. This includes pure unused chemical, solutions containing the compound, and contaminated materials such as gloves, pipette tips, and absorbent pads.

    • Segregate this compound waste from other incompatible chemical waste streams.[11] Store it with other combustible liquids.[1]

  • Container Selection and Labeling:

    • Use a dedicated, leak-proof, and chemically compatible waste container.[8][11] Plastic bottles are often preferred over glass to minimize the risk of breakage.[7]

    • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[9][11]

    • The label must include the full chemical name "this compound," the quantity of waste, the date of generation, the place of origin (e.g., lab and room number), and the name of the principal investigator.[7] Abbreviations and chemical formulas are not permissible.[7]

    • Mark the appropriate hazard pictograms for irritants on the label.[7]

  • Waste Accumulation and Storage:

    • Keep the hazardous waste container securely closed at all times, except when adding waste.[8][11]

    • Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.

    • Ensure secondary containment is used for the waste container to capture any potential leaks or spills.[9]

    • Do not accumulate more than 55 gallons of hazardous waste in the satellite accumulation area.[9]

  • Disposal of Contaminated Materials:

    • Solid materials contaminated with this compound, such as gloves and absorbent pads, should be placed in a designated solid hazardous waste container.[11]

    • Empty containers that held pure this compound must be triple-rinsed with a suitable solvent.[9][11] The rinsate must be collected and disposed of as hazardous waste.[9][11] After triple-rinsing, the container can be disposed of as regular trash, with the label defaced.[9][11]

  • Arranging for Waste Pickup:

    • Once the waste container is full or the project is complete, complete a hazardous waste pickup request form as required by your institution's Environmental Health and Safety (EHS) department.[7]

    • The EHS department will arrange for the collection of the waste for proper treatment and disposal at a licensed facility.[7][9]

Emergency Procedures

In the event of a spill, evacuate the area and prevent further leakage if it is safe to do so.[4] For small spills, use an inert absorbent material to contain the spill. For large spills, contact your institution's EHS department immediately. Do not allow the product to enter drains as discharge into the environment must be avoided.[4]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G Figure 1. This compound Disposal Workflow A Identify Waste (Pure Chemical, Solutions, Contaminated Materials) B Segregate from Incompatible Waste A->B C Select Appropriate Waste Container B->C D Label Container: 'Hazardous Waste' & Contents C->D E Accumulate Waste in Secondary Containment D->E F Keep Container Securely Closed E->F G Container Full or Project Complete? F->G H Submit Waste Pickup Request to EHS G->H Yes J Continue Accumulation G->J No I EHS Collection for Proper Disposal H->I J->E

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1,2,4-Trimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1,2,4-Trimethoxybenzene

This guide provides crucial safety, handling, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital for ensuring a safe laboratory environment.

Hazard Summary

This compound is classified with the following hazards. It is crucial to understand these risks before handling the chemical.

Hazard ClassificationDescription
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[1]
Skin Irritation (Category 2) Causes skin irritation.[2][3]
Eye Irritation (Category 2A) Causes serious eye irritation.[2][3]
Specific Target Organ Toxicity May cause respiratory irritation.[2][3]

The toxicological properties of this substance have not been fully investigated.[4]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure.

Body PartRequired PPEStandards and Specifications
Eyes/Face Chemical safety goggles or a face shield.Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[4][5]
Skin Chemical-resistant gloves and protective clothing.Select gloves based on the specific laboratory conditions and duration of use.[4][6]
Respiratory NIOSH-approved respirator.Required when ventilation is inadequate or when handling generates dust or vapors. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 or European Standard EN 149 must be followed.[4]

Operational and Disposal Plans

Safe Handling Procedures
  • Ventilation : Always use this chemical in a well-ventilated area, such as a chemical fume hood.[4]

  • Avoid Contact : Prevent contact with skin, eyes, and clothing.[4] Avoid breathing dust or vapors.[7]

  • Hygiene Practices : Wash hands and any exposed skin thoroughly after handling.[2][4] Do not eat, drink, or smoke in the work area.[1][6]

  • Clothing : Remove and wash contaminated clothing before reuse.[4]

  • Container Handling : Keep the container tightly closed when not in use.[4]

Storage Procedures
  • Container : Store in the original, tightly closed container.[4]

  • Location : Keep in a cool, dry, and well-ventilated area.[4]

  • Incompatibilities : Store away from strong oxidizing agents.[4][5]

  • Labeling : Ensure all containers are clearly labeled.

Spill Response Protocol

In the event of a spill, follow these steps immediately.

  • Evacuate : Evacuate non-essential personnel from the spill area.[7] For major spills, move upwind.[8]

  • Ventilate : Ensure the area is well-ventilated.[4]

  • PPE : Wear the appropriate personal protective equipment as outlined in the table above.[7]

  • Containment : For minor spills, absorb the chemical with an inert material like dry sand or earth.[4] Prevent the spill from entering drains.[7]

  • Collection : Sweep or shovel the absorbed material into a suitable, labeled container for chemical waste.[7][8]

  • Decontamination : Clean the spill area thoroughly.

  • Reporting : Report the incident to the appropriate safety personnel.

Spill_Response_Workflow cluster_Initial_Actions Initial Actions cluster_Assessment Assessment cluster_Response Response cluster_Emergency_Response Emergency Response cluster_Final_Steps Final Steps Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Alert Alert Others & Safety Officer Evacuate->Alert Assess Assess Spill Size Alert->Assess Minor_Spill Minor Spill Assess->Minor_Spill Small & Contained Major_Spill Major Spill Assess->Major_Spill Large or Uncontrolled Don_PPE Don Appropriate PPE Minor_Spill->Don_PPE Contact_Emergency Contact Emergency Services Major_Spill->Contact_Emergency Contain Contain Spill with Inert Material Don_PPE->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose Report Complete Incident Report Dispose->Report

Caption: Workflow for responding to a this compound spill.

Disposal Plan

Chemical waste must be handled and disposed of according to institutional and local regulations.

  • Containerization : Collect waste material in its original container or a suitable, labeled, and sealed chemical waste container.[1][7] Do not mix with other waste.[1]

  • Labeling : Clearly label the waste container with the chemical name and associated hazards.

  • Disposal : Dispose of the contents and container at an approved waste disposal facility in accordance with all applicable laws and regulations.[1][2]

Emergency Procedures

First Aid Measures

Immediate first aid is critical in case of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air immediately. If breathing is difficult, administer oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[2][4]
Skin Contact Immediately flush the skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cups of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

References

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Retrosynthesis Analysis

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1,2,4-Trimethoxybenzene
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.